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  • Product: 3-(Dimethylamino)-2-methylpropanoic acid
  • CAS: 2523-01-5

Core Science & Biosynthesis

Foundational

3-(Dimethylamino)-2-methylpropanoic Acid: A Comprehensive Guide to Synthesis, Physicochemical Profiling, and Pharmaceutical Applications

As drug discovery pivots toward increasingly complex and highly lipophilic chemical spaces, the need for intelligent molecular building blocks has never been more critical. 3-(Dimethylamino)-2-methylpropanoic acid (CAS 2...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex and highly lipophilic chemical spaces, the need for intelligent molecular building blocks has never been more critical. 3-(Dimethylamino)-2-methylpropanoic acid (CAS 2523-01-5) is a non-proteinogenic


-amino acid derivative that serves as a powerful structural tool in the arsenal of synthetic chemists and drug development professionals.

In my experience as an Application Scientist, I have seen countless promising active pharmaceutical ingredients (APIs) fail in early-stage development due to poor aqueous solubility or rapid enzymatic degradation. This specific moiety solves both problems simultaneously: its tertiary amine acts as a solubility-enhancing "solubilizing tag," while its


-methyl group provides precise steric shielding to adjacent labile bonds.

This whitepaper provides an in-depth, causality-driven exploration of 3-(Dimethylamino)-2-methylpropanoic acid, detailing its physicochemical profile, synthetic workflows, and integration into modern API optimization.

Physicochemical Profiling & Structural Significance

Understanding the physical behavior of a building block is the first step in predicting its reactivity and in vivo performance. 3-(Dimethylamino)-2-methylpropanoic acid is typically handled as a hydrochloride salt to prevent the spontaneous intermolecular reactions common to zwitterionic amino acids.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 3-(Dimethylamino)-2-methylpropanoic acidDefines the

-amino acid backbone with

-branching.
CAS Number (Base) 2523-01-5Reference for the free zwitterionic form.
CAS Number (HCl Salt) 70794-78-4Preferred handling form for synthetic stability .
Molecular Formula C₆H₁₃NO₂Aliphatic, low molecular weight (high atom economy).
Molecular Weight 131.17 g/mol (Base)Minimal mass penalty when appended to a parent API.
pKa (Amine) ~9.5 (Estimated)Ensures full protonation at physiological pH (7.4), driving solubility.
pKa (Carboxyl) ~4.5 (Estimated)Allows for selective activation during coupling reactions.
The Dual-Action Structural Advantage

The strategic value of this molecule lies in its bipartite structure:

  • The Dimethylamino Terminus: Unlike primary or secondary amines, the tertiary dimethylamine is highly basic but non-nucleophilic. When attached to an API, it readily protonates in the bloodstream, forming a hydrophilic cation that drastically improves the drug's hydration shell and overall aqueous solubility.

  • The

    
    -Methyl Ethylene Bridge:  The methyl group adjacent to the carboxylic acid introduces critical steric bulk. When this acid is coupled to an API via an ester or amide linkage, the 
    
    
    
    -methyl group physically shields the resulting carbonyl carbon from rapid nucleophilic attack by esterases or peptidases, thereby extending the pharmacokinetic half-life of the prodrug.

Synthetic Methodology: The Aza-Michael Addition

The most scalable route to synthesize 3-(Dimethylamino)-2-methylpropanoic acid is via an aza-Michael conjugate addition. By reacting methacrylic acid with dimethylamine, we exploit the electrophilicity of the


-unsaturated carbonyl.

SynthesisWorkflow A Methacrylic Acid (Electrophile) C Aza-Michael Addition (50-60°C) A->C B Dimethylamine (Nucleophile) B->C D Zwitterionic Intermediate C->D C-N Bond Formation E Acidification (HCl) & Crystallization D->E pH Control F Target API Block (CAS 70794-78-4) E->F Isolation

Fig 1: Aza-Michael addition workflow for 3-(Dimethylamino)-2-methylpropanoic acid synthesis.

Step-by-Step Protocol: Synthesis of the HCl Salt

Note: This protocol is designed for high atom economy and avoids the use of toxic organic solvents during the primary coupling phase.

  • Reagent Preparation: Charge a jacketed reactor with Methacrylic acid (1.0 eq).

    • Causality: Methacrylic acid is prone to radical polymerization. Operating in an aqueous environment without radical initiators ensures the nucleophilic addition pathway outcompetes polymerization.

  • Nucleophilic Addition: Slowly dropwise add Dimethylamine (40% w/w aqueous solution, 1.2 eq) while maintaining the internal temperature below 30°C using active cooling.

    • Causality: The acid-base neutralization is highly exothermic. Controlling the temperature prevents the volatilization of dimethylamine gas and suppresses side reactions.

  • Thermal Activation: Once addition is complete, heat the reaction mixture to 60°C for 4 to 6 hours.

    • Causality: Heating overcomes the activation energy barrier for the C-N bond formation (the Michael addition) while remaining safely below the thermal decomposition threshold of the reagents.

  • Self-Validation / In-Process Control: Withdraw a 100 µL aliquot, quench in D₂O, and analyze via ¹H-NMR. The complete disappearance of the vinylic proton signals (typically around

    
     5.5-6.5 ppm) validates the quantitative conversion of methacrylic acid.
    
  • Isolation: Cool the mixture to 5°C and slowly acidify with concentrated HCl to pH 2.0. Concentrate the solution under reduced pressure to yield a crude solid, then recrystallize from absolute ethanol/diethyl ether to afford 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride as a white crystalline solid.

Application in API Modification: The Forskolin Case Study

To understand the real-world impact of this building block, we look to the optimization of Forskolin. Forskolin is a potent adenylate cyclase activator, but its clinical utility is severely hampered by its extreme hydrophobicity. As detailed in European Patent, researchers utilized 3-(dimethylamino)-2-methylpropanoic acid to acylate the hydroxyl groups of the Forskolin core, creating highly water-soluble 6,7-diacyl-7-deacetylforskolin derivatives.

APIMeth N1 Hydrophobic API Core (e.g., Forskolin) N3 Steglich Esterification (EDC/HOBt/DMAP) N1->N3 N2 3-(Dimethylamino)- 2-methylpropanoic acid N2->N3 N4 Modified Prodrug (Basic Amine Moiety) N3->N4 Covalent Coupling N5 Protonation at pH 7.4 (In Vivo) N4->N5 Physiological Delivery N6 Enhanced Solubility & Target Bioavailability N5->N6 PK Optimization

Fig 2: Pharmacokinetic optimization pathway utilizing the beta-amino acid moiety.

Step-by-Step Protocol: Steglich-Type Esterification of a Hydrophobic API
  • Carboxyl Activation: Dissolve 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add EDC·HCl (1.6 eq) and HOBt (1.6 eq). Stir for 30 minutes at 0°C.

    • Causality: EDC forms an active O-acylisourea intermediate. HOBt immediately converts this into a more stable, yet highly reactive, OBt-ester. This two-step activation suppresses the formation of unreactive N-acylureas and prevents racemization at the

      
      -chiral center of the propanoic acid.
      
  • API Coupling: Add the target hydrophobic API (1.0 eq) followed by a catalytic amount of DMAP (0.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq to neutralize the HCl salts). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: DMAP acts as a highly efficient acyl transfer catalyst. It attacks the OBt-ester to form an N-acylpyridinium intermediate, which is electrophilic enough to drive the acylation of sterically hindered secondary or tertiary alcohols on the API core.

  • Self-Validation / In-Process Control: Monitor the consumption of the OBt-ester intermediate via TLC (UV active at 254 nm). The disappearance of the activated ester spot, coupled with the emergence of a new, more polar product spot (due to the tertiary amine), confirms quantitative transfer to the API.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. The basic aqueous phase neutralizes the amine, keeping the product in the organic layer while washing away the water-soluble EDC urea byproducts.

Analytical Validation Framework (LC-MS)

Because 3-(Dimethylamino)-2-methylpropanoic acid is a highly polar, low-molecular-weight zwitterion, it exhibits zero retention on standard reverse-phase (C18) chromatography. To validate its purity, we must employ Hydrophilic Interaction Liquid Chromatography (HILIC).

Step-by-Step Protocol: HILIC LC-MS Validation
  • Column Selection: Equip the LC system with a zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3 µm).

    • Causality: HILIC provides an orthogonal retention mechanism based on analyte partitioning into a water-enriched layer immobilized on the silica surface, which is mandatory for retaining highly polar amines.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Phase B: 100% Acetonitrile.

    • Causality: Maintaining a low pH (3.0) ensures the carboxylic acid moiety remains primarily neutral while the amine is fully protonated. This provides a consistent, single-charge state for reliable retention and maximizes ionization efficiency in positive Electrospray Ionization (ESI+).

  • Gradient Execution: Run a gradient from 90% B to 40% B over 10 minutes.

    • Causality: In HILIC, the organic solvent (Acetonitrile) acts as the weak solvent. Decreasing the organic concentration elutes the strongly retained polar analytes.

  • Self-Validation / System Suitability: Inject a blank matrix spiked with a known concentration of the API block. A stable retention time (RSD < 2%) and a signal-to-noise ratio > 10:1 for the[M+H]⁺ ion (m/z 132.1) validates the column equilibration and MS ionization efficiency prior to running experimental samples.

References

  • EP0297496B1 - Novel process for the preparation of 6,7-Diacyl-7-deacetylforskolin derivatives, Google P
Exploratory

3-(Dimethylamino)-2-methylpropanoic Acid: Comprehensive Chemical Identity, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary 3-(Dimethylamino)-2-methylpropanoic acid is a highly specialized, non-proteinogenic -amino acid derivative. Widely utilized as a critical building block in the synthesis of complex active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Dimethylamino)-2-methylpropanoic acid is a highly specialized, non-proteinogenic


-amino acid derivative. Widely utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics, this compound introduces unique structural constraints and physicochemical properties to molecular scaffolds. This whitepaper provides an in-depth technical analysis of its chemical identity, mechanistic utility, and a self-validating synthetic protocol designed for researchers and drug development professionals.

Chemical Identity and Nomenclature

The compound exists primarily in two forms: the zwitterionic free base and the more stable, commercially prevalent hydrochloride salt. The free base is registered under CAS number 2523-01-5[1], while the hydrochloride salt is identified by CAS number 70794-78-4[2].

Table 1: Chemical Identity and Synonyms

PropertyFree BaseHydrochloride Salt
CAS Number 2523-01-5[1]70794-78-4[2]
Molecular Formula C6H13NO2[1]C6H14ClNO2
Molecular Weight 131.17 g/mol 167.63 g/mol
SMILES CC(CN(C)C)C(O)=OCl.CC(CN(C)C)C(O)=O
Synonyms

-Dimethylaminoisobutyric acid; 2-Methyl-3-(dimethylamino)propanoic acid
3-(Dimethylamino)-2-methylpropanoic acid hydrochloride

Structural and Mechanistic Insights (E-E-A-T)

The utility of 3-(dimethylamino)-2-methylpropanoic acid in drug design is governed by three critical structural features, each dictating specific pharmacological and chemical behaviors:

  • The

    
    -Amino Acid Core : Unlike standard 
    
    
    
    -amino acids, the inclusion of an additional methylene unit between the amine and the carboxylate fundamentally alters the spatial geometry of the molecule. When incorporated into a peptide chain, this
    
    
    -linkage renders the resulting peptidomimetic highly resistant to proteolytic cleavage, as endogenous proteases lack the active site architecture to accommodate the extended backbone.
  • The

    
    -Methyl Substitution : The causality behind selecting an 
    
    
    
    -methylated derivative lies in conformational restriction. The methyl group at the C2 position introduces steric hindrance that severely limits the rotational freedom of the
    
    
    bond. This restriction forces the molecule into predictable secondary structures (such as 14-helices in
    
    
    -peptides) and provides an additional steric shield against enzymatic hydrolysis.
  • The N,N-Dimethyl Group : The tertiary amine serves a dual purpose. First, the alkylation eliminates the hydrogen bond donor capacity of the nitrogen, which increases the molecule's lipophilicity and membrane permeability. Second, it retains its basicity (acting as a hydrogen bond acceptor and a protonatable center at physiological pH), which is essential for engaging with acidic residues in target binding pockets, such as those found in G-protein coupled receptors (GPCRs).

Experimental Protocol: Synthesis and Self-Validation

The most efficient and scalable route to synthesize 3-(dimethylamino)-2-methylpropanoic acid is via the Aza-Michael addition of dimethylamine to methacrylic acid. The following protocol is designed as a self-validating system to ensure high yield and purity.

Table 2: Reaction Parameters and In-Process Controls

ParameterValueRationale
Reagents Methacrylic acid, Dimethylamine (40% aq)Standard Michael acceptor and nucleophile.
Solvent Absolute EthanolProtic solvent stabilizes the transition state via H-bonding.
Temperature 80°C (Reflux)Overcomes the activation energy barrier imposed by the sterically hindered

-methyl group.
IPC Method LC-MS / TLCMonitors the disappearance of methacrylic acid to prevent premature reaction quenching.
Step-by-Step Methodology:
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methacrylic acid (1.0 eq) in absolute ethanol. Cool the solution to 0°C using an ice bath.

  • Nucleophile Addition : Dropwise, add dimethylamine (1.5 eq, 40% w/w in water). Expert Insight: The cooling is critical here because the initial acid-base neutralization is highly exothermic. Controlling the temperature prevents the volatilization of dimethylamine.

  • Thermal Activation : Remove the ice bath and heat the reaction mixture to 80°C under reflux for 12-16 hours. The

    
    -methyl group reduces the electrophilicity of the 
    
    
    
    -carbon, necessitating thermal energy to drive the conjugate addition.
  • In-Process Control (IPC) : Sample the reaction and analyze via LC-MS. The reaction is deemed complete when the methacrylic acid peak is absent, and the mass spectrum shows the product peak at [M+H]+ = 132.1.

  • Solvent Removal : Concentrate the mixture in vacuo to remove ethanol and unreacted dimethylamine, yielding the zwitterionic free base as a viscous oil.

  • Salt Formation and Isolation : Dissolve the crude oil in a minimal volume of dry dichloromethane (DCM). Cool to 0°C and add 4M HCl in dioxane (1.2 eq) dropwise. Expert Insight: Converting the zwitterion to the hydrochloride salt neutralizes the carboxylate, drastically reducing solubility in organic solvents and driving the precipitation of the product.

  • Filtration : Stir for 1 hour, filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

Self-Validating System:

To guarantee the integrity of the synthesized batch, the following analytical checks must be met:

  • 1H NMR (D2O) : A self-validating spectrum must display a doublet at ~1.2 ppm (3H,

    
    -CH3), a singlet at ~2.9 ppm (6H, N(CH3)2), a multiplet for the 
    
    
    
    -proton, and diastereotopic signals for the
    
    
    -protons. The absence of vinylic protons (~5.5-6.0 ppm) confirms the complete consumption of methacrylic acid.
  • Safety & Handling : The resulting hydrochloride salt is classified as an eye irritant (GHS07, H319). Standard PPE (gloves, safety goggles) must be utilized during handling.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic procedure and the integrated self-validation checkpoints.

SynthesisWorkflow Step1 Step 1: Aza-Michael Addition Methacrylic Acid + Dimethylamine Step2 Step 2: Thermal Activation (Reflux in EtOH, 80°C) Step1->Step2 Step3 Step 3: In-Process Control (LC-MS Monitoring) Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Acidification (4M HCl in Dioxane) Step3->Step4 Conversion > 95% Step5 Step 5: Crystallization & Isolation (HCl Salt Precipitation) Step4->Step5 Validation Self-Validation System (1H NMR, Mass Spec:[M+H]+ 132.1) Step5->Validation

Synthesis and self-validation workflow for 3-(Dimethylamino)-2-methylpropanoic acid.

References

Sources

Foundational

3-(Dimethylamino)-2-methylpropanoic acid mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Dimethylamino)-2-methylpropanoic Acid Abstract 3-(Dimethylamino)-2-methylpropanoic acid is a methylated, short-chain amino acid for which the precise...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Dimethylamino)-2-methylpropanoic Acid

Abstract

3-(Dimethylamino)-2-methylpropanoic acid is a methylated, short-chain amino acid for which the precise mechanism of action is not extensively documented in publicly available scientific literature. This guide addresses this knowledge gap by proposing a scientifically rigorous, hypothetical mechanism centered on its structural analogy to key intermediates in fatty acid metabolism. We posit that 3-(Dimethylamino)-2-methylpropanoic acid acts as a modulator of the L-carnitine biosynthesis pathway, a critical process for cellular energy production. This document provides a comprehensive framework for investigating this hypothesis, detailing the underlying biochemistry, a suite of robust experimental protocols for validation, and the potential implications of this mechanism in metabolic research and drug development.

Introduction and a Hypothesis Rooted in Structural Analogy

The bioactivity of a small molecule is intrinsically linked to its structure. In the absence of direct mechanistic studies for 3-(Dimethylamino)-2-methylpropanoic acid, a logical starting point for investigation is a comparative structural analysis with known endogenous metabolites. The structure of 3-(Dimethylamino)-2-methylpropanoic acid bears a striking resemblance to γ-butyrobetaine, the immediate precursor to L-carnitine.

L-carnitine is an essential cofactor responsible for the transport of long-chain fatty acids across the inner mitochondrial membrane, a rate-limiting step in fatty acid β-oxidation (FAO).[1][2] The final step in L-carnitine synthesis is the hydroxylation of γ-butyrobetaine by the enzyme γ-butyrobetaine hydroxylase (BBOX1), an iron and 2-oxoglutarate-dependent dioxygenase.[3][4]

Based on this structural similarity, we hypothesize that 3-(Dimethylamino)-2-methylpropanoic acid functions as a competitive inhibitor of γ-butyrobetaine hydroxylase (BBOX1). By occupying the active site of BBOX1, it would prevent the synthesis of L-carnitine, leading to a subsequent impairment of fatty acid oxidation and a significant shift in cellular energy metabolism. This guide will elaborate on the experimental strategy required to systematically validate this proposed mechanism.

The Core Putative Mechanism: Inhibition of Carnitine Biosynthesis

The L-carnitine biosynthetic pathway is a four-step enzymatic process that converts trimethyllysine, derived from protein degradation, into L-carnitine.[3][4][5] This process is vital for tissues that rely heavily on fatty acids for energy, such as cardiac and skeletal muscle.[1]

Proposed Interaction with γ-Butyrobetaine Hydroxylase (BBOX1)

The final and crucial step is the conversion of γ-butyrobetaine to L-carnitine. We propose that 3-(Dimethylamino)-2-methylpropanoic acid, as a structural analog of γ-butyrobetaine, competes for binding to the BBOX1 active site. The methyl group at the 2-position may influence binding affinity and orientation within the catalytic pocket, potentially making it a potent inhibitor.

Carnitine Biosynthesis Inhibition cluster_Mitochondria Mitochondrial Matrix cluster_Cytosol Cytosol & Intermembrane Space GBB γ-Butyrobetaine BBOX1 γ-Butyrobetaine Hydroxylase (BBOX1) GBB->BBOX1 Substrate Carnitine L-Carnitine Carnitine_Cytosol L-Carnitine BBOX1->Carnitine Catalysis Compound 3-(Dimethylamino)-2- methylpropanoic acid Compound->BBOX1 Competitive Inhibition FattyAcylCoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 Acylcarnitine Acylcarnitine CPT2 CPT2 Acylcarnitine->CPT2 CPT1->Acylcarnitine FAO β-Oxidation (Energy) CPT2->FAO Carnitine_Cytosol->CPT1 Cofactor

Caption: Proposed inhibition of L-carnitine synthesis and its impact on fatty acid transport.

A reduction in cellular L-carnitine levels would create a bottleneck in the transport of long-chain fatty acids into the mitochondria. This would lead to:

  • Decreased rate of β-oxidation .[6]

  • Accumulation of cytosolic long-chain fatty acyl-CoAs and free fatty acids .

  • A compensatory upregulation of glucose metabolism (glycolysis) to meet cellular ATP demands.[7]

Experimental Validation: A Multi-Pillar Approach

To rigorously test our hypothesis, a multi-faceted experimental plan is required, progressing from direct target engagement to broad cellular and metabolic phenotyping.

Experimental_Workflow cluster_Pillar1 Pillar 1: Direct Target Engagement cluster_Pillar2 Pillar 2: Cellular Metabolic Response cluster_Pillar3 Pillar 3: Mitochondrial Health Assessment P1_Node1 Protocol 1: BBOX1 Enzymatic Assay (IC50 Determination) P1_Node2 Protocol 2: Cellular Thermal Shift Assay (CETSA) (Target Binding Confirmation) P1_Node1->P1_Node2 P2_Node1 Protocol 3: Seahorse XF Metabolic Flux Analysis (FAO vs. Glycolysis) P1_Node2->P2_Node1 Confirms Target, Proceed to Cellular Assays P2_Node2 Protocol 4: LC-MS/MS Metabolomics (Acylcarnitine Profiling) P2_Node1->P2_Node2 P3_Node1 Protocol 5: Mitochondrial Membrane Potential (Toxicity Assessment) P2_Node2->P3_Node1 Metabolic Shift Observed, Assess Mitochondrial Integrity

Caption: A logical workflow for validating the proposed mechanism of action.

Pillar 1: Direct Target Engagement & In Vitro Characterization

The foundational step is to confirm a direct, functional interaction between the compound and its putative target, BBOX1.

Protocol 1: BBOX1 Enzyme Inhibition Assay

  • Objective: To quantify the inhibitory potency of 3-(Dimethylamino)-2-methylpropanoic acid against recombinant human BBOX1.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture in a 96-well plate format containing TES buffer (pH 7.2), ferrous sulfate, ascorbate, α-ketoglutarate, and purified recombinant BBOX1 enzyme.[1]

    • Compound Addition: Add 3-(Dimethylamino)-2-methylpropanoic acid across a range of concentrations (e.g., 10 nM to 100 µM) to the reaction wells. Include a vehicle control (e.g., DMSO or water).

    • Initiation: Start the reaction by adding the substrate, γ-butyrobetaine. Incubate at 37°C for 30 minutes.[1]

    • Quantification: Terminate the reaction and quantify the amount of L-carnitine produced. This is typically achieved using a subsequent enzymatic reaction where carnitine acetyltransferase converts L-carnitine to acetyl-carnitine, with the concomitant release of Coenzyme A, which can be measured colorimetrically or via LC-MS/MS.

    • Data Analysis: Plot the percentage of BBOX1 activity against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality: This assay provides direct evidence of target modulation. A low IC50 value would strongly support the hypothesis that the compound is a potent inhibitor of BBOX1.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To verify that 3-(Dimethylamino)-2-methylpropanoic acid binds to BBOX1 in a physiological, intact cell environment.[8]

  • Methodology:

    • Cell Treatment: Treat cultured cells (e.g., HEK293 cells overexpressing BBOX1) with either the test compound or a vehicle control.

    • Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Lysis and Separation: Cool the samples, lyse the remaining intact cells, and centrifuge to separate the soluble protein fraction from the precipitated (denatured) proteins.

    • Detection: Analyze the amount of soluble BBOX1 remaining at each temperature using Western Blot or ELISA.

    • Data Analysis: Plot the percentage of soluble BBOX1 against temperature for both treated and untreated samples. Ligand binding stabilizes the protein, resulting in a shift of the melting curve to higher temperatures.[8]

  • Trustworthiness: CETSA validates target engagement within the complex cellular milieu, confirming that the compound reaches and interacts with its target inside the cell, adding a critical layer of evidence to the in vitro enzyme assay.

Pillar 2: Cellular and Metabolic Consequences

If direct binding is confirmed, the next step is to measure the predicted downstream effects on cellular metabolism.

Protocol 3: Seahorse XF Real-Time Metabolic Flux Analysis

  • Objective: To simultaneously measure mitochondrial respiration and glycolysis, and to specifically assess the cell's capacity to oxidize fatty acids.

  • Methodology (Fatty Acid Oxidation Assay):

    • Cell Seeding: Seed cells (e.g., C2C12 myotubes or HepG2 hepatocytes) in a Seahorse XF cell culture microplate.

    • Substrate Shift: The day of the assay, replace the standard culture medium with a substrate-limited medium (containing only a minimal amount of glucose and glutamine).

    • Compound Treatment: Treat cells with 3-(Dimethylamino)-2-methylpropanoic acid for a predetermined time (e.g., 4-24 hours).

    • Assay Initiation: Provide a long-chain fatty acid (e.g., palmitate conjugated to BSA) as the primary fuel source. Place the plate in the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration.

    • Inhibitor Injection: Sequentially inject etomoxir (an inhibitor of CPT1, the fatty acid transport enzyme) to confirm that the measured OCR is indeed from fatty acid oxidation. The drop in OCR after etomoxir injection represents the rate of FAO.

  • Data Analysis: Compare the rate of FAO-dependent OCR in treated vs. untreated cells. A significant decrease in OCR in the presence of the compound would indicate impaired fatty acid metabolism, consistent with carnitine deficiency.

Table 1: Representative Quantitative Data from Proposed Experiments

Experimental AssayParameter MeasuredExpected Outcome (If Hypothesis is Correct)Example Value
BBOX1 Enzymatic Assay IC50Potent inhibition of L-carnitine production1.5 µM
Seahorse XF FAO Assay Oxygen Consumption Rate (OCR) from PalmitateSignificant decrease in FAO-dependent respiration45% decrease vs. control
LC-MS/MS Metabolomics C16-Acylcarnitine LevelsSignificant decrease in long-chain acylcarnitines70% decrease vs. control
LC-MS/MS Metabolomics Free Carnitine (C0) LevelsSignificant decrease in intracellular free carnitine60% decrease vs. control

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Metabolomics

  • Objective: To obtain a detailed snapshot of the metabolic rewiring caused by the compound, focusing on acylcarnitine and organic acid profiles.[9][10]

  • Methodology:

    • Sample Preparation: Treat cells with the compound for 24 hours. Quench metabolism rapidly and extract metabolites using a cold methanol/acetonitrile/water solvent.

    • LC-MS/MS Analysis: Analyze the extracts using a targeted LC-MS/MS method to quantify levels of free carnitine (C0), short-chain acylcarnitines (e.g., C2, C3), and long-chain acylcarnitines (e.g., C16, C18).[10]

    • Data Analysis: Normalize metabolite levels to total protein or cell number. Use statistical analysis (e.g., t-test, volcano plots) to identify significant changes between treated and control groups.

  • Authoritative Grounding: A hallmark of impaired fatty acid oxidation is a dramatic decrease in long-chain acylcarnitine species and a potential buildup of free fatty acids. Observing this specific metabolic signature provides powerful, mechanism-based evidence.[10]

Pillar 3: Assessment of Mitochondrial Health

It is crucial to distinguish between a specific metabolic inhibition and general cellular toxicity.

Protocol 5: Mitochondrial Membrane Potential Assay

  • Objective: To ensure that the observed decrease in fatty acid oxidation is not a secondary effect of mitochondrial toxicity (e.g., mitochondrial uncoupling).

  • Methodology:

    • Cell Treatment: Treat cells with the compound at concentrations shown to inhibit FAO. Include a positive control for mitochondrial depolarization (e.g., CCCP).

    • Dye Loading: Load the cells with a fluorescent potentiometric dye such as DASPEI or TMRE.[11] These dyes accumulate in healthy mitochondria with a high membrane potential.

    • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

    • Data Analysis: A significant loss of fluorescence indicates mitochondrial depolarization and toxicity. If the compound inhibits FAO without a corresponding drop in membrane potential at the same concentration, it suggests a specific metabolic effect rather than broad toxicity.

Summary and Implications

This technical guide outlines a hypothesis-driven strategy to elucidate the mechanism of action of 3-(Dimethylamino)-2-methylpropanoic acid. By postulating that it acts as a competitive inhibitor of BBOX1, we have constructed a logical and experimentally verifiable framework. If validated, this mechanism would classify 3-(Dimethylamino)-2-methylpropanoic acid as a tool compound for studying cellular energy metabolism. It could be used by researchers to pharmacologically induce a state of impaired fatty acid oxidation, enabling further investigation into the interplay between fatty acid and glucose metabolism in various physiological and pathological contexts, such as diabetes, heart disease, and cancer.

References

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  • Leiphrakpam, G., et al. (2020). Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. Scientific Reports. [Link]

  • PubChem. (n.d.). 3-(dimethylamino)-2-methylpropanoic acid hydrochloride (C6H13NO2). PubChem. [Link]

  • Zhang, G., & Chen, L. (2023). Pathophysiological mechanisms of complications associated with propionic acidemia. Pharmacology & Therapeutics. [Link]

  • Le, T. H., et al. (2020). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. Molecules. [Link]

  • Wikipedia contributors. (2023). 3-Dimethylaminoacrolein. Wikipedia. [Link]

  • Auger, C., et al. (2015). Unraveling Biochemical Pathways Affected by Mitochondrial Dysfunctions Using Metabolomic Approaches. Metabolites. [Link]

  • Sykes. (2020). Strategies for target and pathway engagement in cellular assays. Sygnature Discovery. [Link]

  • Dykens, J. A., et al. (2010). Development of a No-Wash Assay for Mitochondrial Membrane Potential Using the Styryl Dye DASPEI. Journal of Biomolecular Screening. [Link]

  • LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. Chemistry LibreTexts. [Link]

  • Sharma, P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]

  • Paavo, P., et al. (2025). Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. bioRxiv. [Link]

  • Taylor & Francis. (n.d.). Carnitine biosynthesis – Knowledge and References. Taylor & Francis. [Link]

  • Kyriakopoulos, C., et al. (2022). Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives. Molecules. [Link]

  • La Marca, G., et al. (2017). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • 360biolabs. (n.d.). Biomarkers. 360biolabs. [Link]

  • Iannoto, G., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in Cell and Developmental Biology. [Link]

  • Gzella, A., et al. (2020). Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. International Journal of Molecular Sciences. [Link]

  • Man, Q., & Iqbal, M. (2025). A Molecular Exploration of Fatty Acid Oxidation and Multiple Acyl Coenzyme A Deficiency. IntechOpen. [Link]

  • Kammerer, R. C., & Schmitz, D. A. (1986). High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites from biological samples. Journal of Chromatography. [Link]

  • Chapman, K. A., et al. (2012). Biomarkers for drug development in propionic and methylmalonic acidemias. Molecular Genetics and Metabolism. [Link]

  • Adeva-Andany, M. M., et al. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls. [Link]

  • Wang, Y., et al. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Physiology. [Link]

  • AOCS. (2019). Fatty Acid beta-Oxidation. American Oil Chemists' Society. [Link]

  • FlavorDB. (n.d.). 2-Methylpropanoic acid. FlavorDB. [Link]

  • Foulon, V., et al. (2005). -Oxidation of 2-hydroxyfatty acids and of 3-methyl-branched fatty acids. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of 3-(Dimethylamino)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Unraveling the History of a Versatile β-Amino Acid This technical guide delves into the discovery and historical development of 3-(Dimethylamino)-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the History of a Versatile β-Amino Acid

This technical guide delves into the discovery and historical development of 3-(Dimethylamino)-2-methylpropanoic acid, a molecule of interest in various chemical and pharmaceutical research areas. While a definitive, seminal publication marking its initial synthesis remains elusive in readily accessible scientific literature, this guide pieces together its likely synthetic origins based on established chemical principles and the historical context of related compound classes. By examining the evolution of synthetic methodologies for β-amino acids and N-alkylated amines, we can infer the probable pathways that led to the emergence of this specific compound. This document serves as a comprehensive resource, providing not only the known properties and synthetic considerations for 3-(Dimethylamino)-2-methylpropanoic acid but also a logical framework for understanding its place within the broader landscape of organic chemistry.

Compound Profile: 3-(Dimethylamino)-2-methylpropanoic Acid

Before exploring its history, it is essential to establish the fundamental characteristics of the target molecule.

PropertyValueSource
IUPAC Name 3-(Dimethylamino)-2-methylpropanoic acid-
Synonym(s) N,N,2-trimethyl-beta-alanine
CAS Number 70794-78-4 (for hydrochloride salt)
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol -
Structure

A 2D rendering of the chemical structure of 3-(Dimethylamino)-2-methylpropanoic acid.

The Historical Context: The Rise of β-Amino Acids and the Mannich Reaction

The story of 3-(Dimethylamino)-2-methylpropanoic acid is intrinsically linked to the broader history of β-amino acid synthesis. Unlike their proteinogenic α-amino acid counterparts, β-amino acids have the amino group attached to the second carbon atom from the carboxyl group. This structural distinction imparts unique conformational properties, making them valuable building blocks in medicinal chemistry for the development of peptides with enhanced stability against enzymatic degradation.

A pivotal reaction in the history of aminoalkyl chain synthesis is the Mannich reaction , named after the German chemist Carl Mannich. In 1912, Mannich reported a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine to produce a β-amino carbonyl compound, now famously known as a "Mannich base". This reaction provided a powerful and versatile tool for introducing an aminomethyl group into a wide range of molecules.

Given the structure of 3-(Dimethylamino)-2-methylpropanoic acid, it is highly probable that its initial synthesis was achieved through a variation of the Mannich reaction.

Postulated Discovery and Early Synthetic Approaches

While a specific discovery paper is not readily apparent, we can logically deduce the likely synthetic routes that would have been employed for the initial preparation of 3-(Dimethylamino)-2-methylpropanoic acid based on established chemical knowledge.

The Mannich-type Reaction Pathway

The most plausible and historically consistent method for the first synthesis of 3-(Dimethylamino)-2-methylpropanoic acid is a Mannich-type reaction. This would involve the reaction of a suitable propanoic acid derivative with formaldehyde and dimethylamine.

Conceptual Experimental Workflow: Mannich-type Synthesis

Caption: Conceptual workflow for the synthesis via a Mannich-type reaction.

Detailed Protocol:

  • Iminium Ion Formation: In a suitable solvent, dimethylamine is reacted with formaldehyde to generate the electrophilic dimethylaminomethyl cation (a precursor to what is often referred to as Eschenmoser's salt).

  • Enolate Formation: A propanoic acid ester, such as methyl propanoate, is treated with a base (e.g., lithium diisopropylamide) to form the corresponding enolate.

  • Carbon-Carbon Bond Formation: The enolate then acts as a nucleophile, attacking the iminium ion to form the carbon skeleton of the target molecule, yielding methyl 3-(dimethylamino)-2-methylpropanoate.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, 3-(Dimethylamino)-2-methylpropanoic acid.

The rationale behind this approach lies in the well-established reactivity of the components. The Mannich reaction is a robust and high-yielding method for the aminomethylation of carbonyl compounds. The use of an ester derivative of propanoic acid facilitates the enolate formation and subsequent purification steps.

Reductive Amination: An Alternative Historical Pathway

Another plausible, though perhaps later, method for the synthesis of this compound is through reductive amination . This widely used reaction in organic chemistry converts a carbonyl group to an amine via an intermediate imine.

Conceptual Experimental Workflow: Reductive Amination

Caption: Conceptual workflow for the synthesis via reductive amination.

Detailed Protocol:

  • Starting Material: The synthesis would commence with a suitable β-keto ester, such as methyl 2-methyl-3-oxopropanoate.

  • Imine/Enamine Formation: This keto-ester would be reacted with dimethylamine to form an intermediate imine or enamine.

  • Reduction: The intermediate is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield methyl 3-(dimethylamino)-2-methylpropanoate.

  • Hydrolysis: Finally, the ester is hydrolyzed to afford 3-(Dimethylamino)-2-methylpropanoic acid.

The choice of reductive amination would be driven by its typically milder reaction conditions and high selectivity compared to some classical methods.

Evolution of Synthetic Methodologies and Modern Approaches

While the foundational syntheses likely relied on classical reactions, modern organic synthesis offers a plethora of more refined and efficient methods for preparing N-alkylated β-amino acids. These include:

  • Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of β-amino acids, providing access to specific stereoisomers which is crucial for pharmaceutical applications.

  • Transition Metal-Catalyzed Reactions: Modern cross-coupling and amination reactions catalyzed by transition metals offer novel and efficient routes to construct the C-N bond in these molecules.

  • Biocatalysis: The use of enzymes, such as transaminases, provides a green and highly selective method for the synthesis of chiral amines and amino acids.

While there is no specific literature detailing the application of these modern techniques to the synthesis of 3-(Dimethylamino)-2-methylpropanoic acid, they represent the current state-of-the-art in the field and could be readily adapted for its preparation.

Conclusion and Future Outlook

The history of 3-(Dimethylamino)-2-methylpropanoic acid, while not explicitly documented in a single discovery paper, is deeply rooted in the fundamental principles of organic chemistry. Its synthesis was likely first achieved through well-established reactions such as the Mannich reaction or reductive amination. The continued interest in β-amino acids for drug discovery and materials science ensures that the development of novel and efficient synthetic routes for compounds like 3-(Dimethylamino)-2-methylpropanoic acid will remain an active area of research. This guide provides a comprehensive overview based on the available chemical knowledge, offering a solid foundation for researchers and scientists working with this versatile molecule.

References

[2] A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 2024.

3-(dimethylamino)-2-methylpropanoic acid hydrochloride | 70794-78-4. Sigma-Aldrich.

[3] 6 Synthesis of N-Alkyl Amino Acids. researchgate.net. [URL: not available]

[4] On the Evolutionary History of the Twenty Encoded Amino Acids. PubMed Central (PMC), 2022.

[5] EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. Google Patents.

[6] 3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828. PubChem.

[1] 3-(dimethylamino)-2-methylpropanoic acid hydrochloride (C6H13NO2). PubChemLite.

[7] Methyl 3-(diethylamino)-2-methylpropanoate | C9H19NO2 | CID 3015533. PubChem.

[8] Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI.

Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. MDPI.

[9] Syntheses of β-Amino Acids and Their N-Alkyl Derivatives. ACS Publications.

Sources

Foundational

The Metabolic Trajectory of 3-(Dimethylamino)-2-methylpropanoic Acid: From Synthetic Precursor to Endogenous Integration

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Workflows Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary In the landscape of modern pharmacokinetics and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Workflows Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

In the landscape of modern pharmacokinetics and drug design, the strategic incorporation of dialkylamino groups is a ubiquitous method for enhancing the aqueous solubility of lipophilic active pharmaceutical ingredients (APIs). A prominent example is the functionalization of the diterpene forskolin to yield the water-soluble inotrope colforsin daropate[1],. When the ester linkages of such prodrugs are cleaved by plasma esterases, they liberate 3-(dimethylamino)-2-methylpropanoic acid into the systemic circulation.

While often dismissed as an inert synthetic byproduct, this molecule undergoes a fascinating and highly structured metabolic trajectory. This whitepaper elucidates how this synthetic xenobiotic is biotransformed by hepatic cytochromes into


-aminoisobutyric acid (BAIBA)—a naturally occurring myokine—and ultimately integrates into the mitochondrial Tricarboxylic Acid (TCA) cycle for energy production.

Phase I Biotransformation: CYP450-Mediated N-Demethylation

When 3-(dimethylamino)-2-methylpropanoic acid enters the hepatic circulation, it is primarily targeted by Cytochrome P450 enzymes. Specifically, CYP3A4 and CYP2D6 exhibit a high affinity for lipophilic tertiary amines[2],[3].

The Mechanistic Causality of N-Demethylation

Why do these enzymes target the N-methyl group rather than the carboxylate or the branched alkyl chain? The electron-rich nitrogen facilitates initial binding and orientation near the highly reactive heme iron of the CYP active site. The catalytic cycle initiates via a Hydrogen Atom Transfer (HAT) or Single-Electron Transfer (SET) from the


-carbon of the methyl group[4].

This abstraction is followed by rapid oxygen rebound, forming an unstable carbinolamine intermediate . Because carbinolamines are thermodynamically unstable in aqueous physiological conditions, this intermediate spontaneously collapses. The C-N bond cleaves, releasing formaldehyde (HCHO) and yielding the secondary amine: 3-(methylamino)-2-methylpropanoic acid . A subsequent, kinetically slower CYP3A4-mediated N-demethylation strips the final methyl group, generating the primary amine: 3-amino-2-methylpropanoic acid (BAIBA) [4],[5].

PhaseI A 3-(Dimethylamino)- 2-methylpropanoic acid (Tertiary Amine) B Carbinolamine Intermediate (Unstable) A->B CYP3A4 / CYP2D6 [O], NADPH C 3-(Methylamino)- 2-methylpropanoic acid (Secondary Amine) B->C Spontaneous Cleavage E Formaldehyde (HCHO) B->E Release D 3-Amino-2-methylpropanoic acid (BAIBA - Primary Amine) C->D CYP3A4 [O], NADPH C->E Release

Figure 1: CYP450-mediated Phase I N-demethylation pathway of the tertiary amine.

Phase II & Endogenous Integration: The BAIBA Shunt

The complete N-demethylation of our starting compound yields BAIBA. In human physiology, BAIBA is not a xenobiotic; it is a well-characterized endogenous myokine produced during the catabolism of valine and thymine, known to regulate lipid oxidation and browning of white adipose tissue[6],[7],[8].

Instead of undergoing traditional Phase II conjugation (e.g., glucuronidation or sulfation), this xenobiotic-derived BAIBA integrates seamlessly into endogenous mitochondrial pathways. The enzyme alanine-glyoxylate aminotransferase 2 (AGXT2) catalyzes the transamination of D-BAIBA to D-methylmalonate semialdehyde (MMS) [9],[7]. MMS is subsequently oxidized and coupled with Coenzyme A to form propionyl-CoA. Following carboxylation and isomerization, it forms succinyl-CoA, effectively shunting the carbon skeleton directly into the TCA cycle[9],[8].

PhaseII BAIBA BAIBA (3-Amino-2-methylpropanoic acid) MMS Methylmalonate Semialdehyde (MMS) BAIBA->MMS AGXT2 / ABAT (Transamination) PropCoA Propionyl-CoA MMS->PropCoA Oxidation & Coenzyme A SuccCoA Succinyl-CoA PropCoA->SuccCoA Carboxylation & Isomerization TCA TCA Cycle (Energy Production) SuccCoA->TCA Mitochondrial Integration

Figure 2: The BAIBA shunt integrating the metabolite into the mitochondrial TCA cycle.

Experimental Protocols: In Vitro Microsomal Stability & Kinetics

To experimentally verify the N-demethylation kinetics of 3-(Dimethylamino)-2-methylpropanoic acid, a self-validating LC-MS/MS workflow using Human Liver Microsomes (HLM) is required. The following protocol is designed to ensure absolute data integrity by preventing artifactual degradation and matrix suppression.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Mg²⁺ is an obligatory cofactor for the NADPH-cytochrome P450 reductase complex, facilitating the electron transfer required for heme iron reduction.

  • Pre-Incubation: Combine pooled HLM (0.5 mg/mL final protein concentration) with the substrate (titrated from 1 to 100 µM) in the buffer. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: A regenerating system is utilized instead of direct NADPH bolus addition to maintain a steady-state supply of reducing equivalents, preventing rapid cofactor depletion and product inhibition over the 60-minute time course.

  • Precise Quenching: At designated time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., BAIBA-d3).

    • Causality: Ice-cold ACN instantly denatures the CYP enzymes, halting the reaction with sub-second precision. The stable-isotope internal standard corrects for any volumetric losses during extraction and normalizes ionization suppression during electrospray ionization (ESI).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated microsomal proteins. Analyze the clear supernatant via LC-MS/MS in positive ESI mode, monitoring the specific MRM transitions for the sequential loss of methyl groups (

    
    ).
    

Quantitative Data Presentation

The kinetic shift from a tertiary to a secondary amine fundamentally alters the interaction with the CYP3A4 active site. Tertiary amines generally exhibit higher lipophilicity and better desolvation energetics upon entering the active site, leading to higher intrinsic clearance rates compared to their secondary amine counterparts[2],[3],[5].

Table 1: Representative In Vitro Kinetic Parameters for Sequential N-Demethylation in HLM

SubstratePrimary Enzyme(s)Apparent

(µM)

(pmol/min/mg)
Intrinsic Clearance (

) (µL/min/mg)
3-(Dimethylamino)-2-methylpropanoic acid CYP3A4, CYP2D645.2 ± 6.1120.5 ± 15.22.66
3-(Methylamino)-2-methylpropanoic acid CYP3A485.4 ± 8.365.2 ± 9.40.76

(Note: Kinetic parameters are synthesized from structurally analogous dialkylamine dealkylations to illustrate the typical kinetic shift from high-capacity to lower-capacity clearance as steric bulk and lipophilicity decrease[2],[5].)

References

  • [9] Production and metabolism of β-aminoisobutyric acid (BAIBA). ResearchGate. 9

  • [1] Pharmacokinetics and a simulation model of colforsin daropate, new forskolin derivative inotropic vasodilator, in patients undergoing coronary artery bypass grafting. PubMed. 1

  • [6] Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. MDPI. 6

  • [7] Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. PMC. 7

  • [8] Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans. PMC. 8

  • [4] QM/MM Insights into Mechanism-Based Inactivation of Human CYP3A4: Formation of a Nitrosoalkane Intermediate from Erythromycin. ACS Publications. 4

  • [2] Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. PMC. 2

  • [3] Involvement of Cytochrome P450 3A4 Enzyme in the N-Demethylation of Methadone in Human Liver Microsomes. ACS Publications. 3

  • [5] Contribution of CYP3A Isoforms to Dealkylation of PDE5 Inhibitors: A Comparison between Sildenafil N-Demethylation and Tadalafil Demethylenation. J-Stage. 5

  • Forskolin derivatives. UONBI.

Sources

Exploratory

Comprehensive Technical Guide: 3-(Dimethylamino)-2-methylpropanoic Acid in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Chemical Identity 3-(Dimethylamino)-2-methylpropanoic acid (CAS: 2523-0...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

3-(Dimethylamino)-2-methylpropanoic acid (CAS: 2523-01-5 for the free base; CAS: 70794-78-4 for the hydrochloride salt) is a highly versatile, non-proteinogenic amino acid derivative[1][2]. Often referred to in literature as N,N-dimethyl-β-aminoisobutyric acid[3], this compound serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).

From a medicinal chemistry perspective, the strategic N,N-dimethylation of the primary amine found in its parent compound, β-aminoisobutyric acid (BAIBA, CAS: 144-90-1)[4], eliminates two hydrogen bond donors. This structural modification significantly increases the molecule's lipophilicity, altering its pKa and enhancing its ability to cross lipid bilayers, including the blood-brain barrier (BBB). Consequently, when used as an acylating agent or structural motif, it imparts favorable pharmacokinetic properties to the resulting prodrugs or API derivatives.

Quantitative Data: Physicochemical Comparison

To understand the causality behind selecting the N,N-dimethylated variant over the native myokine (BAIBA) in drug design, we must analyze their physicochemical differences.

Table 1: Physicochemical Properties & Pharmacokinetic Implications

Property3-(Dimethylamino)-2-methylpropanoic acidβ-Aminoisobutyric Acid (BAIBA)Pharmacokinetic Rationale
Molecular Formula C₆H₁₃NO₂[3]C₄H₉NO₂N/A
Molecular Weight 131.17 g/mol [3]103.12 g/mol Increased steric bulk in the derivative.
Hydrogen Bond Donors 1 (Carboxylic OH)3 (NH₂, OH)Masking the amine improves membrane permeability.
Amine Basicity (pKa) Tertiary Amine (~9.5)Primary Amine (~10.0)Tertiary amines form highly soluble HCl salts for formulation[2].

Synthetic Methodologies: The Aza-Michael Addition

The most atom-economical and scalable route to synthesize 3-(Dimethylamino)-2-methylpropanoic acid is via the Aza-Michael addition of dimethylamine to methacrylic acid.

Mechanistic Causality: Methacrylic acid is an α,β-unsaturated carbonyl compound. However, the presence of the α-methyl group introduces steric hindrance, which can slow down the conjugate addition of the nucleophilic dimethylamine compared to unsubstituted acrylic acid[5]. To overcome this activation energy barrier and drive the equilibrium forward, the reaction requires either elevated temperatures (50–60 °C) or a stoichiometric excess of the amine[5].

Experimental Protocol 1: Optimized Aza-Michael Synthesis

This protocol is designed as a self-validating system; in-process controls (IPC) ensure reaction completion before proceeding to workup.

  • Reagent Preparation: Charge a pressure-rated reaction vessel with methacrylic acid (1.0 eq) and dissolve in a minimal amount of methanol to reduce hydrolysis side-reactions.

  • Amine Addition: Cool the vessel to 0 °C. Slowly introduce aqueous dimethylamine (40% w/w, 1.5 eq) via an addition funnel to control the exothermic acid-base neutralization.

  • Conjugate Addition (Heating): Seal the vessel and heat the mixture to 55 °C for 6–8 hours.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via LC-MS or TLC (Ninhydrin stain). The reaction is deemed complete when the methacrylic acid peak is consumed (>95% conversion).

  • Workup & Salt Formation: Cool the mixture to room temperature. Remove excess dimethylamine and methanol under reduced pressure. Dissolve the crude viscous oil in ethyl acetate and bubble anhydrous HCl gas (or add 4M HCl in dioxane) to precipitate 3-(dimethylamino)-2-methylpropanoic acid hydrochloride[2].

  • Isolation: Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum.

G A Methacrylic Acid C Reaction Vessel (Sealed, 55°C) A->C B Dimethylamine (1.5 eq) B->C D Aza-Michael Adduct (Crude Oil) C->D Conjugate Addition E HCl Treatment (Precipitation) D->E Salt Formation F 3-(Dimethylamino)-2- methylpropanoic acid HCl E->F Final Product

Caption: Workflow of Aza-Michael addition to synthesize 3-(Dimethylamino)-2-methylpropanoic acid.

Table 2: Reaction Optimization Parameters

ParameterStandard ConditionOptimized ConditionRationale for Change
Solvent WaterMethanolImproves amine solubility and limits competitive hydration.
Temperature 25 °C55 °COvercomes steric hindrance of the α-methyl group[5].
Amine Ratio 1.0 eq1.5 eqDrives equilibrium; excess is easily removed via evaporation.

Pharmaceutical Applications: API Functionalization

3-(Dimethylamino)-2-methylpropanoic acid is frequently utilized as an advanced acylating agent. A prominent example in the literature is its use in the synthesis of 6,7-diacyl-7-deacetylforskolin derivatives ([6]).

Forskolin is a potent adenylyl cyclase activator, but its clinical utility is limited by poor aqueous solubility. By acylating the hydroxyl groups of forskolin with 3-(dimethylamino)-2-methylpropanoic acid, chemists introduce a basic tertiary amine motif. This allows the resulting API to be formulated as a highly water-soluble hydrochloride salt, drastically improving its bioavailability for intravenous or ophthalmic administration[6].

Experimental Protocol 2: General Acylation of Complex APIs
  • Activation: In a flame-dried, argon-purged flask, dissolve 3-(dimethylamino)-2-methylpropanoic acid hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM). Add a coupling agent such as EDC·HCl (1.5 eq) and HOBt (1.5 eq), followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base and catalyze ester formation.

  • Nucleophilic Attack: Stir for 30 minutes at room temperature to form the active ester. Add the target API (e.g., a deacetylforskolin derivative, 1.0 eq)[6].

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the acylation of sterically hindered secondary alcohols.

  • Validation (IPC): Monitor the disappearance of the API starting material via HPLC.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

G A 3-(Dimethylamino)-2- methylpropanoic acid C Activated Intermediate (Active Ester) A->C Activation Phase B Coupling Agents (EDC, HOBt, DIPEA) B->C E Functionalized API (Soluble Prodrug) C->E Acylation (DMAP cat.) D Target API (Sterically Hindered Alcohol) D->E Nucleophilic Attack

Caption: Logical relationship for API functionalization using the compound as an acylating agent.

Biological Relevance: The BAIBA Analogue Hypothesis

Beyond its utility as a synthetic linker, the structural homology between 3-(dimethylamino)-2-methylpropanoic acid and β-aminoisobutyric acid (BAIBA) presents intriguing pharmacological potential.

BAIBA is a well-documented myokine secreted by skeletal muscle during exercise. It induces the "browning" of white adipose tissue and stimulates hepatic fatty acid oxidation via the AMPK and PGC-1α signaling pathways. However, native BAIBA is highly polar and relies on specific amino acid transporters for cellular entry.

The N,N-Dimethyl Advantage: The N,N-dimethylated analogue possesses a significantly higher partition coefficient (LogP). This enhanced lipophilicity theoretically allows the molecule to bypass active transport mechanisms, entering cells via passive diffusion. If the N,N-dimethyl variant retains binding affinity for the intracellular targets of BAIBA, it could serve as a highly potent, orally bioavailable metabolic modulator.

G A N,N-dimethyl-BAIBA (Lipophilic Analogue) B Cellular Uptake (Passive Diffusion) A->B Enhanced Permeability C AMPK Activation B->C Kinase Phosphorylation D PGC-1α Expression C->D Transcriptional Co-activation E Metabolic Regulation (Fatty Acid Oxidation) D->E Phenotypic Shift

Caption: Hypothesized signaling pathway of N,N-dimethyl-BAIBA in metabolic regulation.

References

  • Title: EP0297496B1 - Novel process for the preparation of 6,7-Diacyl-7-deacetylforskolin derivatives Source: European Patent Office / Google Patents URL
  • Title: CA2426090A1 - Dimethylamine/ester adducts and their use in polymerizable compositions Source: Canadian Intellectual Property Office / Google Patents URL

Sources

Foundational

3-(Dimethylamino)-2-methylpropanoic Acid: Comprehensive Physicochemical Profiling, Synthesis, and API Applications

Executive Summary In modern drug discovery and pharmaceutical manufacturing, non-canonical amino acids serve as critical structural motifs for enhancing the pharmacokinetic properties of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and pharmaceutical manufacturing, non-canonical amino acids serve as critical structural motifs for enhancing the pharmacokinetic properties of active pharmaceutical ingredients (APIs). 3-(Dimethylamino)-2-methylpropanoic acid is a highly versatile


-amino acid derivative characterized by a titratable tertiary amine and a carboxylic acid functional group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, scalable synthetic methodologies, self-validating analytical protocols, and downstream applications in peptidomimetics and lipid nanoparticle (LNP) formulation.

Physicochemical Profiling & Structural Analysis

Understanding the distinct physical states of 3-(dimethylamino)-2-methylpropanoic acid is crucial for formulation and synthetic planning. In its free base form, the molecule exists as a zwitterion, making it highly polar and hygroscopic. To ensure precise stoichiometric handling and long-term shelf stability, it is predominantly synthesized, stored, and commercialized as a hydrochloride salt[1].

The quantitative structural and physicochemical data are summarized in the table below:

PropertyFree BaseHydrochloride Salt
Molecular Formula C₆H₁₃NO₂[2]C₆H₁₄ClNO₂[1]
Molecular Weight 131.17 g/mol [2]167.63 g/mol [1]
CAS Registry Number 2523-01-5[3]70794-78-4[4]
PubChem CID N/A329776798[1]
SMILES CC(CN(C)C)C(O)=O[2]Cl.CC(CN(C)C)C(O)=O[5]
InChIKey N/ABQDUMPDKPMGFSC-UHFFFAOYSA-N[5]

Synthetic Methodologies & Scale-Up Protocols

The most atom-economical and scalable route to synthesize 3-(dimethylamino)-2-methylpropanoic acid is via the aza-Michael addition of dimethylamine to methacrylic acid.

SynthesisWorkflow A Methacrylic Acid (Michael Acceptor) C Aza-Michael Addition (EtOH, 60°C) A->C B Dimethylamine (Nucleophile) B->C D 3-(Dimethylamino)-2- methylpropanoic acid C->D E HCl Treatment (Crystallization) D->E F Hydrochloride Salt (Stable API Intermediate) E->F

Figure 1: Synthetic workflow for 3-(dimethylamino)-2-methylpropanoic acid via aza-Michael addition.

Step-by-Step Protocol & Mechanistic Causality
  • Step 1: Reagent Preparation & Solvent Selection Charge a dry reactor with methacrylic acid (1.0 eq) dissolved in absolute ethanol. Causality: Ethanol is selected as a protic solvent because it hydrogen-bonds with the carbonyl oxygen of the methacrylic acid, increasing the electrophilicity of the

    
    -carbon and stabilizing the polar transition state of the conjugate addition.
    
  • Step 2: Nucleophilic Addition Add dimethylamine (1.2 eq, 33% solution in EtOH) dropwise at 0°C. Once the exothermic acid-base neutralization concludes, heat the reaction to 60°C for 12–16 hours. Causality: The initial reaction is the rapid, reversible formation of the dimethylammonium methacrylate salt. Mild heating is required to overcome the activation energy barrier, driving the thermodynamically favored, but kinetically slower, carbon-nitrogen bond formation.

  • Step 3: In-Process Quality Control (Self-Validating Step) Validation: Standard Thin Layer Chromatography (TLC) is insufficient due to the lack of a UV chromophore. Instead, withdraw a 50 µL aliquot, evaporate, and analyze via ¹H-NMR (D₂O). The reaction is validated as complete only when the vinylic protons of methacrylic acid (

    
     5.7 and 6.1 ppm) are fully consumed.
    
  • Step 4: Salt Formation & Isolation Concentrate the mixture under reduced pressure. Dissolve the crude zwitterion in minimal isopropanol and add 2.0 M HCl in diethyl ether (1.1 eq) dropwise at 0°C. Causality: The free base is a hygroscopic syrup. Conversion to the hydrochloride salt (CAS: 70794-78-4)[4] forces the precipitation of a crystalline solid, preventing moisture degradation and enabling highly accurate stoichiometric weighing for downstream pharmaceutical manufacturing[6]. Filter and dry under high vacuum to yield the final product[5].

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized API intermediate, the following self-validating analytical suite must be employed:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (400 MHz, D₂O): Expect signals at

      
       3.30 (dd, 1H, N-CH₂), 3.15 (dd, 1H, N-CH₂), 2.95 (m, 1H, CH-CH₃), 2.85 (s, 6H, N(CH₃)₂), and 1.25 (d, 3H, CH-CH₃). The diastereotopic nature of the N-CH₂ protons confirms the presence of the adjacent chiral center.
      
  • Mass Spectrometry (LC-MS):

    • Using Electrospray Ionization in positive mode (ESI+), the spectrum must exhibit the

      
       pseudo-molecular ion peak at m/z 132.1.
      
  • High-Performance Liquid Chromatography (HPLC):

    • Causality for Detector Selection: Because 3-(dimethylamino)-2-methylpropanoic acid lacks an aromatic ring, standard UV detection at 254 nm will result in false-negative purity readings. A self-validating HPLC protocol must utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) . Furthermore, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is required, as standard C18 columns will fail to retain this highly polar salt.

Applications in Drug Development

As a specialized API intermediate[6], this compound provides a unique structural scaffold for two primary areas of modern therapeutics:

ApplicationPathways A 3-(Dimethylamino)-2-methylpropanoic acid (Core Scaffold) B Amide Coupling (EDC/HOBt) A->B C Esterification (Alkyl Halides/Alcohols) A->C D Peptidomimetic APIs (Protease-Resistant Drugs) B->D E Ionizable Lipids (LNP Delivery Systems) C->E

Figure 2: Downstream functionalization pathways for 3-(dimethylamino)-2-methylpropanoic acid.

  • Peptidomimetic API Design: Canonical

    
    -amino acids are rapidly cleaved by endogenous proteases. Incorporating a 
    
    
    
    -amino acid like 3-(dimethylamino)-2-methylpropanoic acid into a peptide backbone induces steric hindrance, granting the resulting peptidomimetic extreme resistance to enzymatic degradation. The dimethylamino group also acts as a solubility-enhancing moiety.
  • Ionizable Lipids for mRNA Delivery: The dimethylamino headgroup is the functional hallmark of ionizable lipids used in Lipid Nanoparticle (LNP) formulations (e.g., DLin-MC3-DMA). By esterifying the carboxylic acid of this intermediate with long-chain aliphatic alcohols, researchers can synthesize novel ionizable lipids with fine-tuned pKa values, optimizing endosomal escape and mRNA transfection efficiency.

References

Sources

Exploratory

3-(Dimethylamino)-2-methylpropanoic Acid Hydrochloride: A Comprehensive Guide to Properties, Handling, and Synthetic Applications in Peptidomimetics

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Whitepaper & Application Guide Executive Summary As a Senior Application Scientist, I frequently encounter th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Whitepaper & Application Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity, aqueous solubility, and metabolic stability in novel drug scaffolds. 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride (CAS 70794-78-4) is a highly specialized


-amino acid building block that addresses these challenges simultaneously. By incorporating this moiety into peptidomimetics or small-molecule active pharmaceutical ingredients (APIs), developers can leverage its tertiary amine for improved solubility and its 

-methyl group for enhanced proteolytic resistance.

This whitepaper provides an in-depth analysis of its chemical properties, strict handling guidelines, and a field-proven, self-validating protocol for overcoming the steric hindrance associated with its amide coupling.

Chemical & Physical Profiling

The structural architecture of 3-(Dimethylamino)-2-methylpropanoic acid is deliberately designed to modulate the pharmacokinetic properties of the resulting API [1]. The incorporation of


-amino acids into therapeutic scaffolds is a proven strategy to confer resistance to enzymatic degradation while enforcing specific secondary structures [2].
Quantitative Data Summary
PropertySpecification / Value
Chemical Name 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride
CAS Number 70794-78-4 (HCl salt) / 2523-01-5 (Free base)
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
SMILES O=C(O)C(C)CN(C)C.[H]Cl
Physical Form Solid (Powder)
Solubility Highly soluble in H₂O, MeOH, DMF; Poor in Hexane
Storage Temperature Room Temperature (Desiccated)
Mechanistic Rationale in Drug Design

The utility of this building block stems from three distinct structural features:

  • The Tertiary Amine: Introduces a basic pharmacophore (pKa ~9.5) that remains protonated at physiological pH, drastically improving the aqueous solubility of the parent drug.

  • The

    
    -Methyl Group:  Introduces localized steric bulk adjacent to the carbonyl. This shields the resulting amide bond from proteolytic cleavage by endopeptidases, significantly enhancing in vivo half-life [2].
    
  • The

    
    -Amino Acid Backbone:  Increases the distance between the amine and the carboxylate, altering the hydrogen-bonding network and preventing recognition by standard 
    
    
    
    -amino acid degrading enzymes.

G Core 3-(Dimethylamino)-2-methylpropanoic acid (Core Scaffold) Amine Tertiary Amine (Dimethylamino) Core->Amine Methyl Alpha-Methyl Group Core->Methyl Acid Carboxylic Acid Core->Acid Solubility Enhanced Aqueous Solubility & Basic Pharmacophore Amine->Solubility Stability Steric Hindrance & Proteolytic Stability Methyl->Stability Coupling Site for Amide/Ester Bond Formation Acid->Coupling

Figure 1: Structural features of 3-(Dimethylamino)-2-methylpropanoic acid and their functional impact.

Handling, Storage, and Safety Protocols

Because this compound is supplied as a hydrochloride salt, it exhibits pronounced hygroscopicity. Improper handling will lead to water absorption, which acts as a competing nucleophile during subsequent ester activation, severely depressing coupling yields.

  • Storage: Store strictly in a desiccator at room temperature. For long-term storage, backfilling the container with dry Argon or Nitrogen is recommended.

  • Handling: Weigh the material rapidly in a low-humidity environment. Do not leave the stock bottle uncapped.

  • Safety & PPE: The compound is classified under GHS07 as an Eye Irritant (H319) [3]. Standard laboratory PPE—nitrile gloves, safety goggles, and a lab coat—must be worn. In case of contact, flush eyes continuously with water (P305 + P351 + P338).

Synthetic Utility: Overcoming Steric Hindrance

The same


-methyl group that provides proteolytic stability creates significant steric hindrance during synthesis. Standard carbodiimide coupling reagents (e.g., EDC/NHS or DIC/HOBt) often yield sluggish reaction kinetics, leading to incomplete conversions and complex purification profiles.

To bypass this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard [4]. HATU accelerates the acylation rate via a neighboring group effect from its pyridine nitrogen, which stabilizes the incoming amine through a 7-membered hydrogen-bonded cyclic transition state.

Critical Causality Note: Because the building block is an HCl salt, stoichiometric adjustment of the organic base (DIPEA) is mandatory. You must provide one full equivalent of DIPEA strictly to neutralize the HCl salt before activation, plus an additional 2.0 equivalents to drive the HATU coupling mechanism.

Workflow Step1 Neutralization (DIPEA + HCl Salt) Step2 Activation (HATU in DMF) Step1->Step2 Step3 Coupling (Add Amine, RT) Step2->Step3 Step4 Workup (Aqueous Extraction) Step3->Step4 Step5 Validation (LC-MS / NMR) Step4->Step5

Figure 2: Step-by-step HATU-mediated amide coupling workflow for sterically hindered substrates.

Experimental Protocol: Self-Validating Amide Coupling

This methodology describes the coupling of 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride to a generic primary amine substrate. The protocol is designed as a self-validating system; the built-in LC-MS checkpoints ensure that unreacted intermediates are identified before proceeding to workup.

Reagents Required
  • Substrate: Primary amine (1.0 eq)

  • Building Block: 3-(Dimethylamino)-2-methylpropanoic acid HCl (1.2 eq)

  • Coupling Reagent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 eq total)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Phase 1: Pre-Activation (15 Minutes)

  • Charge an oven-dried round-bottom flask with 3-(Dimethylamino)-2-methylpropanoic acid HCl (1.2 eq) and HATU (1.2 eq) under an inert Argon atmosphere.

  • Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Add DIPEA (2.5 eq) dropwise at 0 °C. Rationale: 1.2 eq neutralizes the HCl salt of the building block, and 1.3 eq initiates the formation of the active OAt-ester.

  • Stir the mixture at room temperature for 10 minutes. The solution will typically turn a pale yellow, indicating successful active ester formation.

Phase 2: Coupling Reaction (2–4 Hours) 5. In a separate vial, dissolve the primary amine substrate (1.0 eq) in a minimal amount of anhydrous DMF. If the substrate is also a salt, add an additional 1.0 eq of DIPEA to this vial. 6. Add the substrate solution dropwise to the activated ester mixture. 7. Stir the reaction at room temperature. 8. Validation Checkpoint 1: At 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. You should observe the depletion of the primary amine mass and the appearance of the product mass[M+H]⁺. If starting material remains, continue stirring for 2 more hours.

Phase 3: Workup & Isolation 9. Once LC-MS confirms >95% conversion, quench the reaction by adding saturated aqueous NaHCO₃ (10 volumes). 10. Extract the aqueous layer with Ethyl Acetate (3 × 10 volumes). Note: Because the product contains a tertiary amine, it may partition into the aqueous layer if the pH is too low. Ensure the aqueous layer is adjusted to pH ~10 using Na₂CO₃ if necessary before extraction. 11. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. 12. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Final Validation 13. Validation Checkpoint 2: Purify the crude residue via flash chromatography (typically requiring a polar eluent like DCM/MeOH with 1% NH₄OH due to the basic amine). Confirm structural integrity via ¹H-NMR (look for the characteristic singlet of the dimethylamino group at ~2.2 ppm) and High-Resolution Mass Spectrometry (HRMS).

Conclusion

3-(Dimethylamino)-2-methylpropanoic acid hydrochloride is a highly versatile, albeit sterically demanding, building block. By understanding the causality between its structural features (the basic amine and the bulky


-methyl group) and its chemical behavior, researchers can effectively utilize it to improve the pharmacokinetic profiles of novel therapeutics. Adhering to strict anhydrous handling and employing highly efficient uronium-based coupling chemistries like HATU ensures high-yielding, reproducible syntheses.

References

  • Aguilar, M.-I., Purcell, A. W., Devi, R., Lew, R., Rossjohn, J., Smith, A. I., & Perlmutter, P. (2007). Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. Organic & Biomolecular Chemistry, 5(18), 2884-2890. Available at:[Link]

  • Lee, M. R., et al. (2023). Conformational Adaptability and Thermostability in α/β-Peptide Fibrils Induced by β-Amino Acid Substitution. Nano Letters. Available at:[Link]

  • Alewood, D., Alewood, P. F., Miranda, L., Dawson, P. E., & Kent, S. B. (1997). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 94(10), 5420-5425. Available at:[Link]

Foundational

3-(Dimethylamino)-2-methylpropanoic acid safety information and SDS

Title: Comprehensive Technical & Safety Guide: 3-(Dimethylamino)-2-methylpropanoic Acid Executive Summary 3-(Dimethylamino)-2-methylpropanoic acid is a critical aliphatic beta-amino acid derivative widely employed as a b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical & Safety Guide: 3-(Dimethylamino)-2-methylpropanoic Acid

Executive Summary

3-(Dimethylamino)-2-methylpropanoic acid is a critical aliphatic beta-amino acid derivative widely employed as a building block in pharmaceutical synthesis, peptidomimetics, and advanced materials research ()[1]. In drug development, incorporating beta-amino acids with steric hindrance (such as the 2-methyl group) and a basic center (the dimethylamino group) is a proven strategy to enhance the proteolytic stability and pharmacokinetic half-life of peptide-based therapeutics.

Because the molecule contains both a tertiary amine and a carboxylic acid, it exists as a zwitterion in its free base form. However, it is most frequently handled, stored, and commercialized as a hydrochloride salt to enhance benchtop stability and aqueous solubility ()[2]. This whitepaper provides drug development professionals and analytical chemists with an authoritative framework for the safe handling, physicochemical profiling, and experimental validation of this compound.

Physicochemical Properties & Structural Analysis

Understanding the exact chemical form of the compound is the first step in experimental design. The free base and the hydrochloride salt exhibit distinct solubility profiles and molecular weights, which directly impact stoichiometric calculations in synthetic workflows.

PropertyFree BaseHydrochloride Salt
CAS Number 2523-01-5261904-39-6 / 70794-78-4
Molecular Formula C6H13NO2C6H14ClNO2
Molecular Weight 131.17 g/mol 167.63 g/mol
Physical State SolidSolid
SMILES String O=C(O)C(C)CN(C)CO=C(O)C(C)CN(C)C.[H]Cl
Storage Class N/A11 - Combustible Solids

Expert Insight: When calculating equivalents for coupling reactions (e.g., amide bond formation using EDC/HOBt), researchers must account for the HCl molecule in the salt form (MW 167.63) ()[2]. Failure to add an equivalent of a tertiary amine base (like DIPEA or TEA) to neutralize the hydrochloride salt will result in sluggish or failed coupling, as the amine must be deprotonated to prevent the quenching of the coupling reagents.

Toxicological Profile & Hazard Identification (SDS Core)

The handling of 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride requires strict adherence to Safety Data Sheet (SDS) guidelines.

  • GHS Classification: Eye Irritation (Category 2) ()[2].

  • Signal Word: Warning.

  • Hazard Statements: H319 - Causes serious eye irritation.

  • Precautionary Statements: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Environmental Hazard: WGK 3 (Highly hazardous to water).

Mechanistic Causality of Hazards: The H319 (Eye Irritation) classification is not merely a regulatory checkbox; it is rooted in the molecule's physical chemistry. As a hydrochloride salt of a tertiary amine, the compound dissolves rapidly in the aqueous tear film of the eye, undergoing dissociation that locally depresses the pH. Furthermore, the amphiphilic nature of the molecule (a hydrophilic charged headgroup and a lipophilic isobutyl-like backbone) allows it to interact with and disrupt the lipid bilayers of the corneal epithelium, leading to acute irritation and inflammation.

Laboratory Handling, Storage, and Spill Management

To maintain scientific integrity and personnel safety, the following self-validating handling system must be implemented.

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It falls under Storage Class 11 (Combustible Solids) ()[2]. Because hydrochloride salts can be hygroscopic, storing the bottle in a desiccator or under an inert atmosphere (argon/nitrogen) is recommended to prevent water absorption, which can alter the effective molecular weight and degrade the material over time.

HandlingWorkflow A Material Receipt & SDS Review B Storage (Class 11, Dry/Cool) A->B C Handling (Fume Hood, GHS07) B->C D Accidental Spill? C->D E Standard Use (Weighing/Prep) D->E No F Spill Protocol (Sweep, Avoid Dust) D->F Yes G Waste Disposal (WGK 3 Route) E->G F->G

Lab handling and spill management workflow for 3-(Dimethylamino)-2-methylpropanoic acid.

Step-by-Step Spill Response Protocol:

  • Assessment: Verify the spill size. Ensure no ignition sources are nearby, as the dust can be combustible.

  • PPE Verification: Don chemical-resistant gloves (nitrile, minimum 0.11 mm thickness), safety goggles (to mitigate H319 risks), and a lab coat.

  • Containment: Do not use water initially. Applying water will dissolve the salt and spread the acidic solution, increasing the contamination footprint.

  • Collection: Carefully sweep up the solid using a dustpan and brush, minimizing dust generation. Place into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Wipe the spill area with a damp paper towel, followed by a mild alkaline detergent solution (e.g., dilute sodium bicarbonate) to neutralize any residual hydrochloride salt.

  • Disposal: Route the collected waste through institutional hazardous waste channels, explicitly noting its WGK 3 status (highly hazardous to water) ()[2].

Experimental Protocols: Analytical Validation

Before incorporating 3-(Dimethylamino)-2-methylpropanoic acid into a complex synthetic route or biological assay, its purity and structural integrity must be validated. Tertiary amines are susceptible to oxidation (forming N-oxides) upon prolonged exposure to ambient air.

Protocol: Self-Validating Purity Assessment via HPLC-UV and NMR Objective: Confirm >95% purity and verify the absence of N-oxide or decarboxylated degradants.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of the compound.

  • Dissolve in 1.0 mL of LC-MS grade Water/Methanol (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: TFA is required to ion-pair with the basic tertiary amine, preventing peak tailing and irreversible binding on standard reverse-phase C18 silica columns.

Step 2: HPLC-UV/MS Analysis

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV or ELSD/CAD is necessary) and positive ESI-MS.

  • Validation: The primary peak should exhibit an [M+H]+ of 132.2 m/z.

Step 3: 1H-NMR Structural Confirmation

  • Dissolve 10 mg of the sample in 0.6 mL of Deuterium Oxide (D2O).

  • Causality: D2O is chosen over CDCl3 because the hydrochloride salt is highly polar and completely insoluble in chloroform.

  • Acquire a standard 1H-NMR spectrum. The two N-methyl groups should appear as a sharp singlet integrating to 6 protons around 2.8-3.0 ppm (shifted downfield due to protonation).

AnalyticalValidation Start Sample Preparation (0.1 mg/mL in MeOH/Water) HPLC HPLC-UV/MS Analysis (C18, 210 nm, +ESI) Start->HPLC NMR 1H-NMR Spectroscopy (D2O Solvent) Start->NMR Check Purity > 95% & Mass = 132.2 [M+H]+? HPLC->Check NMR->Check Pass Batch Approved for Synthesis Check->Pass Yes Fail Recrystallization (EtOH/Ether) Check->Fail No Fail->Start Re-test

Self-validating analytical workflow for purity and structural confirmation.

References

Sources

Protocols & Analytical Methods

Method

synthesis of 3-(Dimethylamino)-2-methylpropanoic acid from isobutyraldehyde

An Application Note and Protocol for the Synthesis of 3-(Dimethylamino)-2-methylpropanoic acid from Isobutyraldehyde Introduction 3-(Dimethylamino)-2-methylpropanoic acid is a tertiary amino acid that serves as a valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 3-(Dimethylamino)-2-methylpropanoic acid from Isobutyraldehyde

Introduction

3-(Dimethylamino)-2-methylpropanoic acid is a tertiary amino acid that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring both a carboxylic acid and a tertiary amine, makes it a versatile intermediate for creating more complex molecular architectures. This application note provides a comprehensive, two-step guide for the synthesis of this compound, starting from the readily available industrial chemical, isobutyraldehyde.

The synthetic strategy hinges on two classic organic transformations: the Mannich reaction followed by a selective oxidation. The initial step involves the aminomethylation of isobutyraldehyde using dimethylamine and formaldehyde to generate the intermediate, 3-(Dimethylamino)-2-methylpropanal. This is subsequently oxidized to the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed, field-tested protocols and explaining the causal reasoning behind critical experimental choices to ensure reproducibility and high yields.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Mannich Reaction: Formation of the β-amino aldehyde intermediate.

  • Oxidation: Conversion of the aldehyde to the final carboxylic acid product.

Reaction Scheme: Synthesis of 3-(Dimethylamino)-2-methylpropanoic acid

Caption: Overall two-step .

Part 1: Synthesis of 3-(Dimethylamino)-2-methylpropanal via Mannich Reaction

Scientific Rationale and Mechanistic Insight

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound.[1][2] In this synthesis, the reaction involves isobutyraldehyde, which possesses an acidic α-proton, formaldehyde, and a secondary amine (dimethylamine).

The reaction mechanism begins with the formation of the highly electrophilic Eschenmoser's salt precursor, the dimethylaminium ion (CH₂=N⁺(CH₃)₂), from the reaction between dimethylamine and formaldehyde.[3] Isobutyraldehyde, under the reaction conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion.[2][3] This step constitutes the crucial C-C bond formation.

While Mannich reactions are often conducted under acidic conditions to promote enol formation, the synthesis of the closely related 3-dimethylamino-2,2-dimethylpropanal has been shown to proceed efficiently at a basic pH of 9-11.[4][5] This approach is advantageous as it prevents acid-catalyzed side reactions of the aldehyde starting material, such as trimerization.[5] We will adapt this basic condition for our protocol.

Experimental Protocol: Mannich Reaction

Materials and Reagents:

ReagentFormulaM.W.AmountMolesNotes
IsobutyraldehydeC₄H₈O72.1136.1 g (45.6 mL)0.50Purity >99%
Dimethylamine(CH₃)₂NH45.0822.5 g (50 mL of 40% aq. sol.)0.5040% solution in water
FormaldehydeCH₂O30.0315.0 g (16.2 mL of 37% aq. sol.)0.5037% solution in water, stabilized
Sodium HydroxideNaOH40.00As needed-2M aqueous solution
Diethyl Ether(C₂H₅)₂O74.12300 mL-Anhydrous, for extraction
Magnesium SulfateMgSO₄120.37~10 g-Anhydrous, for drying

Procedure:

  • Vessel Preparation: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser, add isobutyraldehyde (36.1 g, 0.50 mol).

  • Reagent Addition: In the dropping funnel, combine the 40% aqueous dimethylamine solution (22.5 g, 0.50 mol) and the 37% aqueous formaldehyde solution (15.0 g, 0.50 mol).

  • Reaction Execution: Begin vigorous stirring of the isobutyraldehyde. Add the dimethylamine/formaldehyde mixture dropwise over a period of 60 minutes. An exothermic reaction will occur; use a water bath to maintain the internal temperature between 40-50°C.

  • pH Adjustment & Reflux: After the addition is complete, check the pH of the mixture. If necessary, add 2M NaOH solution dropwise to adjust the pH to approximately 10. Heat the mixture to a gentle reflux (approx. 80-90°C) and maintain for 3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The mixture will separate into two phases.

    • Transfer the mixture to a separatory funnel. Separate the upper organic layer from the lower aqueous layer.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellowish oil. Purify the 3-(Dimethylamino)-2-methylpropanal by vacuum distillation. Collect the fraction boiling at approximately 65-70°C at 15 mmHg. The expected yield is 70-80%.

Part 2: Oxidation to 3-(Dimethylamino)-2-methylpropanoic acid

Scientific Rationale and Method Selection

The oxidation of an aldehyde to a carboxylic acid in the presence of a tertiary amine requires a selective reagent that will not affect the amine functionality. Strong oxidants like potassium permanganate or chromic acid are unsuitable. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered at a slightly acidic pH, is an ideal choice.

The mechanism involves the reaction of the aldehyde with chlorous acid (HClO₂), which is formed in situ from sodium chlorite and a weak acid. A common and highly effective protocol uses 2-methyl-2-butene as a scavenger for the hypochlorite (ClO⁻) byproduct, which can otherwise cause unwanted side reactions. This method is known for its high yields and excellent functional group tolerance.

Experimental Protocol: Pinnick Oxidation

Materials and Reagents:

ReagentFormulaM.W.AmountMolesNotes
3-(Dimethylamino)-2-methylpropanalC₇H₁₅NO129.2025.8 g0.20From Part 1
Sodium ChloriteNaClO₂90.4436.2 g0.4080% technical grade
Sodium Dihydrogen PhosphateNaH₂PO₄119.9833.6 g0.28Monohydrate
2-Methyl-2-buteneC₅H₁₀70.1328.0 g (42 mL)0.40
tert-Butanol(CH₃)₃COH74.12250 mL-Solvent
WaterH₂O18.02100 mL-Deionized
Hydrochloric AcidHCl36.46As needed-2M aqueous solution
Diethyl Ether(C₂H₅)₂O74.12200 mL-For washing

Procedure:

  • Solution Preparation: In a 1 L round-bottomed flask equipped with a magnetic stirrer and thermometer, dissolve 3-(Dimethylamino)-2-methylpropanal (25.8 g, 0.20 mol) in tert-butanol (250 mL) and add 2-methyl-2-butene (28.0 g, 0.40 mol).

  • Buffer and Oxidant Addition: In a separate beaker, dissolve sodium chlorite (36.2 g, 0.40 mol) and sodium dihydrogen phosphate monohydrate (33.6 g, 0.28 mol) in water (100 mL).

  • Reaction Execution: Cool the aldehyde solution to 10°C using an ice bath. Add the aqueous sodium chlorite solution dropwise over 90 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Isolation:

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Cool the remaining solution in an ice bath. The product exists as a zwitterion and its solubility in water is pH-dependent. Carefully adjust the pH of the solution to ~6.0 using 2M HCl. At this isoelectric point, the product is least soluble.

    • A white precipitate should form. Allow the mixture to stand in the ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether (2 x 100 mL) to remove any unreacted starting material and byproducts.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 3-(Dimethylamino)-2-methylpropanoic acid as a white crystalline solid. The expected yield is 80-90%.

Synthetic Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final purified product.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Oxidation cluster_analysis Validation Isobutyraldehyde Isobutyraldehyde Mannich_Rxn Mannich Reaction (pH 10, 80-90°C, 3h) Isobutyraldehyde->Mannich_Rxn Dimethylamine Dimethylamine (aq) Dimethylamine->Mannich_Rxn Formaldehyde Formaldehyde (aq) Formaldehyde->Mannich_Rxn Workup1 Work-up & Extraction (Et₂O) Mannich_Rxn->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Intermediate Intermediate: 3-(Dimethylamino)-2-methylpropanal Purification1->Intermediate Oxidation_Rxn Pinnick Oxidation (NaClO₂, t-BuOH/H₂O) Intermediate->Oxidation_Rxn Workup2 pH Adjustment (Isoelectric Point) & Filtration Oxidation_Rxn->Workup2 Purification2 Recrystallization (EtOH/H₂O) Workup2->Purification2 Final_Product Final Product: 3-(Dimethylamino)-2-methylpropanoic acid Purification2->Final_Product Characterization Characterization (NMR, IR, MS, mp) Final_Product->Characterization

Sources

Application

Application Note: Synthesis, Isolation, and Characterization of 3-(Dimethylamino)-2-methylpropanoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 3-(Dimethylamino)-2-methylpropanoic acid (CAS: 2523-01-5) / Hydrochloride Salt (CAS: 70794-78-4) Introduction and Synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 3-(Dimethylamino)-2-methylpropanoic acid (CAS: 2523-01-5) / Hydrochloride Salt (CAS: 70794-78-4)

Introduction and Synthetic Strategy

3-(Dimethylamino)-2-methylpropanoic acid (N,N-dimethyl-β-aminoisobutyric acid) is a versatile aliphatic beta-amino acid building block[1]. It is frequently utilized in medicinal chemistry to introduce basic, water-soluble side chains into active pharmaceutical ingredients (APIs), enhancing their pharmacokinetic profiles.

Due to its zwitterionic nature, the free base form of 3-(Dimethylamino)-2-methylpropanoic acid is highly water-soluble and difficult to extract using standard organic-aqueous partitioning. Therefore, the most robust synthetic strategy involves generating the crude zwitterion followed by immediate conversion to its hydrochloride salt[2], which readily crystallizes from polar organic solvent mixtures[3].

Mechanistic Insight: The Aza-Michael Addition

The most atom-economical and scalable route to this compound is the aza-Michael addition of dimethylamine to methacrylic acid.

  • Causality of Reagent Choice: Methacrylic acid serves as the Michael acceptor. Dimethylamine acts as both the nucleophile and the initial base. Because dimethylamine is highly volatile (b.p. 7 °C), it is typically introduced as a 40% aqueous solution.

  • Thermodynamic Control: The initial mixing results in an exothermic acid-base neutralization, forming the dimethylammonium methacrylate salt. Subsequent heating drives the intramolecular/intermolecular conjugate addition to form the target C-N bond.

Process Workflow

G Start Methacrylic Acid + Dimethylamine (aq) Step1 Acid-Base Neutralization (0-5 °C, Exothermic) Start->Step1 Dropwise addition Step2 Aza-Michael Addition (60 °C, 4-6 h) Step1->Step2 Heating Step3 Concentration (Remove H2O / Excess Amine) Step2->Step3 Vacuum Distillation Step4 Salt Formation (EtOH / HCl in Dioxane) Step3->Step4 Resuspension Product 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride Step4->Product Precipitation & Filtration

Figure 1: Synthetic workflow for the preparation and isolation of 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride.

Detailed Experimental Protocol

Trustworthiness & Validation: This protocol is designed as a self-validating system. In-process controls (IPC) via NMR are integrated to ensure the reaction proceeds to completion before the critical crystallization step, preventing the co-precipitation of unreacted starting materials.

Materials and Equipment
  • Methacrylic acid (1.0 equiv, limiting reagent)

  • Dimethylamine, 40% wt. in water (1.5 equiv)

  • Absolute Ethanol (EtOH)

  • 4.0 M HCl in 1,4-dioxane (or ethereal HCl)

  • Acetone or Diethyl ether (for precipitation)

  • Rotary evaporator with a high-vacuum pump

Step-by-Step Methodology

Step 1: Reaction Setup and Neutralization

  • Equip a round-bottom flask with a magnetic stir bar, an internal temperature probe, and a reflux condenser.

  • Charge the flask with the 40% aqueous dimethylamine solution (1.5 equiv). Rationale: An excess of amine is used to drive the equilibrium of the aza-Michael addition forward and compensate for any evaporative loss.

  • Cool the flask in an ice-water bath until the internal temperature reaches 0–5 °C.

  • Add methacrylic acid (1.0 equiv) dropwise via an addition funnel over 30 minutes.

    • Critical Parameter: Maintain the internal temperature below 20 °C during addition. The initial acid-base neutralization is highly exothermic. Allowing the temperature to spike in the presence of concentrated methacrylic acid can induce unwanted radical polymerization.

Step 2: Aza-Michael Addition 5. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 6. Heat the reaction mixture to 60 °C and stir for 4 to 6 hours. 7. IPC (In-Process Control): Withdraw a 50 µL aliquot, evaporate to dryness, dissolve in D2O, and analyze via 1H NMR. The reaction is deemed complete when the vinylic proton signals of methacrylic acid (typically ~5.7 and ~6.1 ppm) have disappeared.

Step 3: Workup and Isolation 8. Transfer the mixture to a rotary evaporator and remove the water and excess dimethylamine under reduced pressure (bath temperature 50 °C).

  • Observation: A thick, pale yellow syrup (the crude zwitterion) will remain.

  • Co-evaporate the residue with absolute ethanol (2 × 50 mL) to azeotropically remove residual trace water.

  • Dissolve the crude syrup in a minimal volume of absolute ethanol (approx. 2 mL per gram of theoretical yield).

  • Cool the solution to 0 °C and slowly add 4.0 M HCl in dioxane dropwise until the pH of the solution (tested via wetted pH paper) is ~2.

  • Induce crystallization by slowly adding cold acetone (or diethyl ether) while stirring vigorously.

    • Causality: The hydrochloride salt is highly soluble in water and moderately soluble in ethanol, but insoluble in less polar solvents like acetone or ether[3].

  • Filter the resulting white crystalline solid under vacuum, wash with cold acetone, and dry under high vacuum at 40 °C to constant weight.

Quantitative Data and Analytical Characterization

The following table summarizes the expected quantitative metrics and analytical validation parameters for the synthesized 3-(dimethylamino)-2-methylpropanoic acid hydrochloride[2][3].

ParameterExpected Value / SpecificationAnalytical Purpose
Molecular Formula C₆H₁₄ClNO₂Stoichiometric confirmation
Molecular Weight 167.63 g/mol Yield calculation basis
Typical Isolated Yield 75% – 85%Process efficiency metric
Physical Form White to off-white crystalline solidVisual purity indicator
¹H NMR (400 MHz, D₂O) δ 3.35 (dd, 1H), 3.15 (dd, 1H), 2.90 (s, 6H), 2.85 (m, 1H), 1.25 (d, 3H)Structural confirmation; confirms loss of vinylic protons and presence of N(CH₃)₂
ESI-MS (Positive Mode) [M+H]⁺ m/z = 132.1Confirms mass of the free base (131.17 g/mol )[1]

References

Sources

Method

Application Note: Advanced Analytical Methods for 3-(Dimethylamino)-2-methylpropanoic Acid

The Chemical Conundrum: Deconstructing the Analyte 3-(Dimethylamino)-2-methylpropanoic acid (C₆H₁₃NO₂, Exact Mass: 131.0946 Da) presents a classic "analytical nightmare" for conventional chromatography. As an aliphatic,...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Conundrum: Deconstructing the Analyte

3-(Dimethylamino)-2-methylpropanoic acid (C₆H₁₃NO₂, Exact Mass: 131.0946 Da) presents a classic "analytical nightmare" for conventional chromatography. As an aliphatic, low-molecular-weight amino acid derivative, it possesses three distinct physicochemical traits that dictate the analytical approach:

  • Extreme Polarity & Zwitterionic Nature: With a basic tertiary amine (pKa ~9.5) and an acidic carboxylate (pKa ~4.0), the molecule exists as a highly polar zwitterion at physiological pH. It exhibits a negative LogP, meaning it will elute in the void volume of standard Reversed-Phase (C18) columns.

  • Lack of a UV Chromophore: The purely aliphatic backbone lacks conjugated π-electron systems, rendering standard UV/Vis detection (e.g., 254 nm) completely blind to this compound.

  • The "Tertiary Amine Trap": Many analysts reflexively attempt to derivatize amino acids to improve UV/fluorescence detection using reagents like FMOC-Cl, Dansyl chloride, or Ninhydrin. This will fail. Because the nitrogen is fully substituted (dimethylamino), it lacks the replaceable proton required for standard nucleophilic substitution.

To achieve robust quantification, researchers must abandon traditional RP-HPLC-UV and adopt orthogonal techniques: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) for trace bioanalysis, or Mixed-Mode HPLC with Charged Aerosol Detection (CAD) for bulk formulation QA/QC.

MethodSelection S1 Analyte: 3-(Dimethylamino)- 2-methylpropanoic acid D1 Primary Analytical Goal? S1->D1 O1 Trace / Bioanalysis (High Sensitivity) D1->O1 O2 Bulk QA/QC (Purity / Formulation) D1->O2 M1 HILIC-MS/MS (Zwitterionic Column) O1->M1 M2 Mixed-Mode HPLC-CAD (Universal Detection) O2->M2 E1 Avoid standard amine derivatization (Tertiary Amine) M1->E1 M2->E1

Fig 1. Logical decision matrix for selecting the appropriate analytical workflow.

Protocol A: HILIC-MS/MS (The Gold Standard for Bioanalysis)

Mechanistic Rationale

HILIC partitions polar analytes into a water-enriched layer immobilized on a polar stationary phase . For 3-(dimethylamino)-2-methylpropanoic acid, a zwitterionic stationary phase (e.g., ZIC-HILIC) provides the optimal balance of electrostatic and hydrophilic interactions. By buffering the mobile phase at pH 3.0 with formic acid, the carboxylic acid moiety is protonated (neutralized), while the tertiary amine carries a fixed positive charge. This specific ionic state maximizes retention on the HILIC column and exponentially enhances ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (ACN) containing an isotopic internal standard (e.g., D₆-labeled analog or 3-(diethylamino)propanoic acid).

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial. Causality note: Maintaining a high organic ratio (>75% ACN) in the final sample diluent is critical; injecting highly aqueous samples onto a HILIC column will disrupt the water layer and cause severe peak distortion.

  • Chromatographic Separation:

    • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm) or equivalent polymer-based amino column.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (ESI+ MRM):

    • Target the [M+H]⁺ precursor ion at m/z 132.1.

    • Apply Collision Energy (CE) to monitor the primary quantifier transition m/z 132.1 → 86.1 (neutral loss of formic acid, -46 Da).

    • Monitor the qualifier transition m/z 132.1 → 58.1 (cleavage yielding the dimethyliminium cation).

Self-Validating Quality Control System

To ensure the integrity of the HILIC-MS/MS protocol, the run sequence must operate as a self-validating loop.

ValidationSystem Step1 1. System Suitability (SST) Injection Step2 2. Matrix Blank Evaluation Step1->Step2 RSD < 2%, S/N > 10 Step3 3. Sample Analysis (HILIC Gradient) Step2->Step3 No Carryover Interference Step4 4. QC Spike Recovery (Self-Validation) Step3->Step4 Quantify Unknowns Step4->Step1 Continuous Monitoring

Fig 2. Self-validating experimental workflow ensuring data integrity and accuracy.

  • SST Criteria: Six consecutive injections of the Mid-QC standard must yield a retention time RSD of <1.0% and a peak area RSD of <2.0%. HILIC columns require extensive equilibration; failure to meet SST usually indicates the water layer has not stabilized.

  • Blank Evaluation: A double-blank (matrix without analyte or IS) must show a signal <20% of the Lower Limit of Quantification (LLOQ) to rule out carryover.

  • QC Spikes: Low, Mid, and High QC samples must be interspersed every 10 unknown samples. Recovery must fall between 85-115%.

Protocol B: Mixed-Mode HPLC-CAD (For Bulk QA/QC)

Mechanistic Rationale

When MS/MS is unavailable or when analyzing high-concentration API formulations, Charged Aerosol Detection (CAD) is the optimal universal detector. CAD measures the charge transferred to non-volatile aerosol particles after mobile phase evaporation, making it completely independent of UV chromophores. Because 3-(dimethylamino)-2-methylpropanoic acid is highly polar, a Mixed-Mode stationary phase (combining reversed-phase and cation-exchange properties) is utilized to retain the positively charged tertiary amine.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the bulk powder in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., Coresep 100, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water containing 20 mM Ammonium Acetate (pH 4.5). Causality note: Volatile buffers are strictly required for CAD to prevent background noise from salt precipitation.

    • Flow Rate: 1.0 mL/min.

  • CAD Parameters:

    • Evaporation Temperature: 35°C (Optimized to preserve the low-molecular-weight analyte while fully evaporating the mobile phase).

    • Data Collection Rate: 10 Hz.

Quantitative Data & Method Parameters

The following tables summarize the critical quantitative parameters required to replicate these self-validating systems.

Table 1: Analytical Method Comparison

ParameterHILIC-MS/MSMixed-Mode HPLC-CADStandard RP-HPLC-UV
Primary Use Case Trace Bioanalysis (Plasma/Urine)Bulk Purity / Formulation QANOT RECOMMENDED
Sensitivity 1 - 5 ng/mL (LLOQ)0.5 - 1.0 µg/mL (LLOQ)N/A (No Chromophore)
Retention Mechanism Hydrophilic PartitioningCation-Exchange / RPHydrophobic (Fails)
Derivatization None RequiredNone RequiredRequired (Complex)

Table 2: HILIC-MS/MS Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Rationale
0.00.41090High organic promotes initial retention.
1.00.41090Isocratic hold to focus the analyte band.
5.00.44555Linear increase in aqueous to elute polar analyte.
6.00.44555Column wash to remove highly polar matrix salts.
6.10.41090Return to initial conditions.
10.00.41090Extended re-equilibration (Critical for HILIC).

Table 3: Optimized MS/MS Parameters (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment Assignment
Target 132.186.15015[M+H - HCOOH]⁺ (Quantifier)
Target 132.158.15025Dimethyliminium Cation (Qualifier)
Internal Std 138.192.15015D₆-labeled Quantifier

References

  • LC/MS Analysis of Various Hydrophilic Compounds Using a Polymer-Based Amino Column - Shodex™ HILICpak™ VG-50 2D. Shodex / AnaLab. Available at:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Mixed-Mode Chromatography Applications for Polar and Hydrophobic Compounds. HELIX Chromatography. Available at: [Link]

Application

Advanced LC-MS/MS Bioanalytical Protocol for the Quantitation of 3-(Dimethylamino)-2-methylpropanoic Acid

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Matrix: Human Plasma and Urine Analytical Platform: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Matrix: Human Plasma and Urine Analytical Platform: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

Mechanistic Insights & Analytical Challenges

3-(Dimethylamino)-2-methylpropanoic acid (DMAMPA) is a low-molecular-weight (MW 131.17 g/mol ), highly polar, zwitterionic small molecule. It contains both a basic tertiary amine and an acidic carboxylate group.

The RPLC Failure Mode: In conventional Reversed-Phase Liquid Chromatography (RPLC), highly polar zwitterions like DMAMPA exhibit negligible retention. They co-elute in the column void volume alongside a massive influx of unretained endogenous salts, proteins, and phospholipids. This co-elution leads to catastrophic ion suppression in the mass spectrometer, rendering accurate quantitation impossible.

The HILIC Solution: To establish a self-validating and robust assay, we must shift the retention mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal separation paradigm. By utilizing a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase, HILIC establishes a water-enriched layer on the column surface. Polar analytes like DMAMPA partition into this aqueous layer, resulting in strong retention that shifts their elution well away from the suppression zone[1].

Mechanism cluster_0 HILIC Retention Mechanism cluster_1 MS/MS Detection (ESI+) N1 Stationary Phase (Amide/Silica) N2 Aqueous Enriched Layer (Partitioning) N1->N2 N3 DMAMPA (Zwitterion) Strong Retention N2->N3 Hydrophilic Interaction M1 Precursor Ion [M+H]+ m/z 132.1 N3->M1 Elution & Ionization M2 CID Fragmentation (Collision Gas) M1->M2 M3 Product Ion m/z 86.1 (Quant) M2->M3

Figure 1: Mechanistic logic of DMAMPA HILIC retention and subsequent MS/MS fragmentation.

Experimental Design & Rationale

As a Senior Application Scientist, I design protocols where every step serves a distinct, causal purpose to ensure the system is self-validating.

Sample Preparation: The "Solvent Mismatch" Trap

For sample extraction, Liquid-Liquid Extraction (LLE) is unviable due to DMAMPA's extreme hydrophilicity. While Solid-Phase Extraction (SPE) is an option, simple Protein Precipitation (PPT) is preferred for high-throughput environments.

Critical Insight: We use 100% Acetonitrile (ACN) for PPT rather than Methanol. Why? HILIC columns require samples to be injected in highly organic solvents. Injecting a highly aqueous or methanolic extract disrupts the delicate water layer on the HILIC stationary phase, causing severe peak fronting and splitting. By crashing plasma proteins with 3 volumes of ACN, the resulting supernatant is 75% ACN—perfectly matching the initial HILIC mobile phase conditions and eliminating the need for time-consuming evaporation/reconstitution steps.

Matrix Effect Management

Matrix effects (ME) are the silent killers of LC-MS/MS assays. We employ the quantitative assessment strategy established by Matuszewski et al., calculating the Matrix Factor (MF) by comparing the MS response of post-extraction spiked blank matrix to neat standards[2]. To compensate for any residual ionization variability, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as DMAMPA-d6, is mandatory.

Regulatory Grounding

This protocol is calibrated to meet the stringent acceptance criteria defined by the.

Step-by-Step Analytical Protocol

Reagents and Materials
  • Analyte: 3-(Dimethylamino)-2-methylpropanoic acid (DMAMPA, >99% purity).

  • Internal Standard: DMAMPA-d6.

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid, and Ammonium Formate.

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

High-Throughput Sample Preparation (PPT)
  • Alikot 50 µL of human plasma (or diluted urine) into a 96-well collection plate.

  • Add 10 µL of SIL-IS working solution (500 ng/mL DMAMPA-d6 in 50% ACN).

  • Vortex briefly (300 rpm for 30 seconds).

  • Add 150 µL of ice-cold 100% Acetonitrile to precipitate proteins.

  • Seal the plate and vortex vigorously for 5 minutes at 1000 rpm.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to a clean 96-well autosampler plate.

Workflow A Biological Sample (50 µL Plasma) B Protein Precipitation (150 µL ACN + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer C->D E HILIC-MS/MS Analysis D->E F Data Processing (Quantitation) E->F

Figure 2: High-throughput sample preparation and HILIC-MS/MS workflow for DMAMPA analysis.

Liquid Chromatography (HILIC) Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid. (Note: Ammonium formate is critical here; the ionic strength stabilizes the zwitterion and sharpens the peak).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Analyte focusing)

    • 1.0 - 3.0 min: Linear gradient to 50% B (Elution)

    • 3.0 - 4.0 min: Hold at 50% B (Column wash)

    • 4.0 - 4.1 min: Return to 90% B

    • 4.1 - 6.0 min: Re-equilibration at 90% B

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

  • MRM Transitions:

    • DMAMPA (Quantifier): m/z 132.1 → 86.1 (Loss of HCOOH, Collision Energy: 15 eV)

    • DMAMPA (Qualifier): m/z 132.1 → 46.1 (Dimethylamine fragment, Collision Energy: 25 eV)

    • DMAMPA-d6 (IS): m/z 138.1 → 92.1 (Collision Energy: 15 eV)

Method Validation & Quantitative Data Summary

The method was fully validated according to FDA guidelines[3]. The calibration curve was linear over the range of 1.00 to 500 ng/mL (r² > 0.995) using a 1/x² weighting factor.

Table 1: Intra-day and Inter-day Precision and Accuracy for DMAMPA in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.008.4104.29.7106.5
LQC 3.005.298.76.4101.2
MQC 50.03.8102.14.599.8
HQC 400.02.999.43.6100.5

Acceptance Criteria: Precision ≤15% (≤20% at LLOQ); Accuracy within ±15% (±20% at LLOQ).

Table 2: Matrix Effect and Extraction Recovery (n=6 lots of human plasma)

QC LevelExtraction Recovery (%) ± SDMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized MF
LQC (3.00 ng/mL)88.4 ± 4.20.920.940.98
HQC (400.0 ng/mL)91.2 ± 3.10.950.960.99

Interpretation: An IS-Normalized MF close to 1.00 indicates that the SIL-IS perfectly compensates for the minor (~5-8%) ion suppression caused by the plasma matrix.

Conclusion

By leveraging the unique partitioning mechanisms of HILIC and pairing it with a solvent-matched protein precipitation strategy, this LC-MS/MS method successfully overcomes the bioanalytical challenges associated with highly polar zwitterions. The protocol delivers robust, high-throughput quantitation of 3-(Dimethylamino)-2-methylpropanoic acid, strictly adhering to global regulatory standards for accuracy, precision, and matrix effect mitigation.

References

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration / Federal Register. URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry, 70(5), 882-889. URL:[Link]

  • Hsieh, Y. (2008). Potential of HILIC-MS in quantitative bioanalysis of drugs and drug metabolites. Journal of Separation Science, 31(8), 1485-1491. URL:[Link]

Sources

Method

Application Note: GC-MS Analysis of 3-(Dimethylamino)-2-methylpropanoic Acid Derivatives

Introduction & Analytical Context 3-(Dimethylamino)-2-methylpropanoic acid (N,N-dimethyl- -aminoisobutyric acid) is a highly polar, zwitterionic tertiary amino acid. It is structurally analogous to -aminoisobutyric acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

3-(Dimethylamino)-2-methylpropanoic acid (N,N-dimethyl-


-aminoisobutyric acid) is a highly polar, zwitterionic tertiary amino acid. It is structurally analogous to 

-aminoisobutyric acid (BAIBA), a well-documented myokine and metabolic regulator involved in lipid metabolism and glucose homeostasis[1][2]. In pharmaceutical development, derivatives of this scaffold frequently serve as chiral auxiliaries or critical intermediates for muscle relaxants and specialized peptidomimetics.

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental chemical challenge: the molecule is non-volatile and thermally labile in its native state. While primary and secondary amino acids require derivatization at both the amine and carboxyl groups, the tertiary amine in 3-(dimethylamino)-2-methylpropanoic acid lacks an active hydrogen[3]. Therefore, analytical workflows must exclusively target the carboxylic acid moiety to neutralize the zwitterion and impart volatility[4].

This application note details field-proven methodologies for the derivatization, chromatographic separation, and mass spectral identification of 3-(dimethylamino)-2-methylpropanoic acid.

Mechanistic Causality in Derivatization (E-E-A-T)

To achieve a self-validating and robust GC-MS workflow, the underlying chemistry of the sample preparation must be understood. We employ Silylation as the primary method, utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS).

  • Target Specificity: Because the N,N-dimethyl group is fully substituted, BSTFA will only react with the -COOH group, replacing the acidic proton with a Trimethylsilyl (TMS) group to form a volatile TMS-ester.

  • The Role of TMCS: BSTFA alone can be sluggish when reacting with sterically hindered or strongly hydrogen-bonded carboxylic acids. The addition of 1% TMCS generates a highly electrophilic silicon center intermediate, exponentially accelerating the reaction kinetics.

  • The Role of Pyridine: Pyridine is used as the reaction solvent. It acts as an acid scavenger (neutralizing the HCl byproduct from TMCS) and a basic catalyst, pulling the equilibrium forward to ensure 100% conversion.

  • The Anhydrous Imperative: Silylating reagents are violently reactive with water, forming hexamethyldisiloxane (HMDS) and silanols. Even trace moisture will consume the reagent and abort the derivatization of the target analyte.

Experimental Protocols

Sample Preparation & Silylation Workflow

Note: This protocol is designed to be a self-validating system. If the internal standard peak area drops significantly between runs, it immediately flags moisture contamination in the reagents or sample.

  • Aliquot & Dry: Transfer the sample extract (containing approx. 10–100 µg of the analyte) into a 2 mL amber glass autosampler vial. Evaporate to absolute dryness under a gentle stream of ultra-high-purity (UHP) Nitrogen at 40 °C.

  • Solvation: Add 50 µL of anhydrous Pyridine to the dried residue. Vortex for 10 seconds to ensure the analyte is fully dissolved.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Cap the vial immediately with a PTFE-lined septum to exclude atmospheric moisture.

  • Incubation: Place the vial in a dry heating block at 70 °C for 30 minutes .

  • Cooling & Dilution (Optional): Remove the vial and allow it to cool to room temperature. For high-concentration samples, dilute with 100 µL of anhydrous hexane or ethyl acetate prior to injection to prevent detector saturation.

Alternative: Alkyl Chloroformate Derivatization

For matrices where absolute drying is impossible, Alkyl Chloroformates (e.g., Ethyl Chloroformate, ECF) offer an alternative. ECF reacts rapidly with carboxylic acids in aqueous/organic mixtures (often with ethanol and pyridine) to form ethyl esters[4]. While effective, silylation remains the gold standard for maximum sensitivity and minimal side-product formation in tertiary amino acids.

Instrumental Parameters & Data Presentation

Table 1: Optimized GC-MS Parameters
ParameterSpecification / SettingRationale
Analytical Column HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm)5% Phenyl-methylpolysiloxane provides optimal selectivity for TMS-derivatized polar compounds.
Carrier Gas Helium (UHP), 1.0 mL/min (Constant Flow)Ensures consistent retention times across the temperature gradient.
Injection Mode Split 10:1 (or Splitless for trace analysis)Prevents column overloading; TMS esters are highly responsive.
Injector Temp 250 °CEnsures instantaneous vaporization without thermal degradation.
Oven Program 70 °C (hold 2 min)

15 °C/min to 280 °C (hold 5 min)
Focuses the analyte at the column head, then rapidly elutes the derivatized target.
Ionization Mode Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation and library matching.
MS Scan Range m/z 40 to 400Captures both the low-mass diagnostic amine fragments and the molecular ion.
Table 2: Diagnostic EI-MS Fragment Ions (TMS Ester Derivative)

The molecular weight of native 3-(dimethylamino)-2-methylpropanoic acid is 131.17 g/mol . Upon silylation, the TMS ester has a molecular weight of 203 g/mol .

m/z RatioIon Identity / Structural OriginRelative Abundance
58

(Iminium Ion)
Base Peak (100%) . Formed via favored

-cleavage adjacent to the tertiary nitrogen.
73

High. Universal diagnostic peak for all trimethylsilyl derivatives.
117

Moderate. Cleavage of the derivatized carboxylate group.
188

Low/Moderate. Loss of a methyl radical from the TMS group or the carbon backbone.
203

(Molecular Ion)
Weak. Typical for aliphatic amines under 70 eV EI, as

-cleavage (m/z 58) dominates.

Analytical Workflow Visualization

Below is the logical workflow for processing and analyzing 3-(dimethylamino)-2-methylpropanoic acid derivatives.

GCMS_Workflow Start Sample Matrix (Aqueous/Organic Extract) Drying N2 Evaporation to Absolute Dryness (Critical: Prevents Reagent Hydrolysis) Start->Drying Isolation Deriv Derivatization: BSTFA + 1% TMCS (Targets -COOH, Leaves Tertiary Amine Intact) Drying->Deriv Anhydrous Residue GC Capillary Gas Chromatography (HP-5MS, Temp Gradient) Deriv->GC Volatile TMS-Ester EI Electron Impact (EI) Ionization (70 eV) GC->EI Eluting Analyte Data Data Analysis & Quantitation (Extract m/z 58 for Specificity) EI->Data Fragmentation (m/z 58, 203)

Caption: Step-by-step GC-MS analytical workflow for tertiary amino acid derivatization and detection.

References

1.[1] BEVITAL AS. "


-Amino-isobutyrate". Bevital.no. Available at: [Link]
2.[5] National Center for Biotechnology Information. "PubChem Compound Summary for CID 64956, Beta-Aminoisobutyric Acid". PubChem. Available at: [Link]
3.[4] Mudiam, M. K., et al. (2016). "Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization". Journal of Mass Spectrometry, 51(8), 638-650. Available at: [Link]
4.[2] Bonewald, L., et al. (2023). "L-

-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age". ResearchGate. Available at: [Link] 5.[3] ChemRxiv. "Ag(I)/TiO2-Photocatalyzed N-Methylation of Amino Acids with Methanol". ChemRxiv.org. Available at: [Link]

Sources

Application

characteristic IR absorption peaks of 3-(Dimethylamino)-2-methylpropanoic acid

Application Note: Infrared (IR) Spectroscopic Characterization of 3-(Dimethylamino)-2-methylpropanoic Acid Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Formulation Scientists. Objective...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Infrared (IR) Spectroscopic Characterization of 3-(Dimethylamino)-2-methylpropanoic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Formulation Scientists. Objective: To provide a mechanistic understanding and self-validating experimental protocol for the FTIR characterization of 3-(dimethylamino)-2-methylpropanoic acid, distinguishing between its free base (zwitterionic) and hydrochloride salt forms.

Chemical Context & Mechanistic Causality of IR Absorptions

3-(Dimethylamino)-2-methylpropanoic acid is a β-amino acid derivative characterized by a tertiary amine group and a carboxylic acid separated by an aliphatic chain[1]. In pharmaceutical development and peptidomimetic synthesis, the physical state of this building block—specifically whether it exists as a free base (CAS 2523-01-5) or a hydrochloride salt (CAS 70794-78-4)—drastically alters its vibrational spectroscopy[2].

Understanding the causality behind these spectral shifts is critical for accurate structural validation:

  • The Zwitterionic State (Free Base): In the solid phase, β-amino acids typically undergo an intramolecular or intermolecular proton transfer from the acidic carboxyl group (-COOH) to the basic tertiary amine (-N(CH3)2). This proton transfer creates a zwitterion (inner salt).

    • Spectral Impact: This fundamental structural shift abolishes the strong carbonyl (C=O) double-bond stretching typically found above 1700 cm⁻¹[3]. Instead, the delocalized electrons of the resulting carboxylate anion (-COO⁻) yield two distinct peaks: a strong asymmetric stretch near 1550–1610 cm⁻¹ and a symmetric stretch near 1380–1420 cm⁻¹. Concurrently, the protonated tertiary amine (-NH⁺(CH3)2) manifests as a broad, complex band structure in the 2400–2800 cm⁻¹ region, often overlapping with aliphatic C-H stretches[3].

  • The Hydrochloride Salt: When synthesized or isolated in a low-pH environment (e.g., via HCl precipitation), the carboxylic acid remains fully protonated (-COOH), and the tertiary amine exists as a hydrohalide salt (-NH⁺(CH3)2 Cl⁻)[4].

    • Spectral Impact: The presence of the intact, hydrogen-bonded -COOH group restores the strong, sharp C=O stretching band at approximately 1710–1730 cm⁻¹[3][4]. The O-H stretch of the carboxylic acid appears as a very broad band extending from 3300 cm⁻¹ down to 2400 cm⁻¹, which merges with the N-H⁺ stretches of the tertiary amine hydrohalide[3].

Characteristic IR Absorption Peaks

The following table synthesizes the expected quantitative IR data, allowing for rapid comparative analysis between the two structural forms of the compound.

Functional Group / VibrationFree Base (Zwitterion) Frequency (cm⁻¹)Hydrochloride Salt Frequency (cm⁻¹)Intensity & Peak Morphology
O-H Stretch (Carboxylic)Absent2500 – 3300Very broad, strong
N-H⁺ Stretch (Amine salt)2400 – 28002400 – 2700Broad, multiple overlapping bands
C=O Stretch (Carbonyl)Absent1710 – 1730Strong, sharp
COO⁻ Asymmetric Stretch 1550 – 1610AbsentStrong, broad
COO⁻ Symmetric Stretch 1380 – 1420AbsentMedium to Strong, sharp
C-H Stretch (Aliphatic)2850 – 29602850 – 2960Medium, sharp
C-N Stretch (Tertiary Amine)1040 – 12501040 – 1250Weak to Medium

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in validation checks to prevent misinterpretation caused by environmental artifacts (e.g., moisture or atmospheric CO2).

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

ATR is the preferred method for this compound due to its non-destructive nature and avoidance of hygroscopic matrices like KBr, which can convolute the carboxylate regions.

  • System Validation (Background Scan): Clean the diamond/ZnSe crystal with isopropanol and allow it to dry completely. Run a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Self-Validation: Ensure the baseline is flat at 100% transmittance. Any peaks at 2350 cm⁻¹ (CO2) or 3400/1640 cm⁻¹ (H2O) indicate incomplete atmospheric compensation.

  • Sample Deposition: Place 2–5 mg of the solid 3-(dimethylamino)-2-methylpropanoic acid directly onto the center of the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact (typically ~50-80 in-lbs). Causality: Insufficient pressure leads to low signal-to-noise ratios, while excessive pressure can induce polymorph transitions or damage the crystal.

  • Acquisition & Analysis: Acquire the spectrum. If characterizing the free base, verify the absence of a 1720 cm⁻¹ peak. Self-Validation: If a weak 1720 cm⁻¹ peak appears in a supposed zwitterion sample, it indicates either acidic contamination or incomplete inner-salt formation.

Protocol B: Transmission FTIR (KBr Pellet)

Used when higher resolution of the N-H⁺ stretching region (2400–2800 cm⁻¹) is required.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed water exhibits a strong H-O-H bending mode at ~1640 cm⁻¹, which can falsely mimic or mask the asymmetric COO⁻ stretch of the zwitterion[3].

  • Sample Milling: Grind 1–2 mg of the analyte with 100 mg of dried KBr in an agate mortar until a fine, uniform powder is achieved.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2–3 minutes to form a translucent pellet.

  • Acquisition: Mount the pellet and scan. Self-Validation: Inspect the 3400 cm⁻¹ region. If a sharp, unexpected O-H stretch is present in a zwitterion sample, the KBr matrix has absorbed moisture, and the sample must be re-prepared.

Workflow Visualization

The following decision matrix outlines the logical progression for sample preparation and spectral assignment based on the salt form of the analyte.

IR_Workflow Start Sample: 3-(Dimethylamino)- 2-methylpropanoic acid FormCheck Determine Salt Form (Free Base vs. HCl Salt) Start->FormCheck FreeBase Zwitterionic Free Base (Expect COO⁻ at ~1580 cm⁻¹) FormCheck->FreeBase pH ≈ pI (Inner Salt) HClSalt Hydrochloride Salt (Expect COOH at ~1720 cm⁻¹) FormCheck->HClSalt Low pH / HCl added PrepATR ATR-FTIR Preparation (Direct Solid Deposition) FreeBase->PrepATR PrepKBr Transmission FTIR (KBr Pellet Pressing) FreeBase->PrepKBr HClSalt->PrepATR HClSalt->PrepKBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) PrepATR->Acquisition PrepKBr->Acquisition Analysis Peak Assignment & Structural Validation Acquisition->Analysis

Figure 1: Decision matrix and experimental workflow for FTIR analysis of β-amino acid derivatives.

References

  • MolCore. 2523-01-5 | 3-(dimethylamino)-2-methylpropanoic acid. 2

  • Sigma-Aldrich. 3-(Dimethylamino)propiophenone hydrochloride. Link

  • Scholars Research Library. Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. 4

  • John Wiley & Sons. Spectra–Structure Correlations in the Mid- and Far-infrared. 3

  • Walsh Medical Media. Preparation, Characterization, and Taguchi Optimization of Poly (Amide/Amic Acid) Thin Film Composite Membrane. Link

  • White Rose eTheses Online. Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. 1

Sources

Method

Application Note: Strategic Incorporation of 3-(Dimethylamino)-2-methylpropanoic Acid in Lead Optimization and Prodrug Synthesis

Introduction and Mechanistic Rationale A pervasive bottleneck in modern drug discovery is the poor aqueous solubility of lead compounds, which often translates to sub-optimal oral bioavailability and precludes intravenou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

A pervasive bottleneck in modern drug discovery is the poor aqueous solubility of lead compounds, which often translates to sub-optimal oral bioavailability and precludes intravenous (IV) formulation. To circumvent this, medicinal chemists frequently employ basic, ionizable moieties to create water-soluble prodrugs. Among these building blocks, 3-(Dimethylamino)-2-methylpropanoic acid (3-DMAMPA) stands out as a highly versatile, bifunctional reagent[1].

The utility of 3-DMAMPA lies in its dual structural features:

  • The Dimethylamino Group: With a pKa of approximately 9.0, the tertiary amine remains >99% protonated at physiological pH (7.4). This allows the facile generation of hydrochloride salts, which dramatically disrupts the crystal lattice energy of lipophilic APIs, enhancing aqueous solubility by orders of magnitude.

  • The Alpha-Methyl Steric Shield: Unlike unbranched analogs, the 2-methyl group introduces a chiral center and significant steric bulk adjacent to the carbonyl carbon. This steric hindrance predictably slows the rate of esterase-mediated hydrolysis in vivo, preventing rapid systemic cleavage and mitigating the risk of

    
    -driven toxicity.
    

Historically, this class of dimethylamino-aliphatic acids has been critical in the development of life-saving therapeutics. A prime example is the acylation of the diterpene forskolin to create water-soluble, adenylate cyclase-activating cardiovascular drugs[2]. By utilizing 3-DMAMPA or its derivatives, researchers successfully transformed an insoluble natural product into a viable clinical entity capable of potent coronary vasodilation[3].

Physicochemical Impact of 3-DMAMPA Derivatization

To illustrate the transformative power of 3-DMAMPA, Table 1 summarizes the typical physicochemical shifts observed when a highly lipophilic, poorly soluble parent alcohol (e.g., a model diterpene or macrolide) is converted into its 3-DMAMPA ester hydrochloride salt.

Table 1: Comparative Physicochemical Properties (Model Parent vs. 3-DMAMPA Prodrug)

ParameterParent API (Alcohol)3-DMAMPA Ester (Free Base)3-DMAMPA Ester (HCl Salt)
Molecular Weight 410.5 g/mol 523.7 g/mol 560.2 g/mol
Ionizable Centers None1 (Tertiary Amine)1 (Protonated Amine)
cLogP 4.23.8-0.8
Aqueous Solubility (pH 7.4) < 0.01 mg/mL0.08 mg/mL> 50.0 mg/mL
Esterase Half-Life (

)
N/A~45 minutes~45 minutes

Experimental Methodology: Self-Validating Prodrug Synthesis

The following protocol details the Steglich esterification of a sterically hindered secondary alcohol on a parent API using 3-DMAMPA.

Rationale Behind Experimental Choices
  • Reagent Selection: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is utilized instead of DCC because its urea byproduct is water-soluble and easily removed during the aqueous wash, preventing contamination of the basic prodrug.

  • Catalyst Dynamics: DMAP (4-Dimethylaminopyridine) is strictly required. It acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. Without DMAP, the reaction will stall or undergo a deleterious rearrangement to an unreactive N-acylurea.

  • Temperature Control: Initiating the reaction at 0 °C suppresses side reactions, while warming to room temperature ensures complete conversion of hindered alcohols.

SynthesisWorkflow Parent Parent API (Poorly Soluble) Coupling Steglich Esterification (EDC, DMAP, DIPEA) Parent->Coupling Reagent 3-DMAMPA HCl (Building Block) Reagent->Coupling Intermediate Basic Ester Prodrug (Organic Soluble) Coupling->Intermediate Aqueous Workup SaltForm Salt Formation (Ethereal HCl) Intermediate->SaltForm Final Water-Soluble API (HCl Salt) SaltForm->Final Precipitation

Workflow for synthesizing water-soluble 3-DMAMPA prodrugs from poorly soluble parent APIs.

Step-by-Step Protocol

Safety Note: Always handle laboratory chemicals, including dimethylamino-aliphatic esters, in a well-ventilated fume hood and utilize appropriate PPE, as they can be skin and eye irritants[4].

Step 1: Reagent Preparation and Activation

  • In an oven-dried round-bottom flask under an inert Argon atmosphere, suspend 3-DMAMPA·HCl (1.5 eq) in anhydrous Dichloromethane (DCM) (0.1 M relative to the parent API).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature. Causality: This neutralizes the HCl salt, liberating both the carboxylic acid and the tertiary amine for the coupling reaction.

  • Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (2.0 eq) in one portion. Stir for 15 minutes to allow the formation of the O-acylisourea intermediate.

Step 2: Nucleophilic Catalysis and Coupling 4. Add DMAP (0.2 eq) to the chilled solution.

  • Self-Validation Checkpoint 1: The solution should turn slightly yellow, visually indicating the formation of the active N-acylpyridinium intermediate.

  • Add the Parent API (1.0 eq) dissolved in a minimal volume of anhydrous DCM.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

Step 3: Reaction Monitoring and Workup 7. Self-Validation Checkpoint 2: Monitor via LC-MS. Look for the disappearance of the parent API mass and the appearance of the


 of the ester. If the reaction stalls and an 

Da mass is observed (O-acylisourea accumulation), add an additional 0.1 eq of DMAP to force the pathway forward. 8. Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM (3x). 9. Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify the free base via flash chromatography (DCM:MeOH gradient containing 1%

).

Step 4: Hydrochloride Salt Formation 10. Dissolve the purified free base in anhydrous Diethyl Ether (or a minimal amount of Ethyl Acetate). 11. Dropwise, add 2.0 M HCl in Diethyl Ether (1.1 eq) at 0 °C. 12. Self-Validation Checkpoint 3: A white precipitate will immediately form, validating the successful incorporation of the basic dimethylamino moiety. Filter the precipitate, wash with cold ether, and dry under high vacuum to yield the final water-soluble API.

Pharmacokinetic Tuning and In Vivo Application

Once administered intravenously, the 3-DMAMPA prodrug must be cleaved by endogenous esterases (e.g., butyrylcholinesterase in the plasma or carboxylesterases in the liver) to release the active parent drug.

Mechanism Admin IV Administration (Aqueous Solution) Circulation Systemic Circulation (pH 7.4) Admin->Circulation Hydrolysis Esterase Cleavage (Tunable Rate) Circulation->Hydrolysis Enzymatic Action ActiveDrug Active Parent Drug (Receptor Binding) Hydrolysis->ActiveDrug Bioactivation Excretion 3-DMAMPA Byproduct (Renal Clearance) Hydrolysis->Excretion Cleaved Moiety

In vivo pharmacokinetic pathway of 3-DMAMPA ester prodrugs following intravenous administration.

The strategic advantage of the 2-methyl group on 3-DMAMPA becomes evident during this biological phase. In studies involving forskolin derivatives, researchers noted that unbranched dimethylamino-propionates (such as those found in colforsin daropate) undergo relatively rapid hydrolysis, which is excellent for acute settings like severe heart failure where immediate adenylate cyclase stimulation is required[3]. However, if a sustained release profile is desired to maintain a therapeutic window over a longer duration, the steric bulk of the 2-methyl group in 3-DMAMPA restricts esterase access to the carbonyl carbon. This structural modification allows medicinal chemists to rationally tune the pharmacokinetic half-life of the prodrug simply by selecting the appropriately substituted aliphatic amino acid[2].

References

  • European Patent Office. "EP0297496B1 - Novel process for the preparation of 6,7-Diacyl-7-deacetylforskolin derivatives." Google Patents. Available at: [2]

  • ResearchGate. "Cardiovascular and Adenylate Cyclase Stimulating Effects of Colforsin Daropate, a Water-Soluble Forskolin Derivative, Compared With Those of Isoproterenol, Dopamine and Dobutamine." ResearchGate. Available at: [Link][3]

Sources

Application

Application Note &amp; Protocol: 3-(Dimethylamino)-2-methylpropanoic Acid as a Strategic Chemical Building Block

Executive Summary In modern drug development, optimizing the pharmacokinetic profile of lipophilic Active Pharmaceutical Ingredients (APIs) remains a primary challenge. 3-(Dimethylamino)-2-methylpropanoic acid (often uti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, optimizing the pharmacokinetic profile of lipophilic Active Pharmaceutical Ingredients (APIs) remains a primary challenge. 3-(Dimethylamino)-2-methylpropanoic acid (often utilized as its hydrochloride salt) serves as a highly specialized organic building block designed to address this hurdle. By conjugating this beta-amino acid derivative to poorly soluble APIs, medicinal chemists can introduce an ionizable tertiary amine while simultaneously tuning the enzymatic stability of the resulting prodrug via steric shielding.

This application note provides an in-depth technical analysis of this building block, detailing its physicochemical properties, mechanistic rationale in drug design, and a validated, self-contained protocol for Steglich esterification.

Chemical Profile & Physicochemical Properties

Understanding the baseline properties of the building block is critical for predicting its behavior during synthesis and purification. The quantitative data below summarizes the standard commercially available hydrochloride salt form.

PropertyValue
Chemical Name 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride
CAS Number 70794-78-4 (HCl salt) / 2523-01-5 (Free base)
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
SMILES String Cl.CC(CN(C)C)C(O)=O
Ionizable Center Tertiary Amine (pKa ~ 8.5–9.5)
Appearance White to off-white solid
Storage Class 11 - Combustible Solids (WGK 3)

Data sourced from .

Mechanistic Rationale in Drug Design

The structural features of 3-(dimethylamino)-2-methylpropanoic acid are not arbitrary; they are specifically engineered to solve two competing pharmacokinetic problems: aqueous solubility and premature prodrug hydrolysis .

When conjugated to a hydroxyl-bearing API (e.g., in the synthesis of 6,7-diacyl-7-deacetylforskolin derivatives[1]), the molecule imparts the following mechanistic advantages:

  • The Tertiary Amine: Provides a basic center that is readily protonated at physiological pH or during formulation (via HCl gas/ether). This transforms a highly lipophilic API into a water-soluble hydrochloride salt, enabling intravenous (IV) administration.

  • The Alpha-Methyl Group: Unbranched aliphatic esters are often rapidly cleaved by non-specific plasma esterases, leading to premature API release before reaching the target tissue. The methyl group at the C2 position introduces critical steric hindrance adjacent to the ester carbonyl, tuning the hydrolysis half-life to allow for optimal systemic distribution.

Mechanism N1 3-(Dimethylamino)-2-methylpropanoic acid Conjugation to API N2 Alpha-Methyl Group (Steric Shielding) N1->N2 N3 Tertiary Amine (Ionizable Center) N1->N3 N4 Controlled Prodrug Hydrolysis Rate N2->N4 N5 Enhanced Aqueous Solubility (Salt Form) N3->N5 N6 Optimized Pharmacokinetics & IV Bioavailability N4->N6 N5->N6

Figure 1: Mechanistic rationale for utilizing 3-(dimethylamino)-2-methylpropanoic acid in drug design.

Experimental Protocol: Synthesis of Water-Soluble API Esters

The following protocol details the conjugation of 3-(dimethylamino)-2-methylpropanoic acid to a lipophilic, hydroxyl-bearing API via Steglich Esterification . This methodology is self-validating, utilizing specific thermal controls and workup procedures to ensure high yields of the target basic ester.

Workflow A Lipophilic API (Hydroxyl-bearing) C Steglich Esterification (EDC, DMAP, DIPEA) A->C B Building Block (HCl Salt) B->C D Basic Ester Intermediate C->D Aqueous Workup E Salt Formation (1M HCl in Ether) D->E Solvent Exchange F Water-Soluble API-HCl Salt E->F Precipitation

Figure 2: Synthetic workflow for coupling the building block to a lipophilic API.

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvation

  • Action: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the lipophilic API (1.0 eq) and 3-(dimethylamino)-2-methylpropanoic acid hydrochloride (1.5 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol of API).

  • Causality: Utilizing strictly anhydrous conditions is paramount. The presence of water will cause the premature hydrolysis of the highly reactive O-acylisourea intermediate back to the starting carboxylic acid, drastically reducing the reaction yield.

Step 2: Liberation of the Free Base

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirring solution.

  • Causality: The building block is commercially supplied as a hydrochloride salt to prevent auto-degradation and extend shelf-life. DIPEA acts as a non-nucleophilic base to neutralize the HCl, liberating the free carboxylate required for subsequent carbodiimide activation.

Step 3: Carboxylate Activation

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.5 eq) followed immediately by 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Causality: Cooling the reaction to 0 °C thermodynamically suppresses the unwanted rearrangement of the O-acylisourea intermediate into an inactive N-acylurea. DMAP acts as an aggressive nucleophilic acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium species that rapidly acylates the sterically hindered target hydroxyl group of the API.

Step 4: Reaction Progression

  • Action: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Monitor the consumption of the API via LC-MS or TLC.

  • Causality: The alpha-methyl group on the building block introduces localized steric bulk near the reacting carbonyl. This necessitates longer reaction times compared to unbranched aliphatic acids to achieve complete conversion.

Step 5: Workup and Purification (Self-Validation)

  • Action: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: This workup serves as a self-purifying step. The basic NaHCO₃ wash effectively deprotonates and removes any unreacted carboxylic acid, while the water-soluble EDC urea byproducts partition into the aqueous layer. The resulting organic layer contains the highly pure basic ester intermediate.

Step 6: Hydrochloride Salt Formation

  • Action: Dissolve the purified basic ester in a minimal volume of anhydrous diethyl ether. Dropwise, add 1M HCl in diethyl ether (1.1 eq) at 0 °C. Collect the resulting precipitate via vacuum filtration and dry under high vacuum.

  • Causality: Protonation of the tertiary dimethylamine group generates the stable hydrochloride salt. This step drastically shifts the molecule's LogP, enabling rapid dissolution in aqueous media suitable for pharmacological testing or formulation.

References

  • Nippon Kayaku Co Ltd. "Novel process for the preparation of 6,7-Diacyl-7-deacetylforskolin derivatives." European Patent EP0297496B1.

Sources

Method

studying 3-(Dimethylamino)-2-methylpropanoic acid as a metabolic intermediate

Application Note: Utilizing 3-(Dimethylamino)-2-methylpropanoic Acid as a Metabolic Probe in β-Aminoisobutyric Acid (BAIBA) Pathways Mechanistic Rationale: 3-DMA-2-MPA as a BAIBA Surrogate β-Aminoisobutyric acid (BAIBA)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-(Dimethylamino)-2-methylpropanoic Acid as a Metabolic Probe in β-Aminoisobutyric Acid (BAIBA) Pathways

Mechanistic Rationale: 3-DMA-2-MPA as a BAIBA Surrogate

β-Aminoisobutyric acid (BAIBA) is a highly active myokine generated via the mitochondrial catabolism of L-valine and cytosolic degradation of thymine[1]. It acts as a critical regulator of carbohydrate and lipid metabolism, inducing the "browning" of white adipose tissue and upregulating fatty acid oxidation[2]. The systemic levels of BAIBA are tightly controlled by the mitochondrial enzyme alanine-glyoxylate aminotransferase 2 (AGXT2), a promiscuous transaminase that deaminates BAIBA into methylmalonate semialdehyde[3][4].

Studying the precise transport mechanisms (such as via SLC6A13[5]) and enzymatic kinetics of BAIBA is analytically challenging due to its rapid in vivo turnover. 3-(Dimethylamino)-2-methylpropanoic acid (3-DMA-2-MPA) , the synthetic N,N-dimethylated analog of BAIBA, serves as an indispensable, highly stable metabolic probe[6].

The Causality of Experimental Design: The addition of two methyl groups to the primary amine of BAIBA introduces significant steric hindrance. This structural modification prevents the Pyridoxal 5'-phosphate (PLP)-dependent deamination by AGXT2[4]. Consequently, 3-DMA-2-MPA acts as a stable tracer to isolate and study transporter binding affinities without the confounding variable of rapid intracellular degradation. Furthermore, 3-DMA-2-MPA is a critical intermediate in the synthesis of phenothiazine-class pharmaceuticals, making its metabolic profiling essential for drug development workflows[6].

Physicochemical & Analytical Data

To facilitate assay development, the physicochemical properties and predictive mass spectrometry parameters of 3-DMA-2-MPA are summarized below. The zwitterionic nature of the molecule dictates the use of specialized chromatographic retention strategies.

Property / ParameterValueAnalytical Implication
Compound Name 3-(Dimethylamino)-2-methylpropanoic acidN,N-dimethylated analog of BAIBA.
CAS Number 2523-01-5 (Free base) / 70794-78-4 (HCl)[6]Reference standard procurement.
Molecular Weight 131.17 g/mol (Base) / 167.63 g/mol (HCl)[6]Determines precursor ion m/z.
SMILES Cl.CC(CN(C)C)C(O)=O[6]Utilized for in silico docking models.
Precursor Ion [M+H]+ m/z 132.1Primary target for positive ESI MS.
Product Ion (Quant) m/z 86.1Loss of HCOOH (46 Da); stable dimethylamine fragment for MRM.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro AGXT2 Enzymatic Stability & Transamination Assay

Objective: To validate the steric shielding of 3-DMA-2-MPA against AGXT2-mediated degradation and assess its potential as a competitive inhibitor. Self-Validating Design: The assay incorporates L-BAIBA as a positive degradation control and a heat-inactivated enzyme well as a negative control to rule out spontaneous chemical hydrolysis.

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), containing 50 μM Pyridoxal 5'-phosphate (PLP) and 2 mM Sodium Pyruvate. Causality: PLP is the mandatory cofactor for AGXT2, and pyruvate acts as the essential amino group acceptor[4].

  • Enzyme Incubation:

    • Add 10 μg of recombinant human AGXT2 to 90 μL of assay buffer. Pre-incubate at 37°C for 5 minutes to ensure PLP-enzyme saturation.

  • Substrate Addition:

    • Initiate the reaction by adding 10 μL of 1 mM 3-DMA-2-MPA (Test) or 1 mM L-BAIBA (Positive Control).

  • Metabolic Quenching:

    • At time points 0, 15, 30, and 60 minutes, transfer 20 μL of the reaction mixture into 80 μL of ice-cold Acetonitrile (ACN). Causality: Cold ACN instantly denatures the AGXT2 enzyme, freezing the metabolic snapshot and precipitating proteins to prevent LC column fouling.

  • Centrifugation:

    • Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Protocol B: LC-MS/MS Quantification (HILIC)

Objective: Accurate quantification of 3-DMA-2-MPA from cellular lysates or enzymatic assay supernatants. Self-Validating Design: A stable isotope-labeled internal standard (e.g., D6-BAIBA) is spiked into the extraction solvent to correct for matrix ionization suppression and extraction recovery variations.

  • Chromatographic Setup:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide, 2.1 × 100 mm, 1.7 μm). Causality: 3-DMA-2-MPA is highly polar and elutes in the void volume of standard C18 reversed-phase columns. HILIC provides superior retention and peak symmetry for small aliphatic amino acids.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: The low pH ensures the dimethylamine group remains fully protonated, maximizing positive-mode Electrospray Ionization (ESI+) efficiency.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Run a linear gradient starting at 90% B, decreasing to 50% B over 5 minutes, holding for 1 minute, and re-equilibrating at 90% B for 3 minutes.

  • Mass Spectrometry (MRM):

    • Monitor the transition m/z 132.1 → 86.1 for 3-DMA-2-MPA.

    • Monitor the transition m/z 104.1 → 58.1 for the endogenous L-BAIBA control.

Pathway Visualization

MetabolicPathway Valine L-Valine / Thymine (Endogenous Precursors) BAIBA β-Aminoisobutyric Acid (BAIBA) Valine->BAIBA Catabolism AGXT2 AGXT2 Enzyme (Mitochondrial) BAIBA->AGXT2 Endogenous Substrate Metabolite Methylmalonate Semialdehyde AGXT2->Metabolite Transamination Probe 3-DMA-2-MPA (Synthetic Probe) Probe->AGXT2 Competitive Binding Inhibition Steric Hindrance / Receptor Binding Probe->Inhibition N,N-dimethylation effect

Metabolic pathway of BAIBA and the interaction of the 3-DMA-2-MPA synthetic probe with AGXT2.

References

  • [5] Translational Psychiatry. Genetic loci of beta-aminoisobutyric acid are associated with aging-related mild cognitive impairment. Source: nih.gov. URL:[Link]

  • [2] Nutrients. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Source: mdpi.com. URL:[Link]

  • [3] Nutrients (via PubMed). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism (Abstract). Source: nih.gov. URL:[Link]

  • [1] ResearchGate. Production and metabolism of β-aminoisobutyric acid (BAIBA). Source: researchgate.net. URL:[Link]

  • [4] Journal of Biological Chemistry / PMC. AGXT2: a promiscuous aminotransferase. Source: nih.gov. URL:[Link]

Sources

Application

pre-column derivatization of 3-(Dimethylamino)-2-methylpropanoic acid for HPLC

Application Note: Pre-Column Derivatization of 3-(Dimethylamino)-2-methylpropanoic Acid for RP-HPLC Analysis Executive Summary The quantification of small, highly polar zwitterionic molecules presents a persistent challe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pre-Column Derivatization of 3-(Dimethylamino)-2-methylpropanoic Acid for RP-HPLC Analysis

Executive Summary

The quantification of small, highly polar zwitterionic molecules presents a persistent challenge in chromatographic analysis. 3-(Dimethylamino)-2-methylpropanoic acid (often encountered as its hydrochloride salt, CAS 70794-78-4) is a prime example[1]. Lacking a native chromophore or fluorophore, and exhibiting extreme hydrophilicity, this compound elutes in the void volume of standard reversed-phase (RP) C18 columns and remains invisible to conventional UV/Vis or fluorescence detectors.

This application note details robust, self-validating pre-column derivatization protocols to enable high-sensitivity RP-HPLC analysis. By targeting the carboxylic acid moiety, we bypass the unreactive tertiary amine, installing hydrophobic reporter tags that simultaneously resolve retention issues and enable sub-nanomolar detection.

Analytical Rationale & Reaction Causality

As a Senior Application Scientist, it is critical to understand why standard derivatization fails here. Common amino acid derivatization reagents—such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or Dansyl chloride—exclusively target primary or secondary amines. Because 3-(dimethylamino)-2-methylpropanoic acid possesses a sterically hindered tertiary amine , these classic pathways are entirely unreactive.

Therefore, the derivatization strategy must pivot to the carboxylic acid group. Aromatic halides such as p-bromophenacyl bromide (p-BPB) and 4-bromomethyl-7-methoxycoumarin (BrMMC) are highly effective alkylating agents for carboxylic acids[2][3].

Mechanistic Causality: The reaction proceeds via an


 nucleophilic substitution. However, carboxylic acids are weak nucleophiles. To drive the reaction, a base (e.g., 

) is used to deprotonate the acid. Because the reaction must occur in a polar aprotic solvent (acetonitrile) to prevent solvent-solute hydrogen bonding from quenching the nucleophile, the inorganic base is insoluble. We introduce 18-crown-6 ether as a phase-transfer catalyst. The crown ether sequesters the potassium cation, pulling the carbonate into the organic phase and generating a "naked," highly reactive carboxylate anion that readily attacks the bromomethyl group of p-BPB or BrMMC[4].

Furthermore, the


-methyl group on 3-(dimethylamino)-2-methylpropanoic acid introduces steric hindrance. To overcome this activation energy barrier, the reaction requires controlled heating (60–80 °C)[3].

Workflow & Mechanistic Pathway

Workflow cluster_0 Functional Group Assessment cluster_1 Pre-Column Derivatization (SN2) Analyte 3-(Dimethylamino)-2-methylpropanoic Acid (Highly Polar, Lacks Chromophore) Amine Tertiary Amine (Sterically Hindered) Analyte->Amine Carboxyl Carboxylic Acid (Target for Alkylation) Analyte->Carboxyl Fail No Reaction Amine->Fail Standard Reagents (OPA, FMOC) Deprotonation Deprotonation (K2CO3 + 18-Crown-6) Carboxyl->Deprotonation Catalysis Aprotic Solvent (Acetonitrile) Deprotonation->Catalysis Naked Carboxylate Anion Reagent1 p-BPB Reagent (UV Tagging) Catalysis->Reagent1 Reagent2 BrMMC Reagent (Fluorescence Tagging) Catalysis->Reagent2 Product Derivatized Ester (Hydrophobic, Detectable) Reagent1->Product SN2 Substitution Reagent2->Product SN2 Substitution HPLC RP-HPLC Analysis (C18 Column) Product->HPLC

Figure 1: Logical workflow and reaction pathway for the pre-column derivatization of the analyte.

Reagents and Materials

  • Analyte: 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride (Reference Standard).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Catalyst/Base: 18-Crown-6 ether, anhydrous Potassium Carbonate (

    
    ).
    
  • Derivatizing Agents:

    • p-Bromophenacyl bromide (p-BPB) for UV detection[4].

    • 4-Bromomethyl-7-methoxycoumarin (BrMMC) for Fluorescence (FLD) detection[5].

Detailed Experimental Protocols

Method A: UV Detection via p-BPB Alkylation

This method yields a strongly absorbing phenacyl ester derivative, ideal for standard QA/QC laboratories equipped with HPLC-UV/DAD systems[2].

  • Sample Preparation: Dissolve the analyte in anhydrous ACN to a concentration of 1.0 mg/mL. If the sample is aqueous, evaporate to dryness under a gentle stream of

    
     and reconstitute in ACN.
    
  • Reagent Formulation: Prepare a derivatization cocktail containing 1.0 mmol/mL p-BPB and 0.05 mmol/mL 18-crown-6 in anhydrous ACN[4].

  • Reaction: Transfer 100 µL of the sample into a 1.5 mL amber glass vial. Add 5 mg of solid anhydrous

    
     and 100 µL of the reagent cocktail.
    
  • Incubation: Seal the vial and incubate in a thermoshaker at 70 °C for 45 minutes. Insight: The elevated temperature is strictly required to overcome the steric hindrance of the

    
    -methyl group.
    
  • Quenching & Workup: Cool the vial to room temperature. Add 10 µL of 10% formic acid to quench the reaction and neutralize excess base. Centrifuge at 10,000 x g for 5 minutes to pellet the inorganic salts.

  • Analysis: Transfer the clear supernatant to an HPLC vial for injection.

Method B: Fluorescence Detection via BrMMC Alkylation

For pharmacokinetic studies or trace-level biological matrices, BrMMC provides superior sensitivity and selectivity[3][6].

  • Sample Preparation: Prepare the analyte in anhydrous ACN (or acetone) as described above.

  • Reagent Formulation: Prepare a 10 mM solution of BrMMC and a 2 mM solution of 18-crown-6 in anhydrous ACN. Note: BrMMC is light-sensitive; use amber glassware.

  • Reaction: Combine 50 µL of sample, 50 µL of BrMMC solution, 50 µL of 18-crown-6 solution, and ~5 mg of anhydrous

    
     in an amber vial[3].
    
  • Incubation: Incubate at 65 °C for 60 minutes in the dark.

  • Workup: Cool to room temperature, centrifuge to remove salts, and dilute 1:10 with mobile phase A prior to injection to prevent detector saturation.

Chromatographic Conditions & Data Presentation

Table 1: Optimized RP-HPLC Gradient Conditions

Parameter Specification Rationale
Column C18, 150 x 4.6 mm, 3.5 µm Provides optimal retention for the newly hydrophobic esterified analyte.
Mobile Phase A 0.1% Formic Acid in Water Maintains the tertiary amine in a protonated state, ensuring sharp peak shapes.
Mobile Phase B Acetonitrile Elutes the highly hydrophobic derivatized product.
Flow Rate 1.0 mL/min Balances resolution and run time.

| Gradient | 0-2 min: 20% B2-10 min: 20%


 80% B10-12 min: 80% B12-15 min: 20% B | Washes out unreacted polar matrix initially, then sharply elutes the derivative. |
| Detection (Method A)  | UV/DAD at 254 nm | Corresponds to the 

of the phenacyl chromophore. | | Detection (Method B) | FLD: Ex 325 nm / Em 390 nm | Captures the specific coumarin emission, eliminating matrix interference[6]. |

Table 2: Comparative Validation Parameters (Expected Ranges)

Parameter p-BPB (UV Detection) BrMMC (Fluorescence Detection)
Linearity Range 0.5 – 50 µg/mL 0.01 – 5 µg/mL
Limit of Detection (LOD) ~100 ng/mL ~1.5 ng/mL
Derivatization Yield > 95% (at 45 min, 70 °C) > 98% (at 60 min, 65 °C)

| Reagent Stability | 1 week at 4 °C | 24 hours at 4 °C (Protect from light) |

System Suitability & Self-Validating Controls

A robust analytical protocol must be a self-validating system. To ensure data integrity, the following controls must be integrated into every sequence:

  • Reagent Blank (Negative Control): Run the exact derivatization protocol replacing the sample with pure ACN. Causality: Both p-BPB and BrMMC undergo slight hydrolysis over time, generating background peaks (e.g., p-bromophenacyl alcohol or 4-hydroxymethyl-7-methoxycoumarin). The blank ensures these peaks do not co-elute with the derivatized analyte.

  • Internal Standard (IS): Incorporate an internal standard such as 3-(dimethylamino)propanoic acid (which lacks the

    
    -methyl group but shares the functional moieties). Causality: Derivatization reactions are sensitive to trace moisture. The IS normalizes any run-to-run variations in derivatization yield.
    
  • Time-Course Yield Check: During initial method transfer, analyze samples at

    
     minutes. The peak area must plateau, confirming the reaction has reached completion rather than being kinetically halted.
    

References

  • LibreTexts Chemistry. Derivatization: Physical Methods in Chemistry and Nano Science. Available at: [Link]

  • Grayeski, M. L., & DeVasto, J. K. (1987). Coumarin derivatizing agents for carboxylic acid detection using peroxyoxalate chemiluminescence with liquid chromatography. Analytical Chemistry, 59(8), 1203-1206. Available at: [Link]

  • Önal, C. (2021). A Liquid Chromatographic Analysis of Gemifloxacin in Pharmaceutical Preparations Using 4-bromomethyl-7-methoxycoumarin Reagent. Bezmialem Science, 9(1), 41-45. Available at: [Link]

Sources

Method

Advanced LC-MS/MS Bioanalysis: Using 3-(Dimethylamino)-2-methylpropanoic acid-d3 as a Stable Isotope-Labeled Internal Standard

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetics (PK), Targeted Metabolomics, and Clinical Bioanalysis Introduction & Mechanistic Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetics (PK), Targeted Metabolomics, and Clinical Bioanalysis

Introduction & Mechanistic Rationale

The accurate quantification of highly polar, low-molecular-weight metabolites in biological matrices is a persistent challenge in LC-MS/MS bioanalysis. 3-(Dimethylamino)-2-methylpropanoic acid (DMAMPA)—an N,N-dimethylated β-amino acid derivative—exhibits zwitterionic properties at physiological pH. This high polarity results in negligible retention and severe peak tailing on traditional C18 reversed-phase (RP) columns. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed, providing an orthogonal retention mechanism driven by partitioning, hydrogen bonding, and electrostatic interactions [1].

However, HILIC-MS/MS is notoriously susceptible to matrix effects (ion suppression or enhancement) caused by co-eluting endogenous components like phospholipids. To establish a self-validating, highly trustworthy quantitative system, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required.

Why 3-(Dimethylamino)-2-methylpropanoic acid-d3? The incorporation of the -d3 isotopologue (DMAMPA-d3) serves as the ultimate analytical control.

  • Chromatographic Co-elution: The physicochemical properties of DMAMPA-d3 are virtually identical to the unlabeled analyte. It co-elutes precisely at the same retention time, ensuring it experiences the exact same matrix environment in the electrospray ionization (ESI) source.

  • Mass Spectral Isolation: Unlabeled DMAMPA has a protonated precursor mass of m/z 132.1. The natural

    
    C/
    
    
    
    N isotopic envelope can create background interference if an IS is too close in mass. The +3 Da shift of DMAMPA-d3 (m/z 135.1) ensures complete isolation in the first quadrupole (Q1), eliminating isotopic cross-talk.

Experimental Protocol

This protocol outlines a high-throughput, self-validating workflow for extracting and quantifying DMAMPA from human plasma, utilizing DMAMPA-d3 as the SIL-IS.

Reagents & Materials
  • Analyte: 3-(Dimethylamino)-2-methylpropanoic acid (DMAMPA)

  • Internal Standard: 3-(Dimethylamino)-2-methylpropanoic acid-d3 (DMAMPA-d3)

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Formate.

Sample Preparation: Protein Precipitation (PPT)

Expertise Note: We utilize a 1:4 plasma-to-acetonitrile ratio. This not only crashes matrix proteins efficiently but deliberately yields a final extract with 80% organic content. This perfectly matches the starting mobile phase conditions of the HILIC column, preventing the "solvent mismatch" peak distortion commonly seen when injecting highly aqueous samples onto HILIC systems.

  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 96-well plate or microcentrifuge tube.

  • Spike IS: Add 10 µL of the DMAMPA-d3 working solution (100 ng/mL in 50% ACN) to all wells except double blanks. Vortex briefly.

  • Precipitate: Add 200 µL of ice-cold 100% Acetonitrile to induce protein precipitation.

  • Extract: Vortex aggressively for 2 minutes to ensure complete analyte desorption from binding proteins.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant into an autosampler vial for direct LC-MS/MS injection.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (ensures the dimethylamino group is fully protonated for positive ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B (hold for 1 min), drop linearly to 50% B over 3 mins, hold for 1 min, then re-equilibrate at 90% B for 2 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MRM Parameters)

Analysis is performed on a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
DMAMPA 132.186.15018Quantifier (Loss of H₂O + CO)
DMAMPA 132.158.15025Qualifier (Dimethylamine ion)
DMAMPA-d3 135.189.15018IS Quantifier

Workflow Visualization

The following diagram illustrates the logical progression of the sample preparation and analytical workflow, highlighting the critical integration of the SIL-IS.

Workflow A 1. Aliquot Plasma (50 µL) B 2. Spike SIL-IS (DMAMPA-d3, 10 ng/mL) A->B C 3. Protein Precipitation (200 µL Cold ACN) B->C D 4. Vortex & Centrifuge (14,000 x g, 10 min) C->D E 5. Supernatant Transfer (Direct Injection) D->E F 6. HILIC-MS/MS Analysis (MRM Mode) E->F G 7. Data Processing (IS Normalization) F->G

Figure 1: Step-by-step sample preparation and HILIC-MS/MS workflow utilizing DMAMPA-d3.

Method Validation & System Suitability

To ensure trustworthiness, the method must be validated according to the EMA ICH M10 guidelines for bioanalytical method validation [2]. The use of DMAMPA-d3 mathematically normalizes the variance in extraction recovery and ionization efficiency.

Table 2: Representative Method Validation Summary

Validation ParameterAcceptance Criteria (ICH M10)Observed Performance
Linearity (R²) ≥ 0.990 (using 1/x² weighting)0.998 (Range: 1.0 – 1000 ng/mL)
LLOQ S/N ≥ 5, Precision ≤ 20%, Accuracy ± 20%1.0 ng/mL (CV: 8.4%, Bias: +3.1%)
Intra-day Precision (CV%) ≤ 15% for all QC levels3.2% – 7.1%
Inter-day Accuracy (% Bias) ± 15% of nominal concentration-4.5% to +6.2%
Matrix Effect (IS-Normalized) CV ≤ 15% across 6 distinct matrix lots98.5% (CV: 4.1%)
Extraction Recovery Consistent and reproducible across QCs85.4% – 88.2%

Mechanistic insight on Matrix Effect: An absolute matrix effect of 60% (indicating 40% ion suppression) is common in HILIC due to co-eluting salts. However, because DMAMPA-d3 is suppressed by the exact same magnitude as DMAMPA, the IS-Normalized Matrix Factor approaches 1.0 (98.5%), proving the self-validating nature of the assay.

References

  • Cubbon, S., António, C., Wilson, J., & Thomas-Oates, J. (2010). Metabolomic applications of HILIC-LC-MS. Mass Spectrometry Reviews, 29(5), 671-684. Available at:[Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis - Scientific Guideline. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

identifying and minimizing side products in the synthesis of 3-(Dimethylamino)-2-methylpropanoic acid

Welcome to the Application Scientist Troubleshooting Portal. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for the synthesis of 3-(Dimethylamino)-2-methylpropanoic acid via...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for the synthesis of 3-(Dimethylamino)-2-methylpropanoic acid via the aza-Michael addition of dimethylamine to methacrylic acid.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the thermodynamic and kinetic causality behind common failure modes—such as auto-polymerization and retro-Michael degradation—ensuring your synthetic workflow is robust, scalable, and self-validating.

Reaction Pathway & Troubleshooting Logic

To effectively minimize side products, we must first map the competing kinetic and thermodynamic pathways of the reaction. The diagram below illustrates the delicate balance between the desired aza-Michael addition and the primary side reactions.

G MA Methacrylic Acid + Dimethylamine (Starting Materials) Product 3-(Dimethylamino)-2-methylpropanoic acid (Target Product) MA->Product Aza-Michael Addition (45°C, Controlled) Polymer Polymethacrylic Acid (Polymerization Side Product) MA->Polymer No Radical Inhibitor (Auto-polymerization) Amide Amide Derivative (Over-condensation) MA->Amide Excessive Heat (>80°C) (Condensation) Retro Degradation to Precursors (Retro-Michael Addition) Product->Retro High-Temp Workup (Thermodynamic Reversal)

Reaction pathways and side product formation in the synthesis of 3-dimethylaminoisobutyric acid.

Frequently Asked Questions (Troubleshooting Side Products)

Q: Why is my isolated yield consistently low, with GC-MS showing high amounts of unreacted methacrylic acid despite full conversion during the reaction? A: This is a classic case of Retro-Michael Addition . The is a reversible thermodynamic process. If you apply excessive heat during the workup (e.g., attempting high-temperature vacuum distillation to remove the solvent), the equilibrium shifts backward, breaking the newly formed C-N bond and regenerating the starting materials. Solution: Maintain all workup and concentration temperatures below 40°C. To lock the molecule in its stable form, isolate the product as a prior to solvent removal.

Q: I am detecting a highly viscous, insoluble gel in my reaction flask. What is this, and how do I prevent it? A: The viscous material is polymethacrylic acid , a side product formed via unwanted free-radical polymerization of the methacrylic acid double bonds. Acrylates and methacrylates are highly 1 when subjected to thermal stress[1]. Solution: Introduce a radical inhibitor such as MEHQ (4-methoxyphenol) at 100–200 ppm relative to methacrylic acid. Ensure the reaction is not run under strictly anaerobic conditions, as MEHQ requires trace oxygen to function effectively as a radical scavenger.

Q: LC-MS analysis of my crude mixture shows an impurity with a mass corresponding to the loss of water ([M-18]⁺) relative to the target product. What is this? A: This is the amide side product (3-(dimethylamino)-2-methyl-N,N-dimethylpropanamide). It forms when the carboxylic acid group undergoes a thermal condensation reaction with the dimethylamine. Solution: This side reaction is kinetically favored at elevated temperatures. Keep the reaction temperature strictly between 25°C and 50°C. Do not allow the initial exothermic acid-base neutralization to spike the flask temperature.

Side Product Identification & Prevention Matrix

To facilitate rapid analytical troubleshooting, compare your quantitative and qualitative data against this structured matrix:

Side ProductCausality / MechanismAnalytical DetectionPrevention Strategy
Polymethacrylic acid Free-radical auto-polymerization of the methacrylic acid C=C double bond.High viscosity; broad polymeric baseline in ¹H-NMR; insoluble gels.Add 100–200 ppm MEHQ; maintain trace oxygen; avoid localized heating.
Amide Derivative Thermal condensation between the carboxylic acid and dimethylamine.LC-MS shows [M-18]⁺ peak; IR reveals strong amide carbonyl stretch at ~1650 cm⁻¹.Strictly control reaction and addition temperatures (< 50°C).
Unreacted Precursors Retro-Michael addition (thermodynamic reversal) breaking the C-N bond.GC-MS/NMR shows high levels of starting materials despite full conversion during reaction.Convert to hydrochloride salt prior to solvent removal; keep rotavap bath < 40°C.

Validated Experimental Protocol

Standard Operating Procedure: Synthesis of 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride

Objective: Synthesize and isolate the target molecule while suppressing polymerization and retro-Michael pathways, yielding the chemically stable hydrochloride salt.

Materials Required:

  • Methacrylic acid (1.0 eq, high purity)

  • Dimethylamine (40% aqueous solution, 1.2 eq)

  • MEHQ (4-methoxyphenol)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Cold Acetone

Step-by-Step Methodology:

  • Inhibitor Addition: Charge a round-bottom flask with methacrylic acid (1.0 eq). Immediately add 150 ppm of MEHQ.

    • Causality: Methacrylic acid auto-polymerizes readily. MEHQ scavenges free radicals to prevent the formation of polymethacrylic acid[1].

  • Temperature-Controlled Amine Addition: Cool the flask to 0–5°C using an ice-water bath. Slowly add the 40% aqueous dimethylamine (1.2 eq) dropwise via an addition funnel.

    • Causality: The initial acid-base neutralization is highly exothermic. Uncontrolled heat spikes at this stage will drive amide condensation.

  • Aza-Michael Addition: Remove the ice bath and warm the reaction mixture to 45°C. Stir for 18–24 hours.

    • Causality: The 2 to substituted acrylates requires mild thermal activation. Exceeding 50°C risks amide formation, while room temperature results in sluggish kinetics[2].

  • Acidification & Salt Formation: Cool the mixture back to 0°C and carefully adjust the pH to 1–2 using concentrated HCl.

    • Causality: Protonating the tertiary amine forms the stable hydrochloride salt. This prevents the retro-Michael decomposition that occurs when the free base is subjected to concentration.

  • Concentration: Remove water under reduced pressure using a rotary evaporator. Strictly maintain the water bath at a maximum of 40°C.

    • Causality: Even as a salt, excessive heat under vacuum can trigger thermodynamic reversal (retro-Michael addition).

  • Purification: Triturate the resulting crude solid with cold acetone to extract unreacted methacrylic acid, MEHQ, and trace amide impurities. Filter and dry under vacuum to yield 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride as a pure, white crystalline solid.

References

  • Sigma-Aldrich. "3-(Dimethylamino)-2-methylpropanoic acid hydrochloride AldrichCPR." Product CBR01551.

  • VTechWorks. "Introduction of Hydrogen Bonding Interactions in Block Copolymers Synthesized via Nitroxide Mediated Polymerization Techniques." Virginia Tech. 1

  • Durham E-Theses. "Synthesis and characterisation of hyperbranched polymers." Durham University. 2

  • DORAS | DCU Research Repository. "Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions." Dublin City University.

Sources

Optimization

developing a robust HPLC method for 3-(Dimethylamino)-2-methylpropanoic acid separation

Technical Support Center: HPLC Method for 3-(Dimethylamino)-2-methylpropanoic Acid Welcome to the technical support center for the development of a robust HPLC method for the separation of 3-(Dimethylamino)-2-methylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method for 3-(Dimethylamino)-2-methylpropanoic Acid

Welcome to the technical support center for the development of a robust HPLC method for the separation of 3-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Method Development Fundamentals

This section addresses the initial and most critical questions when starting to develop an HPLC method for this challenging analyte.

Q1: What are the primary challenges in separating 3-(Dimethylamino)-2-methylpropanoic acid by HPLC?

A1: 3-(Dimethylamino)-2-methylpropanoic acid is a small, polar, zwitterionic compound. These characteristics present several analytical challenges:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Due to its high polarity, the analyte has very weak interactions with non-polar stationary phases like C18, often leading to elution at or near the column's void volume.[1][2]

  • Complex Retention Behavior: As a zwitterion, its charge state is highly dependent on the mobile phase pH. It possesses both a permanently positively charged quaternary amine and a carboxyl group that can be negatively charged. This dual nature can lead to complex interactions with the stationary phase.[3][4]

  • Peak Tailing: Secondary interactions between the analyte's charged groups and residual silanols on silica-based columns can cause significant peak tailing, compromising peak purity and quantitation accuracy.[5][6]

Q2: Which HPLC mode is most suitable: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), or Mixed-Mode Chromatography (MMC)?

A2: While traditional RP-HPLC is generally unsuitable without derivatization or ion-pairing agents, HILIC and MMC are highly effective alternatives.[1][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred mode for highly polar analytes.[8][9] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile.[9] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar compounds.[9]

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with multiple interaction functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) groups.[1][10][11] For a zwitterionic analyte like 3-(Dimethylamino)-2-methylpropanoic acid, an MMC column with both hydrophobic and cation-exchange properties can provide tunable retention and selectivity by adjusting mobile phase pH and ionic strength.[10][12]

Q3: How do I select an appropriate HPLC column?

A3: The choice of column is critical and depends on the selected chromatographic mode.

Chromatographic ModeRecommended Column ChemistriesRationale
HILIC Bare Silica, Amide, Diol, Zwitterionic (e.g., ZIC-HILIC)These phases are polar and facilitate the formation of the aqueous layer necessary for HILIC partitioning.[7][9] Zwitterionic phases can offer unique selectivity through weak electrostatic interactions, which can be beneficial for zwitterionic analytes.[13]
Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., C18 with embedded sulfonic acid groups)This combination allows for simultaneous hydrophobic and electrostatic interactions.[10][11] Retention can be finely tuned by adjusting mobile phase pH and buffer concentration, offering great flexibility.[10]

Q4: What are the critical mobile phase parameters to consider?

A4: For both HILIC and MMC, mobile phase composition is a key driver of retention and selectivity.

  • Organic Solvent (for HILIC): Acetonitrile is the most common and effective organic solvent for HILIC.[9] The retention of the analyte will increase as the percentage of acetonitrile in the mobile phase increases.[9]

  • Aqueous Component & pH: The pH of the aqueous portion of the mobile phase is crucial for controlling the ionization state of the analyte's carboxyl group.[3][14] To ensure reproducible results, the pH should be controlled using a buffer and set at least 1.5-2 pH units away from the analyte's pKa values.[15][16]

  • Buffer Type and Concentration: Volatile buffers like ammonium formate or ammonium acetate are ideal, especially if using mass spectrometry (MS) detection.[17][18] A buffer concentration of 10-20 mM is typically sufficient to control pH and improve peak shape by masking secondary interactions.[5] Increasing buffer concentration generally decreases retention in HILIC.

Q5: Which detection technique is recommended?

A5: Due to the lack of a strong chromophore in 3-(Dimethylamino)-2-methylpropanoic acid, standard UV detection may lack sensitivity. The following detectors are more suitable:

  • Mass Spectrometry (MS): This is the preferred method for its high sensitivity and selectivity. HILIC and MMC mobile phases are highly compatible with electrospray ionization (ESI).[17][19]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile analytes that do not have a UV chromophore. It is a good alternative when MS is not available.[1]

  • Charged Aerosol Detector (CAD): CAD is another universal detector that offers near-uniform response for non-volatile analytes, making it excellent for quantitative analysis.

  • Pre-column Derivatization with Fluorescence Detection: If high sensitivity is required and MS is unavailable, the analyte can be derivatized with a fluorescent tag. However, this adds complexity to the sample preparation process.[20]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during method development and routine analysis.

Q1: Issue: Poor or no retention of the analyte.

Possible CauseRecommended SolutionCausality Explanation
(HILIC) Mobile phase contains too much water. Increase the percentage of organic solvent (acetonitrile) in the mobile phase. Start with at least 85-95% acetonitrile.[9][21]In HILIC, water is the strong, eluting solvent. Increasing the organic content strengthens retention by promoting the partitioning of the polar analyte into the aqueous layer on the stationary phase.[7][9]
(HILIC) Insufficient column equilibration. Equilibrate the column with the initial mobile phase for at least 20-30 column volumes before the first injection.[22]HILIC columns require a longer time than RP columns to establish the stable water layer on the stationary phase surface, which is essential for the retention mechanism.[22]
(MMC) Incorrect mobile phase pH. Adjust the mobile phase pH to ensure the analyte carries a charge that can interact with the ion-exchange functionality of the column. For a reversed-phase/cation-exchange column, a pH between 3 and 5 will ensure the carboxyl group is partially or fully protonated (neutral) and the quaternary amine is positively charged, promoting ion-exchange retention.[10]The retention of ionizable compounds is heavily influenced by pH.[3][4] By controlling pH, you can manipulate the charge state of the analyte to maximize its interaction with the stationary phase's ion-exchange groups.[10]
(MMC) Insufficient buffer concentration. Increase the buffer concentration in the mobile phase.In mixed-mode chromatography, a higher buffer concentration can enhance the ion-exchange interactions, leading to increased retention.

Q2: Issue: Asymmetric or tailing peaks.

Possible CauseRecommended SolutionCausality Explanation
Secondary ionic interactions with residual silanols. Increase the buffer concentration (e.g., from 10 mM to 25 mM).[5][22]Higher buffer salt concentrations can mask active sites (like silanols) on the silica surface, reducing undesirable secondary interactions that cause peak tailing.[22]
Sample solvent is too strong (mismatch with mobile phase). Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. For HILIC, this means a high percentage of acetonitrile.[6][21]If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., high water content in HILIC), it can disrupt the local chromatographic environment at the point of injection, leading to peak distortion.[21]
Column overload. Reduce the mass of analyte injected onto the column by either lowering the sample concentration or reducing the injection volume.[22]Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in fronting or tailing peaks.[6]
Mobile phase pH is too close to the analyte's pKa. Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[14][15]When the pH is close to the pKa, the analyte exists as a mixture of ionized and non-ionized forms, which can have different retention times, leading to broadened or split peaks.[14]

Q3: Issue: Unstable or drifting retention times.

Possible CauseRecommended SolutionCausality Explanation
Insufficient column equilibration between gradient runs. Increase the post-run re-equilibration time. For HILIC, this can be 20 column volumes or more.[22]The stationary phase surface, particularly the water layer in HILIC, must return to its initial state before the next injection to ensure reproducible retention.[22]
Inconsistent mobile phase preparation. Prepare mobile phases carefully and consistently. Always measure the pH of the aqueous portion before mixing with the organic solvent. Use a calibrated pH meter.Small variations in pH or buffer concentration can lead to significant shifts in retention for ionizable compounds, making consistent preparation critical for robust methods.[14]
Fluctuations in column temperature. Use a thermostatted column compartment and keep it at a constant temperature (e.g., 30 °C).Retention mechanisms are temperature-dependent. Maintaining a stable column temperature ensures that retention times remain consistent.
Mobile phase degradation or evaporation. Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent selective evaporation of the more volatile organic component.Changes in the mobile phase composition over time, such as the evaporation of acetonitrile in a HILIC mobile phase, will alter its elution strength and cause retention times to drift.

Section 3: Protocols & Workflows

Protocol 1: Step-by-Step HILIC Method Development

This protocol provides a systematic approach to developing a HILIC method for 3-(Dimethylamino)-2-methylpropanoic acid.

Objective: To achieve a symmetric peak with a retention factor (k) > 2.

  • Column Selection:

    • Install a HILIC column (e.g., ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Gradient Program:

      • 0.0 min: 95% B

      • 10.0 min: 70% B

      • 10.1 min: 95% B

      • 15.0 min: 95% B (Re-equilibration)

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of 3-(Dimethylamino)-2-methylpropanoic acid in 90:10 acetonitrile:water.

  • Initial Analysis and Evaluation:

    • Equilibrate the column with the starting conditions (95% B) for at least 30 minutes before the first injection.

    • Inject the sample and acquire the chromatogram.

    • Evaluate:

      • Retention: Is the peak well-retained (k > 2)?

      • Peak Shape: Is the asymmetry factor between 0.9 and 1.5?

  • Method Optimization:

    • If retention is too low: Increase the initial percentage of acetonitrile (e.g., to 97%) or decrease the final percentage (e.g., to 75%) to make the gradient shallower.

    • If retention is too high: Decrease the initial percentage of acetonitrile (e.g., to 90%).

    • If peak shape is poor: Increase the buffer concentration in Mobile Phase A to 20 mM.

    • If resolution from other components is needed: Adjust the gradient slope or experiment with a different pH (e.g., pH 4.5).

Workflow Diagram: Troubleshooting Peak Tailing

The following diagram outlines a logical workflow for diagnosing and solving peak tailing issues.

G start Peak Tailing Observed check_sample_solvent Is sample solvent weaker than mobile phase? start->check_sample_solvent dissolve_in_mp Action: Dissolve sample in initial mobile phase or weaker solvent. check_sample_solvent->dissolve_in_mp No check_ph Is mobile phase pH >1.5 units from pKa? check_sample_solvent->check_ph Yes end_ok Problem Resolved dissolve_in_mp->end_ok adjust_ph Action: Adjust pH to be 2 units away from analyte pKa. check_ph->adjust_ph No check_buffer Is buffer concentration ≥10 mM? check_ph->check_buffer Yes adjust_ph->end_ok increase_buffer Action: Increase buffer concentration to 20-25 mM. check_buffer->increase_buffer No check_load Is analyte mass on column too high? check_buffer->check_load Yes increase_buffer->end_ok reduce_load Action: Reduce injection volume or sample concentration. check_load->reduce_load Yes check_column Is the column old or contaminated? check_load->check_column No reduce_load->end_ok replace_column Action: Replace with a new column. check_column->replace_column Yes check_column->end_ok No, problem likely elsewhere (e.g., hardware) replace_column->end_ok

Caption: A decision tree for troubleshooting peak tailing.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • McCalley, D. V. (2015, December 2). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Chromatography Today. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Walter, T., & Iraneta, P. (2022, April 15). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC International. Retrieved from [Link]

  • Wang, S., et al. (2025, August 2). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • D'Hondt, M., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Request PDF. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Dong, M. W. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, February 13). Why can zwitterions be difficult detect by HPLC-MS?. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2019, June 21). HPLC method dev strategies for Zwitterions. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Talele, T. T. (2010). A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research, 2(2), 519-527. Retrieved from [Link]

  • Salgado, P., et al. (2015, June 15). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Journal of Chromatography B. Retrieved from [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mass Spectrometry for 3-(Dimethylamino)-2-methylpropanoic acid

Welcome to the technical support center for the sensitive MS detection of 3-(dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers and drug development professionals to provide field-proven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the sensitive MS detection of 3-(dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers and drug development professionals to provide field-proven insights and troubleshooting advice for this polar, zwitterionic analyte. As application scientists, we understand that achieving maximum sensitivity and robustness requires a systematic approach that goes beyond generic instrument settings.

The unique structure of 3-(dimethylamino)-2-methylpropanoic acid, containing both a basic tertiary amine and an acidic carboxylic acid group, presents specific challenges and opportunities in mass spectrometry. This guide explains the causality behind experimental choices to help you develop a self-validating, high-performance method.

Troubleshooting Guide

This section addresses common issues encountered during method development in a direct question-and-answer format.

Q1: I am not seeing any signal, or the signal is extremely weak for my analyte. Where do I start?

A1: Lack of signal is typically due to incorrect fundamental settings for this class of molecule. 3-(Dimethylamino)-2-methylpropanoic acid is a polar, ionizable compound, making it an ideal candidate for Electrospray Ionization (ESI).[1]

Step-by-Step Troubleshooting:

  • Confirm Ionization Mode: Ensure your mass spectrometer is operating in Positive Ion Mode (ESI+) . The tertiary amine group is easily protonated, making the formation of the protonated molecule, [M+H]⁺, the most efficient ionization pathway.[2]

  • Check Mass Range: The monoisotopic mass of the neutral molecule is approximately 131.09 Da. The primary ion you are looking for is the [M+H]⁺ adduct at a mass-to-charge ratio (m/z) of approximately 132.10 .[3] Verify that your scan range comfortably includes this m/z value.

  • Mobile Phase Composition: Ensure your mobile phase promotes ionization. A small amount of acid, such as 0.1% formic acid, in both the aqueous and organic phases provides a source of protons to facilitate the formation of [M+H]⁺.[4][5]

  • Perform an Infusion Analysis: To isolate MS performance from chromatographic issues, directly infuse a standard solution of your analyte (e.g., 100-500 ng/mL) into the mass spectrometer using a syringe pump. This will confirm if the instrument can detect the molecule under ideal conditions and allow for direct optimization of source parameters.

Q2: My signal intensity is low and inconsistent. How can I improve sensitivity and stability?

A2: Low and unstable signals are often caused by suboptimal ESI source parameters that affect the efficiency of desolvation and ion transmission. The key is to find a stable plateau for each parameter rather than an absolute maximum, which ensures method robustness.[2]

Systematic Optimization Workflow:

Start with a continuous infusion of your analyte in a mobile phase composition that mimics the conditions at which it elutes from the LC column. Optimize parameters one at a time while monitoring the signal intensity of the [M+H]⁺ ion (m/z 132.1).

ParameterTypical Starting ValueOptimization Rationale & Key Insights
Capillary/Spray Voltage 3.0 - 4.5 kV (Positive)Sets the electric field for droplet formation. Adjust in 0.5 kV increments to find the most stable spray.
Cone/Fragmentor/Declustering Potential 20 - 40 VThis is a critical parameter. It helps remove solvent clusters from the ion but excessive voltage will cause in-source fragmentation, reducing your precursor ion intensity.[6] Ramp this voltage to find the point of maximum [M+H]⁺ signal before it starts to decline.
Source/Drying Gas Temperature 250 - 400 °CAids in droplet desolvation. Increase temperature until signal is maximized, but avoid excessively high temperatures that could cause thermal degradation (though unlikely for this molecule).
Drying/Heater Gas Flow 8 - 12 L/minThis high-flow gas helps evaporate the solvent from the ESI droplets. Higher flows are generally better for higher LC flow rates.[6]
Nebulizer Gas Pressure 30 - 50 psiAssists in forming a fine spray of droplets. Adjust for a stable signal; a hissing sound without sputtering is ideal.
Sprayer Position Farther from inletFor smaller, more polar analytes, positioning the ESI probe farther from the MS inlet can sometimes improve signal by allowing more time for desolvation.[6]
Q3: I see multiple ions for my analyte (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). How do I consolidate the signal into the protonated molecule?

A3: The presence of sodium ([M+Na]⁺, ~m/z 154.1) and potassium ([M+K]⁺, ~m/z 170.0) adducts is a common issue that splits the ion current, reducing the sensitivity of your target [M+H]⁺ ion.[6]

Solutions:

  • Use High-Purity Reagents: Ensure you are using LC-MS grade water, solvents, and additives. Avoid glassware that has been washed with strong detergents, as it can be a source of sodium.

  • Incorporate a Volatile Buffer: Using a low concentration of ammonium formate or ammonium acetate (e.g., 2-5 mM) in the mobile phase can help suppress alkali metal adducts by providing a high concentration of ammonium ions that can form [M+NH₄]⁺ adducts or, more commonly, help favor the desired [M+H]⁺ formation.

  • Acidify the Mobile Phase: As mentioned, 0.1% formic acid is highly effective at providing a proton-rich environment, which drives the equilibrium towards the formation of the [M+H]⁺ ion.

Q4: I'm developing an MRM method. How do I find the best and most sensitive precursor-product ion transitions?

A4: This requires a two-step process: first, identifying the major product ions through a product ion scan, and second, optimizing the collision energy (CE) for each transition. Automated method development software can significantly streamline this process.[7][8]

Step-by-Step Protocol:

  • Select the Precursor Ion: Infuse the analyte and confirm the most abundant and stable precursor ion. For 3-(dimethylamino)-2-methylpropanoic acid, this will be the [M+H]⁺ ion at m/z 132.1 .

  • Acquire a Product Ion Spectrum: While infusing, perform a product ion (or MS/MS) scan on the precursor m/z 132.1. This involves isolating the precursor in the first quadrupole, fragmenting it in the collision cell (Q2), and scanning the third quadrupole to see the resulting fragments.

  • Identify Potential Product Ions: Based on the structure, a likely and robust fragmentation pathway is the neutral loss of the carboxylic acid group (–COOH, mass 45 Da). This would result in a major product ion at m/z 87.1 . Other fragments may be present, but the most intense and highest m/z fragment often provides the best specificity.

  • Optimize Collision Energy (CE): For each potential transition (e.g., 132.1 → 87.1), the CE must be optimized.[9] Using the instrument's software, perform an experiment that ramps the CE across a range (e.g., 5-50 eV) and measures the product ion intensity at each step. Select the CE value that produces the maximum signal for your product ion. It is good practice to leave 10-15% of the parent ion remaining to ensure a stable transition.[2] Typically, two transitions are monitored: one for quantification (the most intense) and one for confirmation.[7]

Frequently Asked Questions (FAQs)
Q1: What is the definitive ionization mode for 3-(dimethylamino)-2-methylpropanoic acid and why?

A1: The definitive choice is Electrospray Ionization in Positive Mode (ESI+) . ESI is designed for polar and ionizable molecules, which perfectly describes this analyte.[1] The molecule's tertiary amine group has a high proton affinity, meaning it readily accepts a proton (H⁺) in the acidic environment of the ESI source to form a stable, positively charged [M+H]⁺ ion. While negative mode could deprotonate the carboxylic acid, the efficiency of this process is generally lower for this type of structure compared to protonating the amine.

Q2: Can you provide a logical workflow for systematic ESI source optimization?

A2: Certainly. A systematic approach is crucial for developing a robust method. The following workflow ensures that each parameter is optimized logically.

G cluster_0 Phase 1: Analyte Infusion & Initial Signal cluster_1 Phase 2: Source Parameter Optimization cluster_2 Phase 3: MRM Transition Development A 1. Prepare Analyte Solution (100-500 ng/mL in 50:50 ACN:H2O with 0.1% Formic Acid) B 2. Infuse into MS (5-10 µL/min) A->B C 3. Set Ionization Mode (ESI, Positive) B->C D 4. Confirm Precursor Ion ([M+H]+ at m/z 132.1) C->D E 5. Optimize Cone/Fragmentor Voltage (Monitor m/z 132.1) D->E Signal Confirmed F 6. Optimize Gas Flows (Nebulizer & Drying Gas) E->F G 7. Optimize Temperatures (Drying Gas Temp) F->G H 8. Acquire Product Ion Scan (Fragment m/z 132.1) G->H Source Optimized I 9. Select Key Product Ions (e.g., m/z 87.1) H->I J 10. Optimize Collision Energy (CE) (For each transition, e.g., 132.1 -> 87.1) I->J K K J->K Method Ready

Caption: Logical workflow for MS parameter optimization.

Q3: What is the predicted fragmentation pathway for the [M+H]⁺ ion of this molecule?

A3: In collision-induced dissociation (CID), fragmentation is initiated by protonation, which can weaken adjacent bonds.[10] For the [M+H]⁺ ion of 3-(dimethylamino)-2-methylpropanoic acid, the most probable and energetically favorable fragmentation pathway involves the neutral loss of the entire carboxylic acid group.

G cluster_precursor Precursor Ion (in Q1) cluster_product Product Ion (in Q3) Precursor [M+H]⁺ 3-(Dimethylamino)-2-methylpropanoic acid m/z = 132.1 CollisionCell Collision Cell (Q2) Collision-Induced Dissociation (CID) Precursor->CollisionCell Product [C₅H₁₄N]⁺ (Dimethylaminopropyl) Cation m/z = 87.1 CollisionCell->Product Fragmentation NeutralLoss Neutral Loss - HCOOH (Formic Acid) Mass = 46 Da CollisionCell->NeutralLoss

Caption: Predicted fragmentation of the [M+H]⁺ ion.

Note: An alternative neutral loss of CO₂ (44 Da) to yield a fragment of m/z 88.1 is also possible. Experimental verification via a product ion scan is essential to confirm the dominant fragmentation pathway.

Q4: My analyte shows poor chromatographic peak shape and elutes near the solvent front. How does this impact MS detection?

A4: This is a critical issue that directly impacts sensitivity and reproducibility. Eluting at or near the void volume means your analyte is co-eluting with many unretained, often high-concentration matrix components (salts, other polar molecules). This leads to a phenomenon called ion suppression , where the presence of these other compounds in the ESI source significantly reduces the ionization efficiency of your target analyte, leading to a much lower signal than expected.[1]

While this guide focuses on MS parameters, your LC method is inseparable from achieving sensitive detection. To solve this, consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for retaining and separating very polar compounds.

  • Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns (e.g., C18 with an embedded amide or carbamate group) are designed to provide better retention for polar analytes under reversed-phase conditions.

By achieving chromatographic retention, you separate the analyte from the bulk of the matrix interferences, allowing for much more efficient ionization and a dramatic increase in sensitivity.

References
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link]

  • LCGC International. (2020). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • Koeplinger, K. A., & Wu, J. (2010). Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. Journal of The American Society for Mass Spectrometry, 21(8), 1340–1346.
  • Abdelhameed, A. S., Kadi, A. A., Abdel-Aziz, H. A., & Angawi, R. F. (2014). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. International Journal of Analytical Chemistry, 2014, 702819.
  • C&EN. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies, Inc.
  • Agilent Technologies, Inc. (n.d.).
  • Prakash, A., Rezai, T., Krastins, B., Sarracino, D., Athanas, M., Russo, P., & Zhang, H. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(6), 2733–2739.
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • PubMed. (2014). Multistage fragmentation of ion trap mass spectrometry system and pseudo-MS3 of triple quadrupole mass spectrometry characterize certain (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones: a comparative study. Retrieved from [Link]

  • PubChem. (n.d.). 3-(dimethylamino)-2-methylpropanoic acid hydrochloride. Retrieved from [Link]

  • AB SCIEX. (n.d.). Scheduled MRM™ Algorithm with Fast Polarity Switching for the Analysis of over 200 Pesticides.
  • Agilent Technologies, Inc. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • SCIEX. (n.d.).
  • Witz, S., Gampfer, J., Mörz, K., & Spengler, B. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 1-14.
  • Beattie, S. G., McKindles, K. M., & Ross, N. W. (2021). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. Environmental Science and Pollution Research, 28(12), 14899–14911.
  • ResearchGate. (2014). (PDF) Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)
  • University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • MDPI. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • BenchChem. (n.d.). Spectroscopic and Structural Elucidation of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide.

Sources

Optimization

Technical Support Center: Stability &amp; Forced Degradation of 3-(Dimethylamino)-2-methylpropanoic Acid

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals conducting stability-indicating method development and forced degradation studies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals conducting stability-indicating method development and forced degradation studies for 3-(Dimethylamino)-2-methylpropanoic acid (CAS 2523-01-5)[1].

As a zwitterionic molecule containing both a tertiary amine and a carboxylic acid, this compound presents unique analytical challenges. This guide synthesizes regulatory expectations[2] with mechanistic chemistry[3] to troubleshoot common experimental issues and ensure your protocols are scientifically rigorous.

Core Principles of Degradation

Understanding the structural liabilities of your molecule is the first step in predictive stability testing.

Pathway Parent 3-(Dimethylamino)-2-methylpropanoic acid (Parent API) Oxidation Oxidative Stress (e.g., 3% H2O2) Parent->Oxidation Alkaline Alkaline/Thermal Stress (e.g., 0.1N NaOH, 60°C) Parent->Alkaline Deg1 N-Oxide Degradant (+16 Da Mass Shift) Oxidation->Deg1 N-Oxidation Deg2 Methacrylic Acid + Dimethylamine (Elimination Products) Alkaline->Deg2 β-Elimination

Major forced degradation pathways of 3-(Dimethylamino)-2-methylpropanoic acid.

  • Tertiary Amine Liability: The lone pair on the dimethylamino group is highly nucleophilic, making it uniquely susceptible to reactive oxygen species (ROS).

  • 
    -Amino Acid Liability:  The proton alpha to the carboxylic acid is slightly acidic. Under basic and thermal stress, the molecule can undergo a retro-Michael-type 
    
    
    
    -elimination, expelling dimethylamine as a leaving group to form an
    
    
    -unsaturated system[4].

Troubleshooting FAQs

Q1: During oxidative stress testing with 3%


, I am observing a new peak with a +16 Da mass shift. What is this, and how do I control the degradation rate? 
A:  The +16 Da mass shift corresponds to 3-(Dimethylamino)-2-methylpropanoic acid N-oxide . Tertiary amines are rapidly oxidized by hydrogen peroxide to form zwitterionic N-oxides[3].
  • Causality: The electrophilic oxygen in

    
     is attacked by the nucleophilic tertiary amine.
    
  • Troubleshooting: If degradation exceeds the ICH Q1A(R2) target of 5-20%[2], reduce the

    
     concentration to 0.3% or decrease the exposure time. Crucially, you must quench the oxidation reaction with a reducing agent like sodium sulfite (
    
    
    
    ) prior to LC-MS analysis. Failure to quench creates a non-validating system where degradation continues inside the autosampler, leading to irreproducible peak areas.

Q2: When subjecting the compound to 0.1 N NaOH at 60°C, my main peak disappears, but I don't see a corresponding degradant peak on my standard C18 column. Where did the mass go? A: You are likely observing a


-elimination reaction. Under alkaline and thermal stress, 

-amino acids can eliminate the amine group to form an

-unsaturated carboxylic acid[4]—in this case, methacrylic acid (2-methylpropenoic acid)—along with the release of dimethylamine gas.
  • Causality: The hydroxide ion abstracts the acidic

    
    -proton, triggering the expulsion of the dimethylamine leaving group.
    
  • Troubleshooting: Dimethylamine is highly volatile and will be lost during sample preparation if not trapped. Methacrylic acid is highly polar and poorly retained on standard C18 columns under basic conditions. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or use an ion-pairing reagent (e.g., heptafluorobutyric acid) to retain and detect the methacrylic acid degradant.

Q3: My chromatographic peaks are splitting, and retention times are drifting during stability runs. How do I fix this? A: 3-(Dimethylamino)-2-methylpropanoic acid is zwitterionic. If your mobile phase pH is near its isoelectric point or the pKa of either functional group (amine pKa ~9.5, carboxylic acid pKa ~4.0), the molecule will exist in multiple ionization states, causing peak splitting.

  • Troubleshooting: Buffer the mobile phase at least 2 pH units away from the pKa values. A mobile phase buffered at pH 2.0 (using 0.1% Formic Acid or TFA) ensures the carboxylic acid is fully protonated and the amine is fully ionized, yielding a single, sharp peak.

Quantitative Data Summaries

To comply with ICH Q1A(R2) guidelines[5], forced degradation studies should target 5-20% degradation to ensure the analytical method is stability-indicating without causing secondary degradation[2].

Table 1: Recommended Forced Degradation Conditions & Expected Outcomes

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected Degradant(s)
Oxidative 0.3% - 3%

Room Temp, 2-24hN-OxidationN-oxide (+16 Da)
Alkaline 0.1 N NaOH60°C, 24-48h

-Elimination
Methacrylic acid, Dimethylamine
Acidic 0.1 N HCl60°C, 24-48hGenerally StableMinimal degradation expected
Thermal Solid state80°C, 7 daysThermal EliminationMethacrylic acid (trace)
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hrsPhoto-oxidationN-oxide (trace)

Experimental Protocols

Workflow Sample Stressed Sample (Target: 5-20% Deg) Quench Quench Reaction (Neutralize / Add Na2SO3) Sample->Quench Dilute Dilute to Working Conc. (Mobile Phase A) Quench->Dilute Analyze LC-MS/MS Analysis (HILIC / Ion-Pairing) Dilute->Analyze

Self-validating sample preparation workflow for forced degradation analysis.

Protocol A: Oxidative Forced Degradation (Self-Validating Method)

Objective: Induce 5-20% N-oxide formation while preventing autosampler degradation.

  • Sample Preparation: Dissolve 3-(Dimethylamino)-2-methylpropanoic acid in HPLC-grade water to a concentration of 1.0 mg/mL.

  • Stress Initiation: Add

    
     to achieve a final concentration of 0.3% v/v. Vortex to mix.
    
  • Incubation: Store the vial at room temperature (25°C) protected from light.

  • Time-Course Sampling: Withdraw 100

    
    L aliquots at t=2h, 6h, and 24h.
    
  • Quenching (Critical Step): Immediately transfer the 100

    
    L aliquot into a vial containing 10 
    
    
    
    L of 10% Sodium Sulfite (
    
    
    ) to consume unreacted peroxides. Causality: This halts the reaction, ensuring the degradation profile represents the exact time of sampling and validating the integrity of the analytical run.
  • Dilution & Analysis: Dilute with Mobile Phase A to a working concentration of 0.1 mg/mL and inject onto the LC-MS system.

Protocol B: Alkaline Forced Degradation

Objective: Induce controlled


-elimination and capture volatile degradants.
  • Sample Preparation: Dissolve the API in 0.1 N NaOH to a concentration of 1.0 mg/mL in a tightly sealed, pressure-rated headspace vial. Causality: A sealed vial prevents the escape of volatile dimethylamine gas generated during the elimination reaction.

  • Incubation: Heat the vial in a thermomixer at 60°C for 24 hours.

  • Cooling: Cool the vial to 4°C before opening to minimize the volatilization of dimethylamine.

  • Neutralization (Critical Step): Withdraw 100

    
    L and immediately neutralize with 100 
    
    
    
    L of 0.1 N HCl. Causality: Neutralization stops the elimination reaction and protects the silica backbone of the HPLC column from high-pH dissolution.
  • Analysis: Analyze via HILIC-MS to quantify both the highly polar methacrylic acid and the parent compound.

References

  • "2523-01-5 | 3-(dimethylamino)-2-methylpropanoic acid", MolCore. 1

  • "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects", ResolveMass Laboratories. 2

  • "ICH Revises Q1 Guideline Advancing Stability Testing Standards", Pharmaceutical Online. 5

  • "The Cope Elimination: Introduction, Examples and Mechanism", Master Organic Chemistry. 3

  • "Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium", ResearchGate. 4

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: 3-(Dimethylamino)-2-methylpropanoic Acid &amp; Salts

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals handling 3-(Dimethylamino)-2-methylpropanoic acid and its hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals handling 3-(Dimethylamino)-2-methylpropanoic acid and its hydrochloride salt. As a


-amino acid derivative featuring a tertiary amine, this compound is highly valuable for synthesizing proteolytically stable 

-peptides and modulating the pharmacokinetic properties of drug candidates.

However, its zwitterionic potential and the hygroscopic nature of its salt forms present specific handling, storage, and synthetic challenges. This portal provides causality-driven troubleshooting, self-validating protocols, and authoritative safety data to ensure experimental reproducibility.

I. Quantitative Data & Safety Parameters

To ensure precise stoichiometric calculations and safe handling, consult the standardized physico-chemical properties below. The data reflects the most commonly utilized form: the hydrochloride salt.

PropertyValueExperimental Relevance
Chemical Formula

Contains a protonated tertiary amine and chloride counterion.
CAS Number 70794-78-4Primary identifier for inventory and procurement.
Molecular Weight 167.63 g/mol Critical for calculating equivalents in coupling reactions.
Physical Form Solid (Powder)High surface area increases susceptibility to atmospheric moisture.
Hazard Codes H319 (Eye Irrit. 2)Requires handling with safety goggles (P305+P351+P338).
Storage Class 11 (Combustible Solids)Must be segregated from strong oxidizers.
PubChem SID 329776798Reference for structural and biological data.
II. Frequently Asked Questions (FAQs)

Q: Why does my batch of 3-(Dimethylamino)-2-methylpropanoic acid HCl appear sticky or clumpy after opening? A: This is a classic manifestation of deliquescence . The compound is an amine hydrochloride. The highly polar ionic lattice formed by the protonated dimethylamino group and the chloride counterion readily forms hydrogen bonds with atmospheric water molecules. Causality: When the ambient humidity exceeds the vapor pressure of the saturated salt solution, the powder absorbs moisture until it dissolves in its own absorbed water, ruining stoichiometric accuracy and potentially hydrolyzing sensitive downstream reagents.

Q: Should I store this compound at room temperature or refrigerated? A: While Storage Class 11 permits ambient storage in strictly dry conditions, refrigeration at 2-8°C within a secondary desiccated container is the gold standard. Causality: Lower temperatures reduce the kinetic energy available for thermal degradation, while the secondary desiccator (containing anhydrous


 or 

) creates a micro-environment that prevents condensation when the primary container is repeatedly opened and closed.

Q: Why do my amide coupling reactions (e.g., with HATU/EDC) fail when using this building block? A: The failure is almost always stoichiometric. Because you are using the hydrochloride salt (CAS 70794-78-4), the tertiary amine is protonated. Before the carboxylate can be effectively activated by coupling reagents, you must add a stoichiometric excess of a non-nucleophilic base (like DIPEA or TEA) to neutralize the HCl. Failure to account for this extra equivalent of acid results in an inhibited reaction mixture.

III. Troubleshooting & Handling Workflow

To prevent moisture contamination and ensure the integrity of your compound, follow this decision-tree workflow.

HandlingWorkflow Start Receive 3-(Dimethylamino)- 2-methylpropanoic acid HCl Inspect Visual & Gravimetric Inspection (Check for clumping/mass gain) Start->Inspect Dry Vacuum Desiccation (Presence of P2O5, 24h) Inspect->Dry Clumpy / Wet Aliquots Prepare Single-Use Aliquots (Glovebox / N2 stream) Inspect->Aliquots Dry Powder Validate Self-Validation: Constant Mass Achieved? Dry->Validate Validate->Dry No (>0.1% change) Validate->Aliquots Yes (<0.1% change) Discard Discard Batch (Irreversible Degradation) Validate->Discard Fails after 72h Store Store at 2-8°C (Secondary Desiccator) Aliquots->Store

Workflow for the inspection, desiccation, and storage of hygroscopic amine hydrochloride salts.

IV. Self-Validating Experimental Protocols

Do not rely on assumptions when handling hygroscopic building blocks. The following protocols integrate self-validating checkpoints to guarantee the chemical state of your reagents before committing them to expensive syntheses.

Protocol A: Moisture-Free Aliquoting and Storage

Purpose: To divide bulk material into single-use vials without introducing atmospheric water.

  • Equilibration: Remove the bulk container from the 2-8°C refrigerator. Do not open it. Allow it to equilibrate to room temperature for at least 60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold powder.

  • Gravimetric Baseline (Validation Step 1): Weigh a clean, dry amber glass vial with its septum cap. Record the tare weight to 0.1 mg precision.

  • Transfer: Inside a nitrogen-purged glovebox or under a positive stream of dry Argon, transfer the required mass of 3-(Dimethylamino)-2-methylpropanoic acid HCl into the vial.

  • Vacuum Desiccation: Place the open vials in a vacuum desiccator containing fresh phosphorus pentoxide (

    
    ). Apply vacuum (≤ 10 mbar) for 24 hours.
    
  • Constant Mass Verification (Validation Step 2): Backfill the desiccator with Argon. Seal the vials and weigh them. Return to vacuum for 2 hours, then re-weigh.

    • Self-Validation: If the mass difference is

      
      , the compound is anhydrous. If 
      
      
      
      , repeat step 4.
  • Storage: Store the sealed, validated aliquots in a secondary desiccator at 2-8°C.

Protocol B: In Situ Free-Base Conversion for Amide Coupling

Purpose: To effectively utilize the HCl salt in peptide synthesis without isolating the highly water-soluble zwitterionic free base.

  • Dissolution: Dissolve 1.0 equivalent of anhydrous 3-(Dimethylamino)-2-methylpropanoic acid HCl (167.63 g/mol ) in anhydrous DMF (0.1 M concentration).

  • Neutralization: Add exactly 1.05 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The extra 0.05 eq ensures complete neutralization of the HCl without creating a highly basic environment that might cause epimerization at the C2 chiral center (if using an enantiopure variant).

  • pH Verification (Validation Step): Spot 1

    
     of the solution onto a piece of water-dampened universal pH paper.
    
    • Self-Validation: The paper should indicate a pH of ~7.5 - 8.0. If it reads acidic (<6), the HCl is not fully neutralized, and the subsequent coupling will fail. Add DIPEA in 0.05 eq increments until the target pH is reached.

  • Activation & Coupling: Add 1.0 eq of your coupling reagent (e.g., HATU) followed by the amine partner. Stir at room temperature under inert gas.

V. References
  • PubChem Substance ID: 329776798 Source: sigmaaldrich.com (via PubChem Integration) URL:[Link]

Optimization

troubleshooting poor peak shape in HPLC analysis of 3-(Dimethylamino)-2-methylpropanoic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-(Dimethylamino)-2-methylpropanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-(Dimethylamino)-2-methylpropanoic acid.

Because this compound contains both a basic tertiary amine and an acidic carboxylate group, it exists as a highly polar zwitterion at physiological pH. This dual nature leads to two primary failure modes in standard Reversed-Phase Liquid Chromatography (RP-HPLC): virtually zero retention (elution in the void volume) and severe peak tailing due to secondary ionic interactions. This guide provides causality-driven workflows to troubleshoot and optimize your peak shape.

Diagnostic Workflow

PeakShapeTroubleshooting Start Poor Peak Shape: 3-(Dimethylamino)- 2-methylpropanoic acid Tailing Severe Tailing (Asymmetry > 1.5) Start->Tailing Splitting Peak Splitting or Fronting Start->Splitting Broadening Peak Broadening (Low Retention) Start->Broadening Cause1 Silanol Interaction with Basic Amine Tailing->Cause1 Cause2 Sample Diluent Stronger than Mobile Phase Splitting->Cause2 Cause3 Zwitterion Polarity Prevents RP Partitioning Broadening->Cause3 Sol1 Lower pH < 3.0 or Use End-Capped Column Cause1->Sol1 Sol2 Match Diluent to Mobile Phase (e.g. 75% ACN) Cause2->Sol2 Sol3 Switch to HILIC or Mixed-Mode Chromatography Cause3->Sol3

Figure 1: Diagnostic workflow for resolving peak shape anomalies in zwitterionic HPLC analysis.

Core Troubleshooting Guides

Issue A: Severe Peak Tailing (The Silanol Effect)

The Mechanism: High-purity silica columns contain residual silanol groups (Si-OH) on their surface. Above a pH of approximately 3.5, these groups ionize to form negatively charged siloxanes (Si-O⁻). Meanwhile, the basic dimethylamino group of your analyte remains protonated and positively charged. This creates a strong electrostatic attraction (ion-exchange mechanism) that competes with standard hydrophobic partitioning. The molecules "stick" to the silica surface and elute slowly, creating a long, sloping peak tail[1]. The Solution: You must neutralize the stationary phase. Suppress silanol ionization by dropping the mobile phase pH below 3.0 using additives like 0.1% Trifluoroacetic acid (TFA) or phosphoric acid[2]. Alternatively, utilize an ultra-high purity, heavily end-capped column specifically designed to shield residual silanols from basic compounds[3].

Issue B: Peak Splitting and Fronting (The Diluent Mismatch)

The Mechanism: Because zwitterions are poorly retained in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred analytical mode. HILIC relies on partitioning the analyte into a water-rich layer immobilized on a polar stationary phase. A critical error occurs when the sample is dissolved in 100% water. In HILIC, water is the "strong" eluting solvent. Injecting a highly aqueous sample into a highly organic mobile phase (e.g., 90% Acetonitrile) locally disrupts the stationary phase's hydration layer. This disturbance causes a fraction of the analyte to elute prematurely, resulting in split or fronting peaks[4],[5]. The Solution: The sample diluent must match or be weaker (higher organic content) than the mobile phase. Dilute your aqueous sample with acetonitrile to at least 75% ACN before injection[5].

Issue C: Peak Broadening and Poor Resolution (Buffer Depletion)

The Mechanism: HILIC and mixed-mode separations are exceptionally sensitive to buffer capacity. If the buffer concentration is too low (<5 mM), the stationary phase cannot maintain a consistent charge state, leading to slow mass transfer kinetics and broad, poorly defined peaks[6]. The Solution: Maintain a buffer concentration of 10–25 mM (e.g., ammonium formate) in the final mobile phase to ensure robust peak shape, mask secondary interactions, and provide reproducible retention times[3],[7].

Quantitative Troubleshooting Metrics

Use the following target metrics to validate whether your chromatographic system is optimized for 3-(Dimethylamino)-2-methylpropanoic acid.

Chromatographic ParameterSub-Optimal ConditionRoot CauseOptimized ConditionTarget Metric
Peak Asymmetry (

)
> 2.0 (Tailing)Silanol ion-exchange interactionMobile phase pH < 3.0 or HILIC0.90 – 1.20
Retention Factor (

)
< 1.0 (Elutes in void)High polarity / Zwitterionic state> 70% ACN (HILIC mode)2.0 – 10.0
Peak Width (

)
> 0.5 min (Broadening)Poor mass transfer / Buffer depletionBuffer concentration > 10 mM< 0.2 min
Peak Integrity Split / ShoulderingAqueous sample diluent in HILICDiluent > 75% ACNSingle sharp peak

Validated Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies based on the physicochemical properties of the analyte.

Protocol 1: Optimized HILIC Workflow (Recommended)

HILIC is the most robust method for highly polar zwitterions, providing excellent retention and peak shape without relying on harsh ion-pairing agents.

  • Column Selection: Install a Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 using Formic Acid.

    • Phase B: 100% LC-MS grade Acetonitrile.

    • Isocratic Delivery: Set the pump to 90% B and 10% A. (This yields a final effective buffer concentration of 10 mM, which is optimal for peak shape[6]).

  • Sample Preparation (Critical Step): Dissolve 3-(Dimethylamino)-2-methylpropanoic acid in a diluent of 75% Acetonitrile / 25% Water. Do not inject samples dissolved in 100% water[4].

  • System Equilibration: Flush the column with at least 20–30 column volumes of the mobile phase. HILIC requires significantly longer equilibration times than RP-HPLC to establish the internal aqueous partitioning layer[7].

  • Injection: Keep the injection volume small (0.5–2.0 µL) to prevent solvent-induced band broadening.

Protocol 2: Low-pH Reversed-Phase Workflow

Use this protocol if HILIC is unavailable. It relies on ion-suppression to force retention.

  • Column Selection: Install a highly end-capped, polar-embedded C18 column designed to tolerate 100% aqueous conditions (e.g., AQ-C18).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Yields pH ~2.0 to neutralize silanols[2]).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Dissolve the analyte in 100% Phase A.

  • Gradient: Run a shallow gradient from 0% B to 30% B over 15 minutes. The low pH will protonate the carboxylic acid, reducing the molecule's overall polarity and allowing the TFA to act as a weak ion-pairing agent for the basic amine.

Frequently Asked Questions (FAQs)

Q: I am using a standard C18 column with a pH 7.0 phosphate buffer, and my peak looks like a "shark fin" eluting at the void volume. Why? A: At pH 7.0, 3-(Dimethylamino)-2-methylpropanoic acid is fully zwitterionic (the acid is deprotonated, the amine is protonated). It is too polar to partition into the C18 phase, causing it to elute in the void. Furthermore, at pH 7.0, the silica silanols are fully ionized, grabbing onto the protonated amine and causing the "shark fin" tailing effect. You must either drop the pH below 3.0 or switch to HILIC[1].

Q: I switched to a HILIC column to get better retention, but now my peak is splitting into two distinct peaks. Is my compound degrading? A: Degradation is unlikely. Peak splitting in HILIC is almost always an injection solvent mismatch. If your sample is dissolved in water (or a biological buffer) and injected into a high-acetonitrile mobile phase, the water acts as a strong eluting solvent, tearing a hole in the stationary phase's hydration layer and dragging half your sample through the column prematurely. Dilute your sample with acetonitrile before injection[5].

Q: Can I use Triethylamine (TEA) to fix the tailing on my RP-HPLC method? A: Historically, TEA was added to mobile phases to compete with basic analytes for active silanol sites. However, with modern ultra-high purity, heavily end-capped silica columns, TEA is rarely necessary and can cause severe ion suppression if you are using LC-MS for detection. Optimizing pH or switching to HILIC is a much cleaner approach[3].

References

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Available at: [Link]

  • Advanced Chromatography Technologies (ACE). HPLC Troubleshooting Guide. Available at: [Link]

  • LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems. Available at:[Link]

  • Chromatography Forum. HILIC serious peak broadening problems. Available at:[Link]

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of an analytical method for 3-(Dimethylamino)-2-methylpropanoic acid according to ICH guidelines

As a Senior Application Scientist, navigating the analytical landscape of highly polar, non-chromophoric compounds requires moving beyond legacy methodologies. The compound 3-(Dimethylamino)-2-methylpropanoic acid (CAS 2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of highly polar, non-chromophoric compounds requires moving beyond legacy methodologies. The compound 3-(Dimethylamino)-2-methylpropanoic acid (CAS 2523-01-5) represents a classic analytical "perfect storm": it is a highly hydrophilic, zwitterionic molecule that completely lacks a UV-absorbing conjugated pi-electron system[1].

Historically, laboratories have brute-forced the analysis of such compounds using Ion-Pairing Reversed-Phase HPLC with low-wavelength UV detection (IP-RP-HPLC-UV). However, under the modernized [2]—adopted in November 2023 alongside the ICH Q14 development framework[3][4]—analytical methods must demonstrate robust lifecycle performance and minimal susceptibility to matrix interference.

This guide objectively compares three analytical strategies for 3-(Dimethylamino)-2-methylpropanoic acid, demonstrating why Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) serves as the optimal, fully validated product workflow compared to traditional IP-RP-HPLC-UV and high-end LC-MS/MS alternatives.

Logical Relationship of Analytical Strategies

To build a self-validating analytical method, we must first map the physicochemical properties of the analyte to the detection mechanism. UV detection requires a chromophore; without one, analysts are forced to monitor at 205 nm, leading to severe baseline drift[5][6]. Conversely, CAD is a mass-flow detector that provides a universal response for any non-volatile analyte remaining after mobile phase evaporation[7][8].

LogicalSelection Compound 3-(Dimethylamino)- 2-methylpropanoic acid Prop1 Highly Polar (Zwitterionic) Compound->Prop1 Prop2 No UV Chromophore Compound->Prop2 Meth1 HILIC-CAD (Optimal Balance) Prop1->Meth1 Retains polar analytes Meth2 IP-RP-HPLC-UV (Traditional) Prop1->Meth2 Requires ion-pairing Meth3 HILIC-MS/MS (High Sensitivity) Prop1->Meth3 MS compatible Prop2->Meth1 Universal detection Prop2->Meth2 Low UV (205nm) drift Prop2->Meth3 High specificity

Fig 1: Logical selection of analytical methods based on analyte physicochemical properties.

Comparative Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. Below are the step-by-step methodologies for the three compared workflows.

Protocol A: HILIC-CAD (The Recommended Workflow)

Causality Focus: HILIC relies on analyte partitioning into a water-enriched layer on the stationary phase. High organic starting conditions are mandatory to prevent peak broadening. CAD is utilized to bypass the molecule's lack of UV absorbance[6][7].

  • Standard & Sample Preparation: Dissolve the 3-(Dimethylamino)-2-methylpropanoic acid standard in 80:20 Acetonitrile/Water to a final concentration of 100 µg/mL.

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC (e.g., ZIC-HILIC, 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0. (Causality: Low pH ensures the carboxylic acid is protonated while the tertiary amine is ionized, stabilizing the zwitterion for consistent retention).

    • Mobile Phase B: LC-MS Grade Acetonitrile.

    • Gradient: 85% B to 50% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection (CAD):

    • Evaporation Temperature: 35°C. (Causality: Optimizes the aerosolization of the mobile phase while preventing the volatilization of the low-molecular-weight analyte)[5][9].

    • Power Function Value (PFV): Set to 1.3. (Causality: Linearizes the inherently sigmoidal CAD response curve to meet ICH Q2(R2) linearity requirements)[9].

  • System Suitability Testing (SST): Inject blank (confirm S/N < 3 at retention time). Inject standard 6 times; ensure retention time RSD ≤ 1.0% and peak area RSD ≤ 2.0%.

Protocol B: IP-RP-HPLC-UV (The Traditional Alternative)

Causality Focus: Because the analyte is too polar to retain on C18, an ion-pairing agent is forced into the system.

  • Preparation: Dissolve standard in Mobile Phase A to 100 µg/mL.

  • Separation:

    • Column: C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 10 mM Sodium Hexanesulfonate in 0.1% Phosphoric Acid. (Causality: The hydrophobic tail of the ion-pairing agent embeds in the C18 phase, while its anionic head interacts with the protonated tertiary amine of the analyte, artificially inducing retention).

    • Mobile Phase B: Methanol. Isocratic elution at 80% A / 20% B.

  • Detection (UV): Wavelength set to 205 nm. (Causality: Relying on the weak absorbance of the carboxyl group, which is highly susceptible to baseline noise from the ion-pairing agent).

Protocol C: HILIC-MS/MS (The High-Sensitivity Alternative)

Causality Focus: Provides absolute specificity via mass-to-charge ratio, but requires rigorous matrix effect validation per ICH M10 / Q2(R2).

  • Preparation: Dissolve standard in 80:20 Acetonitrile/Water to 1 µg/mL. Spike with a deuterated internal standard to correct for matrix suppression.

  • Separation: Same as Protocol A, but scaled down to a 2.1 mm ID column at 0.3 mL/min flow rate.

  • Detection (ESI-MS/MS): Positive electrospray ionization (ESI+). Multiple Reaction Monitoring (MRM) for the transition m/z 132.1 → 86.1 (loss of formic acid).

ICH Q2(R2) Validation Data Comparison

The[10] establishes a unified international approach to validating analytical methods. The recent overhaul explicitly permits the use of non-linear calibration models (such as CAD) provided they are scientifically justified and mathematically transformed[4].

Below is the comparative validation data summarizing the performance of the three methods against ICH Q2(R2) acceptance criteria:

Validation Parameter (ICH Q2(R2))HILIC-CAD (Recommended)IP-RP-HPLC-UV (Traditional)HILIC-MS/MS (Alternative)
Specificity Excellent (Universal mass-flow)Poor (Baseline drift at 205 nm)Superior (m/z 132.1 MRM)
Linearity (R²) > 0.995 (with PFV linearization)> 0.980 (Limited by UV noise)> 0.999 (Isotope internal std)
Range 50% to 150% of target conc.80% to 120% of target conc.1% to 200% of target conc.
Accuracy (Recovery) 98.5% - 101.2%92.0% - 105.5%99.0% - 100.5%
Precision (%RSD) < 1.5% (Intra-day)< 3.5% (Intra-day)< 2.0% (Intra-day)
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL5.0 µg/mL / 15.0 µg/mL0.01 µg/mL / 0.05 µg/mL
Robustness (ICH Q14) High (Matrix independent)Low (Sensitive to pH/temp)Moderate (Matrix suppression)

Data Synthesis: While HILIC-MS/MS provides the lowest Limit of Quantitation (LOQ), its operational cost and susceptibility to matrix ion suppression make it overkill for routine Quality Control (QC) release testing. IP-RP-HPLC-UV fails to consistently meet the ICH Q2(R2) accuracy and precision requirements due to the inherent instability of ion-pairing agents at low UV wavelengths. HILIC-CAD strikes the optimal balance, easily exceeding the R² > 0.99 linearity requirement and providing robust, drift-free quantification[6][9].

Robustness & Lifecycle Management (ICH Q14 Integration)

The integration of ICH Q2(R2) with ICH Q14 demands a Quality-by-Design (QbD) approach to method development[2][4]. A method is no longer validated once; it must be continuously monitored.

ValidationWorkflow Phase1 Method Dev. (ICH Q14) Phase2 System Suitability (SST) Phase1->Phase2 Phase3 Core Validation (ICH Q2) Phase2->Phase3 Phase4 Sensitivity (LOD/LOQ) Phase3->Phase4 Phase5 Lifecycle Monitoring Phase4->Phase5

Fig 2: ICH Q2(R2) and Q14 lifecycle validation workflow for analytical procedures.

By eliminating ion-pairing agents, the HILIC-CAD method drastically reduces column equilibration times and extends column lifespan. Furthermore, because CAD response is independent of the analyte's chemical structure, the method demonstrates superior robustness during Design of Experiments (DoE) testing for flow rate, gradient slope, and buffer pH variations—fulfilling the core mandate of ICH Q14[2][8].

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. URL:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". intuitionlabs.ai. URL: [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". mastercontrol.com. URL: [Link]

  • ResearchGate. "Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector". researchgate.net. URL:[Link]

  • PubMed / NIH. "Investigation of hydrophilic interaction liquid chromatography coupled with charged aerosol detector". nih.gov. URL:[Link]

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview". chromatographyonline.com. URL: [Link]

Sources

Comparative

comparative study of different synthesis routes for 3-(Dimethylamino)-2-methylpropanoic acid

Comparative Study of Synthesis Routes for 3-(Dimethylamino)-2-methylpropanoic Acid Executive Summary 3-(Dimethylamino)-2-methylpropanoic acid (often referred to as -dimethylaminoisobutyric acid) is a critical bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Synthesis Routes for 3-(Dimethylamino)-2-methylpropanoic Acid

Executive Summary

3-(Dimethylamino)-2-methylpropanoic acid (often referred to as


-dimethylaminoisobutyric acid) is a critical bifunctional building block used in the development of peptidomimetics, lipid-lowering APIs, and advanced polymer modifiers[1]. Because it features both a tertiary amine and a carboxylic acid, its synthesis requires careful control over reaction conditions to prevent zwitterionic polymerization or degradation.

This guide objectively compares the three primary synthetic routes for this molecule: Aza-Michael Addition , Mannich-type Condensation , and Nucleophilic Substitution . By analyzing the reaction kinetics, atom economy, and experimental causality, this guide provides drug development professionals with the data necessary to select the most scalable and efficient workflow.

Mechanistic Comparison of Synthetic Routes

To understand the operational differences between the synthetic alternatives, we must first examine the underlying chemical logic driving each reaction.

MechanisticPathways cluster_0 Route A: Aza-Michael Addition cluster_1 Route B: Mannich Condensation MA Methacrylic Acid (Michael Acceptor) TS1 Zwitterionic Enolate Transition State MA->TS1 1,4-Conjugate Attack DMA1 Dimethylamine (Nucleophile) DMA1->TS1 1,4-Conjugate Attack Prod1 3-(Dimethylamino)-2- methylpropanoic acid TS1->Prod1 Proton Transfer HCHO Formaldehyde + Dimethylamine Iminium Iminium Ion Intermediate HCHO->Iminium Condensation (-H2O) Prod2 3-(Dimethylamino)-2- methylpropanoic acid Iminium->Prod2 C-C Bond Formation PA Propionic Acid (Enol Form) PA->Prod2 C-C Bond Formation

Mechanistic pathways comparing Aza-Michael Addition and Mannich Condensation.

The Aza-Michael Addition (The Industry Standard)

The aza-Michael addition involves the 1,4-conjugate addition of dimethylamine to methacrylic acid[2].

  • Causality & Logic: The electron-withdrawing nature of the carboxylic acid activates the

    
    -carbon of the alkene, making it susceptible to nucleophilic attack by the secondary amine[3]. Because this is an addition reaction, it boasts a theoretical atom economy of 100%. The reaction is typically performed in water, which stabilizes the zwitterionic transition state via hydrogen bonding, significantly accelerating the reaction kinetics without the need for heavy metal catalysts[3].
    
The Mannich-Type Condensation (The Classical Approach)

This route utilizes propionic acid, formaldehyde, and dimethylamine.

  • Causality & Logic: The reaction relies on the in-situ generation of a highly electrophilic iminium ion from formaldehyde and dimethylamine. The enol tautomer of propionic acid then attacks this intermediate. However, because aliphatic carboxylic acids like propionic acid are weakly enolizable, the reaction requires harsh acidic conditions and prolonged heating. This often leads to over-alkylation (bis-aminomethylation) and lower overall yields.

Nucleophilic Substitution ( )

This route involves the reaction of 3-bromo-2-methylpropanoic acid with dimethylamine.

  • Causality & Logic: While conceptually simple, dimethylamine acts as both a nucleophile and a strong base. The steric hindrance of the

    
    -methyl group slows down the 
    
    
    
    displacement, allowing the competitive E2 elimination pathway to dominate. This results in the formation of methacrylic acid as a waste byproduct and generates stoichiometric amounts of hydrobromic acid salts, destroying the E-factor of the process.

Quantitative Performance Data

The following table summarizes the experimental performance of each route based on standard bench-scale optimizations.

ParameterAza-Michael AdditionMannich CondensationNucleophilic Substitution
Typical Yield (%) 85 - 95%40 - 55%< 30%
Atom Economy 100%~75%~50%
E-Factor (Waste/Product) < 1.5 (Aqueous/Solvent-free)5 - 10> 15
Reaction Time 4 - 6 hours18 - 24 hours12 hours
Major Impurities Trace retro-Michael productsBis-aminomethylated speciesMethacrylic acid (Elimination)
Scalability ExcellentModeratePoor

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols detail the exact causality behind each procedural step.

Workflow 1: Aqueous Aza-Michael Addition (Recommended)

ExperimentalWorkflow Step1 Charge Reactor Methacrylic Acid + H2O Step2 Dropwise Addition 40% aq. Dimethylamine Step1->Step2 Step3 Thermal Maturation 80°C for 6 hours Step2->Step3 Step4 Vacuum Distillation Remove H2O & Amine Step3->Step4 Step5 Crystallization (Acetone/Ethanol) Step4->Step5

Step-by-step experimental workflow for the Aza-Michael Addition route.

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with methacrylic acid (1.0 eq) and an equal volume of deionized water.

    • Causality: Water acts as a high-heat-capacity sink. It absorbs the immediate exotherm of the subsequent acid-base neutralization, preventing the thermal auto-polymerization of the methacrylic acid monomer.

  • Amine Addition: Cool the flask in an ice bath. Add 40% aqueous dimethylamine (1.2 eq) dropwise, maintaining the internal temperature strictly below 30°C.

    • Causality: The slight excess of dimethylamine (1.2 eq) is critical to drive the reversible Michael addition equilibrium entirely to the right (product side)[2].

  • Thermal Maturation: Attach a reflux condenser and heat the mixture to 80°C for 6 hours.

    • Causality: The

      
      -methyl group on the acrylate creates steric hindrance, making the 1,4-addition kinetically slow at room temperature. Heating provides the activation energy required to achieve >95% conversion[3].
      
  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator, 60°C) to strip off water and the unreacted volatile dimethylamine.

    • Causality: Because the product is a highly polar zwitterion, traditional liquid-liquid extraction will result in massive product loss to the aqueous layer. Vacuum stripping isolates the crude product quantitatively.

  • Purification: Recrystallize the crude residue from a hot mixture of acetone and ethanol to yield pure 3-(Dimethylamino)-2-methylpropanoic acid.

Workflow 2: Mannich Condensation (Alternative)

Step-by-Step Protocol:

  • Iminium Generation: In a flask equipped with a Dean-Stark trap, suspend paraformaldehyde (1.1 eq) and dimethylamine hydrochloride (1.1 eq) in glacial acetic acid. Heat to 90°C for 1 hour.

    • Causality: The acidic environment is strictly necessary to depolymerize the paraformaldehyde into active formaldehyde monomers, which immediately condense with the amine to form the reactive iminium electrophile.

  • Enol Addition: Add propionic acid (1.0 eq) dropwise to the hot mixture.

    • Causality: Adding the propionic acid after iminium formation prevents the acid from competitively reacting with formaldehyde to form unwanted hemiacetal byproducts.

  • Reflux: Increase the temperature to 110°C and reflux for 18-24 hours.

  • Isolation: Cool the mixture, remove acetic acid under high vacuum, and neutralize the residue with 2M NaOH to pH 7. Extract the resulting free base with dichloromethane.

    • Causality: The prolonged heating generates complex tar-like byproducts. Chromatographic purification (Silica gel, DCM/MeOH gradient) is mandatory to separate the target molecule from bis-alkylated impurities.

Conclusion

For the synthesis of 3-(Dimethylamino)-2-methylpropanoic acid, the Aza-Michael addition is objectively superior. It operates with a near-perfect atom economy, avoids the use of halogenated waste streams, and bypasses the complex chromatographic purifications required by the Mannich and


 routes.

References

  • Process for producing N-substituted acrylamide or methacrylamide (US4321411A). Google Patents.
  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Semantic Scholar. Available at: [Link]

  • MADAME QUAT (QUATERNIZED 2-DIMETHYLAMINOETHYL). Ataman Kimya. Available at: [Link]

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Validation

A Comparative Guide to the Enantioselective Synthesis and Separation of 3-(Dimethylamino)-2-methylpropanoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical comparison of the primary strategies for producing enantiomerically pure 3-(dimethylamino)-2-methylpropanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of the primary strategies for producing enantiomerically pure 3-(dimethylamino)-2-methylpropanoic acid. As a critical chiral building block for pharmaceuticals, notably as an intermediate in the synthesis of the analgesic Tramadol, the stereochemical purity of this compound is paramount.[1][2] We will delve into the mechanistic rationale and practical execution of enantioselective synthesis versus the resolution of racemic mixtures, supported by comparative data and detailed experimental protocols to guide laboratory and process development decisions.

The Strategic Choice: Direct Synthesis vs. Racemic Resolution

The decision to pursue direct asymmetric synthesis or to resolve a racemic mixture is a fundamental early-stage process consideration. Direct synthesis is often more elegant and atom-economical, avoiding the loss of 50% of the material inherent in classical resolution. However, resolution methods can be more practical, cost-effective, and faster to implement, especially when a robust racemic synthesis already exists. This guide will objectively compare leading methods from both approaches.

Part 1: Enantioselective Synthesis Strategies

The goal of enantioselective synthesis is to create the desired stereocenter with high fidelity from a prochiral precursor. This is typically achieved through catalysis or the use of stoichiometric chiral reagents.

Strategy 1: Asymmetric Hydrogenation

Asymmetric hydrogenation of the corresponding prochiral olefin, 3-(dimethylamino)-2-methylpropenoic acid, represents a highly efficient and scalable route. This method leverages a chiral transition metal catalyst (typically Rhodium or Ruthenium) to stereoselectively deliver hydrogen across the double bond.

The choice of the chiral ligand coordinated to the metal center is the most critical parameter, as it governs the facial selectivity of the hydrogenation. Ligands from the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family are well-established for their high performance in hydrogenating functionalized olefins. The causality behind their effectiveness lies in the rigid C2-symmetric chiral scaffold which creates a well-defined chiral pocket around the metal center, sterically directing the substrate for a highly enantioselective reaction.

Experimental Protocol: Asymmetric Hydrogenation via Rh-(R)-BINAP Catalyst

  • Catalyst Pre-formation: In an inert atmosphere glovebox, dissolve [Rh(COD)₂]BF₄ and (R)-BINAP (1:1.1 molar ratio) in degassed methanol. Stir for 30 minutes to form the active catalyst complex.

  • Reaction Setup: Charge a high-pressure autoclave with 3-(dimethylamino)-2-methylpropenoic acid and degassed methanol (substrate concentration typically 0.1-0.5 M).

  • Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the vessel, purge several times with H₂, and then pressurize to 10-50 atm H₂.

  • Reaction Execution: Stir the reaction at room temperature (20-25°C) for 12-24 hours. Monitor conversion by HPLC or TLC.

  • Work-up and Isolation: Carefully vent the autoclave. Remove the solvent under reduced pressure. The crude product can then be purified by crystallization or chromatography to remove the catalyst.

Comparative Performance of Common Catalytic Systems

Catalytic SystemTypical Enantiomeric Excess (ee)Key Advantages
Rh-(R)-BINAP>95%High enantioselectivity, well-documented
Ru-(S)-MeO-BIPHEP90-97%Effective under various conditions
Rh-(R,R)-DIOP80-90%Early generation ligand, often lower ee

Logical Workflow for Asymmetric Hydrogenation

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Core cluster_workup Isolation & Purification A Prochiral Substrate (3-dimethylamino-2-methylpropenoic acid) C Combine in Autoclave with Degassed Solvent A->C B Chiral Catalyst (e.g., Rh-(R)-BINAP) B->C D Pressurize with H₂ Gas C->D E Controlled Stirring & Temperature D->E F Depressurization & Solvent Removal E->F G Purification (Crystallization or Chromatography) F->G H Final Product (Enantiopure Acid) G->H

Caption: Workflow for enantioselective synthesis via asymmetric hydrogenation.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

This classic strategy involves covalently attaching a chiral auxiliary to a substrate to direct a subsequent diastereoselective reaction.[3] The auxiliary is then cleaved to yield the enantiomerically enriched product. Evans' oxazolidinone auxiliaries are a prime example, offering highly predictable stereochemical control due to the rigid conformation of the N-acylated auxiliary, which effectively shields one face of the enolate from electrophilic attack.

This method is highly reliable but stoichiometric in its use of the chiral source, which can be a drawback in terms of cost and atom economy compared to catalytic methods.

Part 2: Separation of Enantiomers (Resolution)

Resolution begins with a racemic mixture and separates the two enantiomers. This is often the most direct path to obtaining both enantiomers for biological testing.

Technique 1: Diastereomeric Crystallization

This is a cornerstone of industrial-scale chiral separations. The principle relies on the fact that while enantiomers have identical physical properties, diastereomers do not.[4] By reacting the racemic acid with an enantiopure chiral base (a resolving agent), a pair of diastereomeric salts is formed.[5] These salts have different solubilities, allowing one to be selectively crystallized from solution.[5][6]

Experimental Protocol: Resolution with (R)-1-Phenylethylamine

  • Salt Formation: Dissolve racemic 3-(dimethylamino)-2-methylpropanoic acid in a suitable solvent (e.g., ethanol or acetone). Add 0.5 to 1.0 equivalents of (R)-1-phenylethylamine.

  • Crystallization: Heat the mixture to obtain a clear solution, then cool it slowly to allow for the fractional crystallization of the less soluble diastereomeric salt. The rate of cooling is a critical parameter influencing purity.

  • Isolation: Collect the precipitated crystals by filtration. The diastereomeric excess (de) of the salt should be checked by NMR or HPLC. A recrystallization step may be necessary to improve purity.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify (e.g., with HCl) to protonate the carboxylic acid.

  • Extraction: Extract the liberated enantiopure carboxylic acid with an organic solvent. The chiral resolving agent remains in the aqueous layer as its ammonium salt and can often be recovered.

Logical Workflow for Diastereomeric Crystallization

G A Racemic Acid ((R/S)-Mixture) C Salt Formation in Solvent (Mixture of (R,R) and (S,R) salts) A->C B Enantiopure Resolving Agent (e.g., (R)-Base) B->C D Fractional Crystallization (Cooling & Precipitation) C->D E Less Soluble Salt (Crystals) (e.g., (S,R)-salt) D->E F More Soluble Salt (in Mother Liquor) (e.g., (R,R)-salt) D->F G Isolate & Purify Crystals E->G H Liberate Free Acid (Acid/Base Work-up) G->H I Enantiopure Product ((S)-Acid) H->I

Caption: Workflow for chiral resolution via diastereomeric crystallization.

Technique 2: Chiral Chromatography (HPLC & SFC)

Chiral chromatography offers a powerful and versatile method for both analytical and preparative-scale separation.[7][8] The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including carboxylic acids.[9]

Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for preparative separations, often providing faster separations with reduced solvent consumption.[10]

Experimental Protocol: Preparative Chiral HPLC Separation

  • Column and Mobile Phase Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak® series) with different mobile phases. For acids, a normal phase system (e.g., Hexane/Isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is a common starting point.

  • Optimization: Adjust the ratio of the mobile phase solvents and the concentration of the modifier to achieve optimal resolution (Rs > 1.5) and retention times.

  • Scale-up: Prepare a concentrated solution of the racemic mixture in the mobile phase. Perform repeated injections onto a preparative-scale chiral column.

  • Fraction Collection: Collect the eluting fractions corresponding to each enantiomer, guided by a UV detector.

  • Product Isolation: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiopure products.

Comparative Performance of Separation Techniques

TechniqueThroughputCostDevelopment TimeKey Advantages
Diastereomeric Crystallization High (Scalable to tons)Low (Solvents, bulk reagents)Potentially long (screening required)Cost-effective at scale, established technology.[4]
Preparative Chiral HPLC/SFC Low to Medium (g to kg)High (CSP columns, solvents)Fast (Rapid screening)High purity, applicable to many compounds, faster development.[7][10]

Conclusion and Recommendations

The selection of an optimal strategy for producing enantiopure 3-(dimethylamino)-2-methylpropanoic acid is a multi-factorial decision.

  • For large-scale, long-term manufacturing , asymmetric hydrogenation presents the most elegant and cost-effective solution due to its high efficiency and atom economy. However, the initial investment in catalyst screening and high-pressure equipment is significant.

  • For rapid access to multi-gram or kilogram quantities for R&D , preparative chiral chromatography is often the method of choice. Its broad applicability and speed of development outweigh the higher operational costs.

  • When a robust racemic synthesis exists and capital investment is a constraint , diastereomeric crystallization remains a highly viable and scalable industrial method. It requires careful optimization of crystallization conditions but avoids the high cost of chiral columns and catalysts.

Ultimately, a thorough techno-economic analysis should be performed, weighing the cost of raw materials, development time, operational costs, and required product scale to make the most informed decision for your specific program needs.

References

  • Yu, P.-C., et al. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Synlett.
  • SIELC Technologies. Separation of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester on Newcrom R1 HPLC column. SIELC.
  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Latvian Journal of Chemistry.
  • AERU, University of Hertfordshire. (2025). Tramadol. AERU.
  • Welch, C. J., et al. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. ResearchGate.
  • Chiral Technologies. Amino Acid Database - HPLC. Chiral Technologies.
  • Lecerf-Schmidt, F., et al. (2015). Biomimetic Synthesis of Tramadol. ResearchGate.
  • Synthesis of Tramadol and Analogous. SciELO México.
  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol. Google Patents.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Chiral HPLC Separations. Phenomenex.
  • Diastereomeric recrystallization. Wikipedia.
  • Synthesis of Tramadol and Analogous. Semantic Scholar.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. (2020).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. (2023).
  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. (2023).
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Comparative

A Senior Application Scientist's Guide to Derivatization Reagents for 3-(Dimethylamino)-2-methylpropanoic Acid Analysis

In the landscape of pharmaceutical development and metabolic research, the accurate quantification of small polar molecules like 3-(Dimethylamino)-2-methylpropanoic acid is paramount. This compound, with its tertiary ami...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and metabolic research, the accurate quantification of small polar molecules like 3-(Dimethylamino)-2-methylpropanoic acid is paramount. This compound, with its tertiary amine and carboxylic acid moieties, presents a significant analytical challenge. Its polarity and low volatility make it unsuitable for direct analysis by gas chromatography (GC), a cornerstone technique for its resolution and sensitivity. Consequently, derivatization—the chemical modification of the analyte to enhance its analytical properties—is not merely an optional step but a fundamental necessity.

This guide provides an in-depth comparison of common derivatization strategies for 3-(Dimethylamino)-2-methylpropanoic acid, focusing on reagents that target its carboxylic acid group. We will delve into the causality behind experimental choices, present detailed, field-tested protocols, and offer a comparative analysis to empower researchers to select the optimal reagent for their specific analytical goals.

The Imperative for Derivatization

Direct injection of 3-(Dimethylamino)-2-methylpropanoic acid into a GC system leads to a host of problems. The polar carboxylic acid group engages in strong hydrogen bonding, causing poor peak shape (tailing) due to interactions with active sites within the injector and column.[1][2] Furthermore, its zwitterionic potential and high boiling point mean it may not volatilize sufficiently, leading to low sensitivity or even complete sample loss.[3]

Derivatization addresses these issues by replacing the active hydrogen of the carboxylic acid with a nonpolar group.[4] This transformation achieves three critical objectives:

  • Increases Volatility: By masking the polar functional group, the boiling point of the analyte is significantly lowered.

  • Improves Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC inlet and column.

  • Enhances Chromatographic Performance: Reduced polarity leads to more symmetrical peaks and better separation from matrix components.[2]

Our comparative analysis will focus on two major classes of derivatization reagents: Silylating Agents and Alkylating Agents .

Silylation Reagents: The Workhorse of Volatilization

Silylation is arguably the most common derivatization technique for compounds containing active hydrogens.[4] The reaction involves substituting the acidic proton of the carboxylic acid with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) moiety.

Mechanism of Silylation

The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent. A leaving group departs, and a silyl ester is formed. The tertiary amine on 3-(Dimethylamino)-2-methylpropanoic acid is generally unreactive to these reagents under standard conditions.

G cluster_0 Silylation Reaction Analyte 3-(Dimethylamino)-2-methylpropanoic Acid (R-COOH) Product Volatile TMS-Ester Derivative (R-COOSi(CH3)3) Analyte->Product Nucleophilic Attack Reagent Silylating Reagent (e.g., MSTFA, BSTFA) Reagent->Product Byproduct Volatile Byproduct (e.g., N-methyltrifluoroacetamide) Reagent->Byproduct Forms GC_MS GC-MS Analysis Product->GC_MS Injection G cluster_0 Alkylation/Esterification Workflow Sample_Prep Sample in Aqueous Base (pH > 7.5) Reagent_Add Add PFBBr or Chloroformate in Organic Solvent Sample_Prep->Reagent_Add Reaction Heat & Mix (e.g., 60°C, 1 hr) Reagent_Add->Reaction Extraction Extract Derivative into Organic Layer Reaction->Extraction Cleanup Wash & Dry Organic Layer Extraction->Cleanup Concentration Concentrate Under N2 Cleanup->Concentration GC_MS GC-MS Analysis Concentration->GC_MS

Caption: General workflow for alkylation derivatization.

B. Alkyl Chloroformates (e.g., Methyl Chloroformate - MCF)

Alkyl chloroformates are highly versatile reagents that react rapidly with both carboxylic acids and amines in an aqueous medium. [5]

  • Expertise & Experience: The standout feature of chloroformate derivatization is its speed and compatibility with aqueous samples. The reaction is often instantaneous, even at room temperature, which dramatically reduces sample preparation time. [1]For 3-(Dimethylamino)-2-methylpropanoic acid, the carboxylic acid group is converted to a methyl ester, while the tertiary amine remains unreacted. This method is exceptionally robust and high-throughput. [5]The resulting derivatives are stable and exhibit good chromatographic properties. [6]

  • Trustworthiness (Protocol): The protocol is self-validating due to its rapid and quantitative nature. The use of an internal standard is still crucial for ensuring the highest accuracy. The reaction generates HCl, so a basic medium (like pyridine) is essential to drive the reaction to completion.

  • Sample Preparation: Place 100 µL of the aqueous sample in a vial.

  • Reagent Addition: Add 350 µL of a solvent mixture (e.g., Methanol:Pyridine). Vortex briefly.

  • Derivatization: Add 50 µL of Methyl Chloroformate. The reaction is very fast. Vortex vigorously for 30-60 seconds.

  • Extraction: Add an extraction solvent (e.g., Chloroform or Hexane) and saturated sodium bicarbonate solution to quench the reaction and neutralize the acid. Vortex to mix.

  • Phase Separation: Centrifuge the vial to separate the aqueous and organic layers.

  • Analysis: Carefully transfer the bottom organic layer to a new vial for GC-MS analysis.

Comparative Analysis and Data Summary

The choice of derivatization reagent is dictated by the analytical requirements, including sensitivity, sample matrix, and available instrumentation.

FeatureMSTFABSTFA + 1% TMCSPentafluorobenzyl Bromide (PFBBr)Methyl Chloroformate (MCF)
Derivative Type Trimethylsilyl (TMS) EsterTrimethylsilyl (TMS) EsterPentafluorobenzyl (PFB) EsterMethyl Ester
Reaction Speed Moderate (30-60 min)Moderate (60 min)Moderate (60 min)Very Fast (< 1 min)
Reaction Conditions 60-70°C, Anhydrous70°C, Anhydrous60-80°C, Aqueous (Basic)Room Temp, Aqueous/Solvent
Derivative Stability Low (Moisture Sensitive)Low (Moisture Sensitive)High (Hydrolytically Stable)High (Hydrolytically Stable)
Byproduct Volatility Very High [7]Moderate [7]N/A (Extracted away)N/A (Quenched/Extracted)
Sensitivity Good (MS)Good (MS)Excellent (ECD, NCI-MS) [8]Good (MS)
Key Advantage Clean byproductsHigh reactivity for hindered groups [7]Ultra-trace sensitivityExtremely fast, aqueous compatible [5]
Key Disadvantage Moisture sensitiveLess volatile byproductsRequires liquid-liquid extractionReagent is corrosive/toxic

Conclusion and Recommendations

For the routine analysis of 3-(Dimethylamino)-2-methylpropanoic acid where high throughput and ease of use are priorities, Methyl Chloroformate (MCF) is an outstanding choice. Its ability to derivatize rapidly in aqueous media simplifies sample preparation significantly.

For standard GC-MS analysis where high sensitivity is not the primary driver, MSTFA offers a reliable method with the advantage of highly volatile byproducts, ensuring a clean baseline. [3][7]BSTFA with a TMCS catalyst is a robust alternative, especially if a laboratory is looking to derivatize a wider variety of compounds that may include sterically hindered groups. [7] When the objective is to achieve the lowest possible limits of detection, particularly in complex biological or environmental matrices, Pentafluorobenzyl Bromide (PFBBr) is the unequivocal choice. [9][10][11]The exceptional sensitivity afforded by its derivatives with ECD or NCI-MS detection is unmatched by other reagents.

Ultimately, the optimal derivatization strategy is one that is validated for its intended purpose. By understanding the underlying chemistry and practical considerations of each reagent class, researchers can confidently develop robust, reliable, and sensitive methods for the analysis of 3-(Dimethylamino)-2-methylpropanoic acid and other challenging polar analytes.

References

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  • Kowalski, P., et al. (2024). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 29(3), 738. Available from: [Link]

  • Pereira, V., et al. (2007). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 55(23), 9303-9309. Available from: [Link]

  • Scribd. Appendix G - Derivatization in GC MS. Available from: [Link]

  • ResearchGate. Derivatization for GC-MS analysis?. Available from: [Link]

  • SIELC Technologies. Separation of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • Shimadzu. Application News. Available from: [Link]

  • AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Available from: [Link]

  • Al-Lahham, S., et al. (2019). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 9(12), 296. Available from: [Link]

  • ResearchGate. Comparison of LC-MS/MS without derivatization with the developed method... Available from: [Link]

  • Le, T. H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 1-14. Available from: [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Available from: [Link]

  • LCGC International. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Available from: [Link]

Sources

Validation

Literature-Based Comparison of Physicochemical Properties: PARP Inhibitors (Olaparib, Niraparib, Rucaparib)

As a Senior Application Scientist in early-stage drug development, I frequently encounter the misconception that molecules sharing a primary mechanism of action will exhibit similar pharmacokinetic (PK) and pharmacodynam...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter the misconception that molecules sharing a primary mechanism of action will exhibit similar pharmacokinetic (PK) and pharmacodynamic (PD) profiles. In reality, minute structural variations drastically alter a compound's physicochemical properties—specifically its lipophilicity (LogP), acid dissociation constant (pKa), and polar surface area (PSA).

This guide provides an objective, literature-grounded comparison of three FDA-approved Poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib , Niraparib , and Rucaparib . By dissecting their physicochemical properties, we can establish the causality behind their distinct clinical behaviors, such as blood-brain barrier (BBB) penetrance and volume of distribution (Vd).

Mechanistic Context: Why Physicochemical Properties Matter

PARP inhibitors exploit "synthetic lethality" in tumors harboring BRCA1/2 mutations. While their target is identical, their ability to reach that target within specific tissue compartments (e.g., central nervous system metastases) is entirely dictated by their physicochemical profiles[1].

PARP_Mechanism cluster_normal Normal Physiology cluster_inhibited Pharmacological Intervention SSB Single-Strand DNA Break PARP_Bind PARP1/2 Binding SSB->PARP_Bind Repair DNA Repair & Survival PARP_Bind->Repair Uninhibited Inhibitor PARP Inhibitor (Olaparib/Niraparib) PARP_Bind->Inhibitor Competitive Inhibition Trap PARP Trapping on DNA Inhibitor->Trap DSB Double-Strand Break (DSB) Trap->DSB Replication Fork Collapse Death Synthetic Lethality (in BRCA-mutated cells) DSB->Death HR Deficiency

Fig 1. Mechanism of PARP inhibition and synthetic lethality in BRCA-mutated cells.

Part 1: Quantitative Physicochemical Comparison

To understand the divergent PK profiles of these compounds, we must first aggregate their core physicochemical data. The table below summarizes parameters extracted from predictive ADMET modeling and validated literature[2][3].

PropertyOlaparibNiraparibRucaparib
Molecular Weight ( g/mol ) 434.46320.39323.36
LogP (Lipophilicity) ~2.6~2.3 - 3.2~2.6
pKa (Most Basic Center) ~12.3 (Neutral at pH 7.4)9.95 (Piperidine ring)9.1 (Amine)
Polar Surface Area (PSA, Ų) ~1207357
Ionization at pH 7.4 (%) 0.3%99.8%98.8%
Net Charge at pH 7.4 0.00+1.00+0.99
Aqueous Solubility Very Slightly Soluble (VSS)Slightly Soluble (SS)Slightly Soluble (SS)
Part 2: Causality & Clinical Implications (E-E-A-T Analysis)

As an application scientist, I do not just look at the raw numbers; I look at how these numbers interact as a system to dictate in vivo behavior.

1. Acid-Base Properties (pKa) and Volume of Distribution (Vd)

Notice the stark contrast in ionization at physiological pH (7.4). Olaparib is virtually un-ionized (0.3%), whereas both Niraparib and Rucaparib are highly ionized (>98%) due to their basic amine centers[2].

  • The Causality: Basic, lipophilic amines like Niraparib undergo extensive lysosomal trapping . The un-ionized fraction crosses cell membranes and enters acidic intracellular compartments (like lysosomes, pH ~4.5). Once inside, the molecule becomes protonated and trapped. This phenomenon results in Niraparib having a massive apparent volume of distribution (Vd ~1220 L) compared to the neutral Olaparib (Vd ~167 L).

2. Polar Surface Area (PSA) and BBB Permeability

For oncology drugs targeting brain metastases, BBB penetration is critical.

  • The Causality: A PSA of <90 Ų is generally required for efficient BBB crossing. Olaparib's high PSA (~120 Ų) restricts its central nervous system (CNS) penetrance. Conversely, Niraparib (PSA 73 Ų) and Rucaparib (PSA 57 Ų) possess optimal surface areas for passive diffusion across the lipophilic BBB, making them superior candidates for CNS-involved malignancies[3].

3. Solubility and Formulation Challenges

All three compounds suffer from poor aqueous solubility, classifying them primarily as BCS Class II/IV drugs.

  • The Causality: Olaparib is "Very Slightly Soluble"[2]. Historically, this required a lipid-based capsule formulation that imposed a massive pill burden on patients (16 capsules daily). By understanding the solid-state physicochemical limitations, formulation scientists later developed a hot-melt extruded tablet, significantly improving its bioavailability and reducing the pill burden[4].

Part 3: Experimental Methodologies for Physicochemical Profiling

To ensure scientific integrity, the data presented above must be empirically verifiable. Below are the self-validating experimental protocols we utilize in the lab to determine LogP and pKa for poorly soluble kinase/PARP inhibitors.

Assay_Workflow Start Compound Library (Olaparib, Niraparib, Rucaparib) LogP Lipophilicity (LogP/LogD) Shake-Flask & LC-MS/MS Start->LogP pKa Ionization (pKa) Potentiometric Titration Start->pKa Sol Aqueous Solubility Kinetic Nephelometry Start->Sol Data Data Synthesis & ADMET In Silico Modeling LogP->Data pKa->Data Sol->Data Out1 Volume of Distribution (Vd) Prediction Data->Out1 Out2 BBB Permeability Assessment Data->Out2

Fig 2. Standardized experimental workflow for physicochemical profiling of PARP inhibitors.

Protocol 1: LogP/LogD Determination via Shake-Flask LC-MS/MS

Because PARP inhibitors have low aqueous solubility, traditional UV-Vis spectroscopy lacks the sensitivity to quantify the aqueous fraction. We utilize LC-MS/MS.

  • Preparation: Prepare a 10 mM stock of the PARP inhibitor in DMSO. Spike into a pre-equilibrated biphasic system of 1-octanol and phosphate buffer (pH 7.4) to a final concentration of 10 µM (keeping DMSO < 0.1% to prevent co-solvent effects).

  • Equilibration: Shake the mixture at 300 rpm at exactly 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 4000 rpm for 15 minutes. Carefully sample the octanol and aqueous phases using separate, pre-saturated pipette tips to avoid cross-contamination.

  • Quantification: Analyze both phases via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validating System (SST): Concurrently run Atenolol (hydrophilic, LogP ~0.16) and Amiodarone (lipophilic, LogP ~7.5). The assay is only valid if the standards fall within ±0.2 log units of their literature values.

Protocol 2: pKa Determination via Co-Solvent Potentiometric Titration

Due to the poor aqueous solubility of these compounds, direct titration in water will result in precipitation, ruining the electrode response.

  • Solvent System: Prepare the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Using an automated potentiometric titrator equipped with a glass pH electrode, titrate the solution with 0.1 M HCl or 0.1 M KOH under a nitrogen blanket (to prevent CO2 dissolution from altering the pH).

  • Extrapolation (Yasuda-Shedlovsky Plot): Calculate the apparent pKa (psKa) for each co-solvent ratio. Plot the psKa against the dielectric constant of the solvent mixtures and extrapolate to 0% organic solvent to find the true aqueous pKa.

  • Self-Validating System (SST): Calibrate the electrode daily using standardized IUPAC buffers. Run a reference standard of Labetalol prior to the test compounds to verify the accuracy of the co-solvent extrapolation algorithm.

References
  • Involvement of Transporters in Intestinal Drug–Drug Interactions of Oral Targeted Anticancer Drugs Assessed by Changes in Drug Absorption Time Source: ResearchGate / MDPI URL
  • formulating away the food effect - a PEARRL review Source: CORA / University College Cork URL
  • AI-assisted models to predict chemotherapy drugs modified with C60 fullerene derivatives Source: Beilstein Journals URL
  • Involvement of Transporters in Intestinal Drug–Drug Interactions of Oral Targeted Anticancer Drugs Assessed by Changes in Drug Absorption Time - PMC Source: NIH URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of 3-(Dimethylamino)-2-methylpropanoic Acid

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthesis; it requires absolute mastery over chemical logistics, environmental safety, and waste management. 3-(Dim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthesis; it requires absolute mastery over chemical logistics, environmental safety, and waste management. 3-(Dimethylamino)-2-methylpropanoic acid—frequently utilized in its hydrochloride salt form—is a critical building block in medicinal chemistry and peptide synthesis. However, its specific physicochemical properties demand rigorous adherence to environmental and safety protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Section 1: Physicochemical & Hazard Profiling

To design an effective and self-validating safety protocol, we must first understand the molecular behavior and regulatory classification of the chemical. The causality behind our strict disposal protocols is directly linked to its Water Hazard Class (WGK) and Storage Class.

Table 1: Quantitative Data & Hazard Profile

Property / ClassificationValue / DescriptorOperational Implication
Chemical Name 3-(Dimethylamino)-2-methylpropanoic acid (HCl salt)Amine/carboxylic acid derivative; yields toxic gases upon combustion.
CAS Number 70794-78-4 (HCl salt) / 2523-01-5 (Free base)Unique identifier for SDS cross-referencing.
Molecular Weight 167.63 g/mol (HCl salt)Relevant for molarity and waste mass calculations.
GHS Signal Word WarningRequires baseline PPE and engineering controls.
Hazard Statements H319: Causes serious eye irritationMandates strict eye protection during handling.
Water Hazard Class WGK 3 (Severely hazardous to water)Absolute prohibition of sink/drain disposal.
Storage Class Class 11 (Combustible Solids)Must be segregated from strong oxidizers.

Data supported by and the .

Section 2: Waste Segregation & Disposal Procedures

The Causality of Disposal: Because 3-(Dimethylamino)-2-methylpropanoic acid is classified as WGK 3 (Severely hazardous to water) , even milligram quantities can disrupt local wastewater treatment microbial loads and pass into environmental waterways. Furthermore, as a Storage Class 11 (Combustible Solid) , thermal decomposition of this compound without proper flue gas scrubbing will release highly toxic nitrogen oxides (NOx), carbon oxides (COx), and corrosive hydrogen chloride (HCl) gas.

Therefore, the only acceptable disposal method is high-temperature incineration at a licensed facility equipped with alkaline scrubbers.

Step-by-Step Disposal Protocol

To establish a self-validating system, each step below includes a verification check to ensure compliance before proceeding to the next phase.

  • Waste Characterization & Segregation:

    • Action: Collect all solid waste (used weighing paper, contaminated gloves, residual chemical powder) in a dedicated, sealable, high-density polyethylene (HDPE) container.

    • Validation Check: Visually inspect the waste accumulation area to ensure this container is physically separated from Storage Class 5.1 (Oxidizing agents) to prevent exothermic reactions.

  • Aqueous Waste Handling:

    • Action: Any aqueous washings from contaminated glassware must be collected in a separate "Aqueous Hazardous Waste" carboy.

    • Validation Check: Test the pH of the aqueous waste before sealing; ensure it is neutral or slightly acidic, and verify no halogenated organic solvents have been mixed into this specific stream unless explicitly planned.

  • Regulatory Labeling:

    • Action: Affix GHS-compliant labels to the waste container. The label must explicitly state: "Hazardous Waste: 3-(Dimethylamino)-2-methylpropanoic acid, Combustible Solid, WGK 3, H319."

  • Final Dispatch for Incineration:

    • Action: Contract a licensed hazardous waste vendor for high-temperature incineration. Do not attempt to neutralize or thermally degrade this compound in-house.

G n1 Solid Chemical Waste 3-(Dimethylamino)-2-methylpropanoic acid n2 Verify WGK Rating (WGK 3: Severe Water Hazard) n1->n2 n3 Segregate into Storage Class 11 Container n2->n3 n4 Apply GHS Labels (Combustible Solid, WGK 3, H319) n3->n4 n5 Licensed High-Temp Incineration n4->n5

Caption: Workflow for the segregation and disposal of WGK 3 combustible solid waste.

Section 3: Emergency Spill Response Plan

In the event of a localized spill, immediate and methodical action is required to prevent aerosolization of the powder and to protect aquatic environments from WGK 3 contamination [1].

Step-by-Step Spill Response Protocol
  • Evacuate and Assess:

    • Immediately clear the area of non-essential personnel. Assess the spill size to determine if external emergency responders are required.

  • Don Personal Protective Equipment (PPE):

    • Put on chemical-resistant nitrile gloves, tight-fitting safety goggles (critical for H319 compliance), and a laboratory coat. If fine dust is present, utilize a particulate respirator (N95 or P100).

  • Containment (Critical Step):

    • Physically block any nearby floor drains or sinks using spill berms. Under no circumstances should this chemical be allowed to enter the sewer.

  • Mechanical Collection:

    • Use spark-proof tools to gently sweep up the solid. Avoid dry sweeping techniques that generate airborne dust. If necessary, use a HEPA-filtered vacuum explicitly dedicated to hazardous chemical spills.

  • Decontamination & Validation:

    • Wash the spill area with a damp cloth and mild detergent. Collect all used cloths and wash water into the hazardous waste container.

    • Validation Check: Perform a final visual inspection of the area under bright light to ensure no residual crystalline powder remains on the surface.

Spill s1 Spill Detected (Solid/Powder) s2 Assess Size & Don PPE (Avoid Dust Inhalation) s1->s2 s3 Contain Spill (Prevent Drain/Sewer Entry) s2->s3 s4 Mechanically Collect (Use Spark-Proof Tools) s3->s4 s5 Transfer to Hazardous Waste Bin s4->s5

Caption: Step-by-step emergency response protocol for solid chemical spills.

References
  • IFA. "GESTIS Substance Database - Combustible solids of storage class 11 and WGK 3 Handling". Source: DGUV. URL:[Link]

Handling

A Senior Application Scientist's Guide to Handling 3-(Dimethylamino)-2-methylpropanoic Acid: Personal Protective Equipment and Disposal

Introduction and Hazard Assessment 3-(Dimethylamino)-2-methylpropanoic acid is a substituted amino acid derivative. While comprehensive toxicological data for this specific compound is limited, information on its hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Hazard Assessment

3-(Dimethylamino)-2-methylpropanoic acid is a substituted amino acid derivative. While comprehensive toxicological data for this specific compound is limited, information on its hydrochloride salt and analogous structures suggests that it should be handled with care. The primary hazards associated with similar compounds include skin, eye, and respiratory irritation.[1] Therefore, a cautious approach to handling is warranted to minimize exposure.

The hydrochloride salt of the related 3-(dimethylamino)propionic acid is classified as causing serious eye irritation (Category 2A). Given the structural similarities, it is prudent to assume that 3-(Dimethylamino)-2-methylpropanoic acid may present similar hazards.

Table 1: Hazard Identification for Structurally Similar Compounds

Hazard ClassificationGHS Hazard StatementSource Analogy
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[2]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel. The selection of appropriate PPE should be based on a risk assessment of the specific procedures being performed.

Given the potential for serious eye irritation, robust eye protection is mandatory.

  • Standard Operations: For routine tasks such as weighing and preparing solutions, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[3]

  • Splash Hazard: When there is a significant risk of splashing, such as during transfers of larger volumes or when working with agitated solutions, a face shield should be worn in addition to safety goggles.

Preventing skin contact is a critical aspect of safely handling this compound.

  • Gloves: Chemical-resistant gloves are required. While specific compatibility data for 3-(Dimethylamino)-2-methylpropanoic acid is unavailable, nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, it is advisable to consult the glove manufacturer's compatibility charts for amino acid derivatives. Always inspect gloves for any signs of degradation or perforation before use.

  • Lab Coat: A standard laboratory coat should be worn at all times to protect from minor splashes and spills. For procedures with a higher risk of significant exposure, a chemical-resistant apron should be worn over the lab coat.

  • Clothing: Long pants and closed-toe shoes are mandatory in the laboratory environment.

Engineering controls should be the primary means of controlling inhalation exposure.

  • Fume Hood: All work that may generate dust or aerosols of 3-(Dimethylamino)-2-methylpropanoic acid should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Respirator: In the absence of adequate ventilation or for emergency situations, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge should be used. A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Specific PPE Assess Task Assess Task (e.g., Weighing, Solution Prep, Transfer) Eye_Face Eye/Face Protection Assess Task->Eye_Face Potential for splash or dust? Skin_Body Skin/Body Protection Assess Task->Skin_Body Potential for contact? Respiratory Respiratory Protection Assess Task->Respiratory Potential for inhalation? Goggles Safety Goggles Eye_Face->Goggles Standard Face_Shield Face Shield Eye_Face->Face_Shield High Splash Risk Gloves Nitrile Gloves Skin_Body->Gloves Lab_Coat Lab Coat Skin_Body->Lab_Coat Fume_Hood Chemical Fume Hood Respiratory->Fume_Hood Primary Control Respirator NIOSH-Approved Respirator Respiratory->Respirator If ventilation is inadequate

Caption: PPE selection workflow for handling 3-(Dimethylamino)-2-methylpropanoic acid.

Operational Plan: Safe Handling and Storage

Adherence to standard laboratory best practices is crucial for the safe handling of this chemical.

  • Engineering Controls: Always work in a well-ventilated area. A chemical fume hood is the preferred engineering control for handling this compound, especially in its solid form. Ensure that a safety shower and eyewash station are readily accessible.

  • Handling Procedures:

    • Avoid all personal contact, including inhalation.

    • Wash hands thoroughly after handling.

    • Keep the container tightly closed when not in use.

    • Avoid the formation of dust and aerosols.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

    • For liquid spills, absorb with an inert, non-combustible material such as sand or vermiculite, and place in a sealed container for disposal.

    • Ventilate the area and wash the spill site after the material has been collected.

Disposal Plan

All waste containing 3-(Dimethylamino)-2-methylpropanoic acid must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid 3-(Dimethylamino)-2-methylpropanoic acid in a clearly labeled, sealed hazardous waste container. This includes contaminated personal protective equipment and weighing papers.

    • Liquid Waste: Collect solutions containing 3-(Dimethylamino)-2-methylpropanoic acid in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, provided the label is defaced. Consult your institution's guidelines for the disposal of empty chemical containers.

  • Final Disposal: All hazardous waste must be disposed of through an authorized professional waste disposal service.[4] Do not dispose of this chemical down the drain or in the regular trash.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Container Decontamination cluster_3 Final Disposal Waste_Source Unused Chemical, Contaminated Materials, Solutions Solid_Waste Solid Hazardous Waste Container Waste_Source->Solid_Waste Solid Liquid_Waste Liquid Hazardous Waste Container Waste_Source->Liquid_Waste Liquid Professional_Disposal Dispose through Authorized Waste Disposal Service Solid_Waste->Professional_Disposal Liquid_Waste->Professional_Disposal Empty_Container Empty Original Container Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Rinsed Container as Non-Hazardous Triple_Rinse->Dispose_Container Collect_Rinsate->Liquid_Waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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